Product packaging for (R)-Azelastine Hydrochloride(Cat. No.:CAS No. 153408-28-7)

(R)-Azelastine Hydrochloride

Katalognummer: B610420
CAS-Nummer: 153408-28-7
Molekulargewicht: 418.4 g/mol
InChI-Schlüssel: YEJAJYAHJQIWNU-GMUIIQOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

(R)-Azelastine hydrochloride is an antihistamine which has been shown to down-regulate H1R, M1R and M3R levels. This compound has also been shown to inhibit HNEpC proliferation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25Cl2N3O B610420 (R)-Azelastine Hydrochloride CAS No. 153408-28-7

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]phthalazin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H/t18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJAJYAHJQIWNU-GMUIIQOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153408-28-7
Record name Azelastine hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153408287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZELASTINE HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A33K416J2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (R)-Azelastine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Azelastine Hydrochloride, the dextrorotatory enantiomer of the potent second-generation antihistamine azelastine, is a compound of significant interest in pharmaceutical research and development. This technical guide provides a comprehensive overview of its core chemical properties, drawing from available scientific literature and pharmacopeial standards. While much of the publicly available data pertains to the racemic mixture of azelastine hydrochloride, this document endeavors to present information relevant to the (R)-enantiomer where possible, acknowledging the established similarity in pharmacological activity between the enantiomers. This guide includes tabulated summaries of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of relevant biological pathways to support further research and drug development efforts.

Chemical and Physical Properties

This compound is the hydrochloride salt of the (R)-enantiomer of azelastine. It is a white or almost white crystalline powder. While specific data for the (R)-enantiomer is limited, the properties of the racemic azelastine hydrochloride provide a strong reference point.

Tabulated Physicochemical Data

The following tables summarize the key physicochemical properties of Azelastine Hydrochloride. It is important to note that most of the experimental data has been reported for the racemic mixture.

Identifier Value Source
IUPAC Name 4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]phthalazin-1-one;hydrochloride
CAS Number 153408-28-7
Molecular Formula C₂₂H₂₅Cl₂N₃O
Molecular Weight 418.4 g/mol
Property Value Source
Melting Point 225-229 °C (racemate)
pKa 9.54 (basic, for the parent compound)
LogP 4.9 (for the parent compound)
Solubility

Azelastine Hydrochloride is sparingly soluble in water and soluble in organic solvents like ethanol and methylene chloride. For aqueous buffers, its solubility is limited. To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the chosen buffer.

Solvent Solubility (of racemate) Source
WaterSparingly soluble
EthanolSoluble
Methylene ChlorideSoluble
DMSO~10 mg/mL
Dimethyl formamide~1 mg/mL
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

Objective: To determine the purity of this compound and to separate its enantiomers.

Instrumentation: A standard HPLC system with a UV detector.

Method for Purity (adapted from European Pharmacopoeia for racemate):

  • Column: Nitrile silica gel for chromatography R (10 μm), l = 0.25 m, Ø = 4.6 mm.

  • Mobile Phase: Dissolve 2.16 g of sodium octanesulfonate R and 0.68 g of potassium dihydrogen phosphate R in 740 mL of water for chromatography R. Adjust to pH 3.0-3.1 with dilute

An In-depth Technical Guide on the Core Mechanism of Action of Azelastine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azelastine hydrochloride is a second-generation antihistamine distinguished by a broad spectrum of anti-allergic and anti-inflammatory activities.[1] It is a phthalazinone derivative, utilized clinically as a racemic mixture of (R)- and (S)-enantiomers for the management of allergic rhinitis and conjunctivitis.[2][3] In vitro studies have indicated no significant difference in the primary pharmacological activity between the two enantiomers.[4] Therefore, this guide will detail the mechanism of action of azelastine hydrochloride as a whole. Its therapeutic efficacy stems not only from its potent histamine H1-receptor antagonism but also from a unique combination of mast cell stabilization, inhibition of various inflammatory mediators, and modulation of cellular adhesion.[3][5] This multi-faceted mechanism allows azelastine to effectively mitigate both the early and late phases of the allergic response.[3]

Primary Mechanism of Action: Histamine H1-Receptor Antagonism

The principal mechanism of action for azelastine is its function as a potent and selective competitive antagonist at histamine H1 receptors.[4][5][6] By binding to these receptors on target cells, azelastine prevents histamine from initiating the downstream signaling cascade responsible for classic allergic symptoms.

  • Receptor Affinity: Azelastine exhibits a high affinity for H1 receptors.[7] Studies have shown its receptor binding affinity to be approximately tenfold greater than that of the first-generation antihistamine, chlorpheniramine, on a milligram-per-milligram basis.[4][8] In contrast, it demonstrates a very low affinity for beta-adrenergic and muscarinic receptors, indicating its selectivity and suggesting that its bronchodilatory effects are not mediated through these receptor types.[7]

  • Receptor Kinetics: In vitro radioligand binding studies show that azelastine exhibits a significantly slower dissociation rate from the H1 receptor compared to first-generation antihistamines like diphenhydramine.[9] This prolonged receptor occupancy may contribute to its extended duration of action.[9][10]

  • Pharmacological Effect: The blockade of H1 receptors on nerve tissue alleviates itching (pruritus), while antagonism at H1 receptors on vascular endothelial cells reduces hyperemia, edema, and vascular permeability.[3] This directly counteracts the immediate allergic response initiated by histamine release.[3]

Secondary Mechanisms: A Multi-Pronged Anti-Inflammatory and Anti-Allergic Effect

Beyond its primary antihistaminic activity, azelastine's clinical efficacy is significantly enhanced by its influence on multiple other pathways in the allergic cascade.

Mast Cell Stabilization

Azelastine effectively inhibits the release of histamine and other pre-formed and newly synthesized inflammatory mediators from mast cells.[4][11] This mast cell-stabilizing property is crucial for preventing the amplification of the allergic response.[12]

  • Inhibition of Degranulation: It inhibits mast cell degranulation following both IgE-dependent (antigen-mediated) and IgE-independent stimuli.[3][4]

  • Inhibition of Mediator Release: Studies on human umbilical cord blood-derived cultured mast cells (hCBMCs) have demonstrated that azelastine inhibits the release of not only histamine but also tryptase.[13] On an equimolar basis, azelastine was found to be a more potent inhibitor of mast cell activation than olopatadine.[13]

Inhibition of Inflammatory Mediators

Azelastine has demonstrated a wide range of inhibitory effects on the synthesis and release of key chemical mediators of inflammation.[1][14]

  • Leukotrienes: Azelastine is a potent inhibitor of leukotriene biosynthesis.[15] It has been shown to inhibit the generation and release of leukotrienes (LTC4 and LTB4) in human neutrophils and eosinophils.[2][15] The proposed mechanism is not a direct inhibition of the 5-lipoxygenase (5-LO) enzyme itself, but rather an inhibition of the Ca(2+)-dependent translocation of 5-LO from the cytosol to the nuclear envelope or inhibition of the 5-lipoxygenase-activating protein (FLAP).[15][16] Additionally, studies in rat basophilic leukemia (RBL)-1 cells indicate that azelastine inhibits leukotriene C4 production by inhibiting both phospholipase A2 and leukotriene C4 synthase activities.[17]

  • Cytokines: Azelastine has been shown to inhibit the secretion of several pro-inflammatory cytokines from various immune cells. In human mast cells, it inhibits the anti-IgE-stimulated secretion of IL-6, TNF-α, and IL-8.[18] This effect is potentially mediated by the inhibition of intracellular calcium ion influx and the subsequent activation of the transcription factor NF-κB.[18] It also suppresses the production of IL-2, IL-3, and IL-4 from human peripheral blood leukocytes.[19]

  • Other Mediators: The anti-inflammatory profile of azelastine also includes inhibitory effects on platelet-activating factor (PAF) and kinins.[5][8]

Modulation of Cellular Adhesion and Infiltration

Azelastine can attenuate the late-phase allergic reaction, which is characterized by the infiltration of inflammatory cells. This is achieved, in part, by downregulating the expression of intercellular adhesion molecule-1 (ICAM-1) on epithelial cells.[3][14] ICAM-1 is crucial for the recruitment and migration of inflammatory cells, such as eosinophils, to the site of inflammation. By inhibiting its expression, azelastine reduces this cellular influx.[14][20] Studies have also shown that azelastine can additively enhance the anti-inflammatory effect of glucocorticoids like budesonide by modulating mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, which in turn inhibits ICAM-1 upregulation.[20]

Quantitative Pharmacodynamic Data

The following table summarizes key quantitative data regarding the multifaceted mechanism of action of azelastine.

ParameterTarget/AssayCell/Tissue TypeValueReference
Leukotriene Inhibition 5-LO Activity (intact cells)Murine Peritoneal CellsIC50 = 10 µM[15]
5-LO Activity (intact cells)Chopped Guinea Pig LiverIC50 = 14 µM[15]
Leukotriene GenerationHuman Neutrophils & EosinophilsIC50 = 0.9 - 1.1 µM[15]
Allergen-induced Leukotriene Generation (in vivo)Guinea Pig (nasal)ID50 < 100 µg/kg[15]
Allergen-induced Leukotriene Generation (in vivo)Human (rhinitis patients)ID50 < 30 µg/kg[15]
Cytokine Inhibition TNF-α SecretionHuman Mast Cells (hCBMC)~80% inhibition at 6 µM[18]
IL-6 SecretionHuman Mast Cells (hCBMC)~83% inhibition at 24 µM[18]
IL-8 SecretionHuman Mast Cells (hCBMC)~99% inhibition at 60 µM[18]
Mast Cell Stabilization Histamine & Tryptase ReleaseHuman Mast Cells (hCBMC)Max inhibition at 24 µM[13]
Mast Cell Degranulation (in vivo)Rat SkinMax inhibition at 24 µM[13]

Key Experimental Protocols

Radioligand Receptor Binding Assay (for H1 Receptor Affinity)
  • Objective: To determine the binding affinity (IC50) of azelastine for the histamine H1 receptor.

  • Methodology:

    • Preparation of Membranes: Cell membranes expressing the target receptor (e.g., from CHO cells or human lung tissue) are prepared by homogenization and centrifugation.[7][9]

    • Competitive Binding: A constant concentration of a specific radioligand (e.g., [3H]pyrilamine for H1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (azelastine).[7]

    • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand, typically by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of azelastine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Mast Cell Histamine Release Assay
  • Objective: To quantify the inhibitory effect of azelastine on IgE-mediated histamine release from mast cells.

  • Methodology:

    • Cell Culture and Sensitization: Human mast cells (e.g., human umbilical cord blood-derived cultured mast cells, hCBMCs) are cultured and sensitized by incubation with human IgE.[13][18]

    • Pre-treatment: Sensitized cells are washed and then pre-incubated with various concentrations of azelastine or a vehicle control for a short period (e.g., 5 minutes).[13]

    • Challenge: The cells are then challenged with a stimulating agent, such as anti-IgE, to induce degranulation.[13][18]

    • Sample Collection: After a set incubation time (e.g., 6 hours), the reaction is stopped, and the cell supernatant is collected by centrifugation.[18]

    • Quantification: The concentration of histamine released into the supernatant is measured using a sensitive method, such as an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: The percentage inhibition of histamine release at each azelastine concentration is calculated relative to the vehicle control, and an IC50 value can be determined.

Leukotriene Synthesis Inhibition Assay
  • Objective: To measure the effect of azelastine on the synthesis of leukotrienes in inflammatory cells.

  • Methodology:

    • Cell Preparation: A suspension of relevant cells (e.g., rat basophilic leukemia (RBL)-1 cells, human neutrophils, or rat peritoneal cells) is prepared.[17][21]

    • Pre-treatment: Cells are pre-incubated with various concentrations of azelastine.

    • Stimulation: Leukotriene synthesis is stimulated using a calcium ionophore such as A23187.[17][21]

    • Extraction: After incubation, the reaction is terminated, and leukotrienes (e.g., LTC4 and LTB4) are extracted from the cell suspension.

    • Quantification: The quantities of specific leukotrienes are measured by high-performance liquid chromatography (HPLC).[17]

    • Data Analysis: The inhibition of leukotriene production by azelastine is quantified by comparing the amounts produced in treated versus untreated, stimulated cells.

Visualizations of Core Mechanisms

G cluster_0 Azelastine Hydrochloride cluster_1 Mechanisms of Action cluster_2 Therapeutic Outcomes Aze Azelastine H1 H1 Receptor Antagonism Aze->H1 Blocks MC Mast Cell Stabilization Aze->MC Inhibits IM Inhibition of Inflammatory Mediators Aze->IM Inhibits ICAM Downregulation of ICAM-1 Aze->ICAM Inhibits Symptoms Reduced Allergic Symptoms (Itching, Redness, Swelling) H1->Symptoms Release Decreased Mediator Release (Histamine, Tryptase) MC->Release Inflammation Reduced Inflammation (Leukotrienes, Cytokines) IM->Inflammation Infiltration Decreased Inflammatory Cell Infiltration ICAM->Infiltration

G Allergen Allergen IgE IgE Receptor Cross-linking Allergen->IgE Ca ↑ Intracellular Ca²⁺ IgE->Ca Degran Mast Cell Degranulation Ca->Degran Mediators Release of Histamine, Tryptase, Cytokines Degran->Mediators Aze Azelastine Aze->Ca Inhibits Aze->Degran Inhibits

G Membrane Membrane Phospholipids PLA2 Phospholipase A₂ (PLA₂) Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA FLAP 5-LO / FLAP Translocation AA->FLAP LTA4 Leukotriene A₄ (LTA₄) FLAP->LTA4 LTC4S LTC₄ Synthase LTA4->LTC4S LTs Leukotrienes (LTC₄, LTB₄) LTC4S->LTs Aze Azelastine Aze->PLA2 Inhibits Aze->FLAP Inhibits Aze->LTC4S Inhibits

G Start Start: Culture & Sensitize Mast Cells with IgE Step1 Pre-treat cells with varying concentrations of Azelastine Start->Step1 Step2 Challenge cells with anti-IgE to induce degranulation Step1->Step2 Step3 Incubate and then separate supernatant from cells Step2->Step3 Step4 Quantify Histamine in supernatant using ELISA Step3->Step4 End End: Calculate % Inhibition and determine IC₅₀ Step4->End

Conclusion

The mechanism of action of azelastine hydrochloride is comprehensive, extending well beyond simple H1-receptor antagonism. Its classification as a multi-action anti-allergic agent is well-supported by evidence demonstrating its ability to stabilize mast cells, inhibit the synthesis and release of a wide array of pro-inflammatory mediators including leukotrienes and cytokines, and downregulate cellular adhesion molecules. This combination of activities allows azelastine to effectively interrupt the allergic cascade at multiple points, providing rapid relief from acute symptoms and mitigating the subsequent late-phase inflammatory response. While it is administered as a racemic mixture, the available evidence suggests no significant difference in the pharmacological action of its (R)- and (S)-enantiomers. This robust, multi-faceted mechanism of action underpins its established clinical efficacy in treating allergic inflammation.

References

(R)-Azelastine Hydrochloride: An In-depth Technical Guide to Stereoisomer Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelastine hydrochloride is a second-generation antihistamine and mast cell stabilizer widely used in the treatment of allergic rhinitis and conjunctivitis. It is marketed as a racemic mixture of its two enantiomers, (R)-Azelastine and (S)-Azelastine. While in vitro studies have shown no significant difference in the primary pharmacological activity between the two stereoisomers, the comprehensive characterization of the individual enantiomers is a critical aspect of pharmaceutical development and quality control. This technical guide provides an in-depth overview of the methods for the stereospecific characterization of (R)-Azelastine Hydrochloride, including its physicochemical properties, analytical methodologies for chiral separation and identification, and its established mechanism of action.

Introduction

Azelastine hydrochloride, chemically known as 4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one hydrochloride, possesses a single chiral center at the 4-position of the hexahydroazepine ring.[1] Consequently, it exists as a pair of enantiomers, (R)-Azelastine and (S)-Azelastine. The commercially available drug is a racemic mixture of these two forms.[2] Although studies have indicated that there is no notable difference in the pharmacological activity of the individual enantiomers, regulatory guidelines necessitate the thorough characterization of each stereoisomer in a drug product.[3]

This guide outlines the key aspects of this compound stereoisomer characterization, providing researchers and drug development professionals with a comprehensive resource for its analysis.

Physicochemical Properties

The distinct three-dimensional arrangement of atoms in enantiomers can lead to differences in their physical properties, particularly their interaction with plane-polarized light (optical activity) and their packing in a crystal lattice (melting point). While specific data for the individual enantiomers of azelastine hydrochloride is not widely reported in publicly available literature, the properties of the racemic mixture are well-documented.

Table 1: Physicochemical Properties of Azelastine Hydrochloride Stereoisomers

PropertyThis compound(S)-Azelastine HydrochlorideRacemic Azelastine Hydrochloride
Molecular Formula C₂₂H₂₄ClN₃O · HClC₂₂H₂₄ClN₃O · HClC₂₂H₂₄ClN₃O · HCl
Molecular Weight 418.36 g/mol 418.36 g/mol 418.36 g/mol [4]
Appearance Not availableNot availableWhite crystalline powder[4]
Melting Point Not availableNot available225-229 °C[4]
Specific Rotation ([α]D) Not availableNot availableNot applicable (racemic)
Solubility Not availableNot availableSparingly soluble in water[1]

Experimental Protocols for Stereoisomer Characterization

The definitive characterization of this compound requires analytical techniques capable of differentiating between the enantiomers. The primary methods employed are chiral chromatography and chiroptical spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common and effective method for the separation and quantification of azelastine enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Polysaccharide-based CSPs are highly effective. Chiralpak® IA or Chiralpak® ID columns (amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), respectively) have been reported to provide good enantioseparation for azelastine and other antihistamines.[5]

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol, ethanol, or acetonitrile). The addition of a small amount of an amine modifier, such as diethylamine (DEA), is often necessary to improve peak shape and resolution for basic compounds like azelastine. A typical starting mobile phase composition would be n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v). The exact ratio should be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 230 nm.

  • Sample Preparation: Dissolve a known concentration of azelastine hydrochloride in the mobile phase.

Workflow for Chiral HPLC Method Development:

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Dissolve Azelastine HCl in Mobile Phase B Inject Sample A->B C Chiral Column (e.g., Chiralpak IA) B->C D Isocratic Elution (Hexane:IPA:DEA) C->D E UV Detection (230 nm) D->E F Chromatogram E->F G Peak Integration & Enantiomeric Purity Calculation F->G

Figure 1. Workflow for Chiral HPLC Analysis of Azelastine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR spectroscopy cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments that result in separate signals for the (R) and (S) enantiomers.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve a precise amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a molar excess of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or a chiral lanthanide shift reagent.

  • Data Acquisition: Acquire ¹H and/or ¹⁹F NMR spectra. The interaction with the CSA should induce chemical shift differences between the corresponding protons or fluorine atoms of the (R) and (S) enantiomers.

  • Analysis: Compare the spectra of the racemic mixture and the enriched (R)-Azelastine sample to identify the distinct signals for each enantiomer.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Enantiomers will produce mirror-image CD spectra, making this a powerful tool for stereochemical characterization.

Experimental Protocol:

  • Instrumentation: A CD spectropolarimeter.

  • Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile). The solvent should be transparent in the wavelength range of interest.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent.

    • Record the CD spectrum of the (R)-Azelastine solution over a suitable wavelength range (typically 200-400 nm).

  • Analysis: The (R)-enantiomer will exhibit a specific CD spectrum with positive and/or negative Cotton effects at characteristic wavelengths. The (S)-enantiomer will show a spectrum of equal magnitude but opposite sign.

Logical Relationship for Spectroscopic Characterization:

Spectroscopic_Characterization cluster_sample Chiral Sample cluster_techniques Analytical Techniques cluster_results Expected Results Sample (R)-Azelastine HCl NMR NMR with Chiral Solvating Agent Sample->NMR CD Circular Dichroism Spectroscopy Sample->CD NMR_Result Diastereotopic NMR Signals (Confirms Chiral Purity) NMR->NMR_Result CD_Result Characteristic CD Spectrum (Confirms Absolute Configuration) CD->CD_Result H1_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Azelastine (R/S)-Azelastine H1R H1 Receptor (GPCR) Azelastine->H1R  BLOCKS Histamine Histamine Histamine->H1R Gq Gq Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca->Response PKC->Response

References

(R)-Azelastine Hydrochloride Enantiomeric Purity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enantiomeric purity of (R)-Azelastine Hydrochloride, a critical parameter for its therapeutic efficacy and safety. Azelastine, a potent second-generation antihistamine, is a chiral molecule and is clinically used as a racemic mixture. However, the pharmacological activity of its enantiomers can differ, making the accurate determination of the enantiomeric purity of the desired (R)-enantiomer essential.

Introduction to Chirality in Azelastine

Azelastine possesses a single chiral center, resulting in two enantiomers: (R)-Azelastine and (S)-Azelastine. While the racemic mixture is approved for therapeutic use, understanding the properties and controlling the purity of the individual enantiomers is crucial in pharmaceutical development. The European Pharmacopoeia monograph for Azelastine Hydrochloride identifies the substance as a racemate, specifically (4RS)-4-[(4-Chlorophenyl)methyl]-2-(1-methylhexahydro-1H-azepin-4-yl)phthalazin-1(2H)-one hydrochloride. This underscores the importance of robust analytical methods to separate and quantify the individual enantiomers.

Analytical Methodologies for Enantiomeric Purity Determination

The primary technique for determining the enantiomeric purity of this compound is chiral High-Performance Liquid Chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) to differentiate between the (R) and (S) enantiomers, allowing for their separation and quantification.

Chiral HPLC Method

A validated chiral HPLC method is indispensable for the quality control of this compound. Polysaccharide-based chiral stationary phases, particularly amylose and cellulose derivatives, have demonstrated excellent enantioselectivity for a wide range of chiral compounds, including antihistamines like azelastine.

Experimental Protocol: Chiral HPLC Separation of Azelastine Enantiomers

Based on established methodologies for the chiral separation of antihistamines, the following protocol outlines a robust approach for determining the enantiomeric purity of this compound.[1][2]

Table 1: Chiral HPLC Method Parameters

ParameterRecommended Conditions
Column Chiralpak IA or Chiralpak ID (amylose-based CSP)
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting composition is 90:10 (v/v) n-hexane:isopropanol. The exact ratio should be optimized for best resolution. For basic compounds like azelastine, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase is often necessary to improve peak shape and resolution.
Flow Rate 1.0 mL/min
Column Temperature 25 °C (ambient)
Detection UV at 230 nm or 290 nm
Injection Volume 10 µL
Sample Preparation Dissolve the this compound sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

Method Validation Parameters

To ensure the reliability of the enantiomeric purity determination, the chiral HPLC method should be validated according to ICH guidelines, including specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Table 2: Typical Quantitative Performance Data for Chiral HPLC Method

ParameterTypical Value
Limit of Detection (LOD) for (S)-enantiomer < 0.05%
Limit of Quantification (LOQ) for (S)-enantiomer < 0.15%
Linearity (r²) > 0.999 for the (S)-enantiomer over the range of interest
Accuracy (% Recovery) 98.0% - 102.0% for the (S)-enantiomer
Precision (%RSD) < 2.0% for the determination of the (S)-enantiomer

Note: These are typical performance characteristics and may vary depending on the specific instrumentation and experimental conditions.

Signaling Pathway of Azelastine

Azelastine primarily exerts its therapeutic effect as a potent antagonist of the histamine H1 receptor. Understanding the downstream signaling cascade is crucial for comprehending its mechanism of action and the potential implications of enantiomeric purity.

Azelastine_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates Azelastine (R)-Azelastine Azelastine->H1R Antagonizes Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Inflammation Inflammatory Response (e.g., cytokine release) Ca2->Inflammation NFkB NF-κB Activation PKC->NFkB NFkB->Inflammation Enantiomeric_Purity_Workflow Sample (R)-Azelastine HCl Sample Preparation Sample Preparation (Dissolution in Mobile Phase) Sample->Preparation HPLC Chiral HPLC System Preparation->HPLC Separation Enantiomeric Separation on Chiral Column HPLC->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration ((R) and (S) enantiomers) Chromatogram->Integration Calculation Calculation of Enantiomeric Purity (% e.e.) Integration->Calculation Report Report Results Calculation->Report

References

(R)-Azelastine Hydrochloride: A Comprehensive Technical Guide on Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine, a phthalazinone derivative, is a second-generation antihistamine renowned for its potent and multifaceted pharmacological profile. It is clinically administered as a racemic mixture of its two enantiomers, (R)-Azelastine and (S)-Azelastine. This technical guide provides an in-depth analysis of the receptor binding affinity of (R)-Azelastine Hydrochloride, with a primary focus on its interaction with the histamine H1 receptor and its broader selectivity profile across various G-protein coupled receptors (GPCRs).

While much of the publicly available binding data pertains to the racemic mixture, in vitro pharmacological studies have indicated no significant difference in activity between the (R)- and (S)-enantiomers.[1][2] Therefore, the data presented for the racemate is considered representative of the binding characteristics of the individual enantiomers, including (R)-Azelastine.

Azelastine's therapeutic efficacy in allergic rhinitis and conjunctivitis stems primarily from its high affinity and potent antagonism of the histamine H1 receptor.[1][3] However, its clinical benefits are also attributed to a wider range of pharmacological actions, including mast cell stabilization, and anti-inflammatory effects, which involve interactions with other receptors and signaling pathways.[1][4] Understanding the complete receptor binding profile of (R)-Azelastine is therefore crucial for elucidating its mechanism of action and for the development of future therapeutic agents with improved selectivity and efficacy.

Receptor Binding Affinity Profile of Azelastine

The following table summarizes the quantitative binding affinities (Ki and IC50 values) of racemic Azelastine for a range of receptors. This data has been compiled from various in vitro studies and provides a comprehensive overview of its selectivity.

CompoundReceptorSpeciesAssay TypeAffinity Value (nM)Reference
Azelastine (racemic)Histamine H1HumanRadioligand BindingKi: 6.8Drug Central
Azelastine (racemic)Histamine H3HumanRadioligand BindingKi: 147.9Drug Central
Azelastine (racemic)5-HT2BHumanRadioligand BindingKi: 199.5Drug Central
Azelastine (racemic)5-HT2CHumanRadioligand BindingKi: 501.2Drug Central
Azelastine (racemic)Alpha-1A AdrenergicHumanRadioligand BindingKi: 50.1Drug Central
Azelastine (racemic)Alpha-1B AdrenergicHumanRadioligand BindingKi: 50.1Drug Central
Azelastine (racemic)Muscarinic M1HumanFunctional AssayIC50: 6309.6Drug Central
Azelastine (racemic)Beta AdrenergicHumanRadioligand BindingVery Low Affinity (IC50 > 2 logs higher than H1)[3]
Azelastine (racemic)MuscarinicHumanRadioligand BindingVery Low Affinity (IC50 > 2 logs higher than H1)[3]
Azelastine (racemic)hERG Potassium ChannelHumanElectrophysiologyIC50: 100Drug Central

Experimental Protocols

Histamine H1 Receptor Competitive Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound, such as this compound, to the human histamine H1 receptor using a competitive radioligand binding assay with [3H]-mepyramine (also known as pyrilamine).

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H1 receptor.

  • Radioligand: [3H]-mepyramine.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM mianserin or unlabeled mepyramine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well plates.

  • Cell Harvester.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membrane preparation on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).

    • Dilute the membranes in assay buffer to a final concentration that provides an adequate signal-to-noise ratio.

  • Assay Setup:

    • In a 96-well plate, add the following components in triplicate for each concentration of the test compound:

      • Total Binding: Assay buffer, [3H]-mepyramine, and cell membrane preparation.

      • Non-specific Binding: Non-specific binding control, [3H]-mepyramine, and cell membrane preparation.

      • Test Compound Binding: A range of concentrations of this compound, [3H]-mepyramine, and cell membrane preparation.

    • The final assay volume is typically 200-250 µL.

    • The concentration of [3H]-mepyramine should be close to its Kd for the H1 receptor.

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-240 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filters.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (HEK293-hH1R) Assay_Plate Assay Plate Setup (Total, Non-specific, Test) Membrane_Prep->Assay_Plate Radioligand_Prep Radioligand Preparation ([3H]-mepyramine) Radioligand_Prep->Assay_Plate Compound_Prep Test Compound Dilution ((R)-Azelastine HCl) Compound_Prep->Assay_Plate Incubation Incubation (Equilibrium Binding) Assay_Plate->Incubation Filtration Filtration & Washing (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis

Fig. 1: Experimental workflow for a competitive radioligand binding assay.

Signaling Pathways

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon binding of an agonist like histamine, the receptor undergoes a conformational change, leading to the activation of its associated Gq/11 protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response. (R)-Azelastine, as an antagonist (or inverse agonist), binds to the H1 receptor and prevents this signaling cascade from being initiated by histamine.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Downstream Targets Histamine Histamine Histamine->H1R Agonist Azelastine (R)-Azelastine Azelastine->H1R Antagonist

Fig. 2: Simplified signaling pathway of the Histamine H1 receptor.

Discussion

The compiled data confirms that (R)-Azelastine, represented by the racemic mixture, is a potent histamine H1 receptor antagonist with a Ki value in the low nanomolar range. Its selectivity for the H1 receptor over other histamine receptor subtypes (H3) and other GPCRs, such as adrenergic and muscarinic receptors, is evident from the significantly higher Ki and IC50 values for these off-target receptors. This selectivity profile is consistent with its classification as a second-generation antihistamine, which are known for their reduced side effects compared to first-generation agents that often exhibit significant anticholinergic and anti-adrenergic activities.

The relatively high IC50 value for the hERG potassium channel suggests a lower risk of cardiac side effects at therapeutic concentrations. However, the interaction with 5-HT receptors and alpha-1 adrenergic receptors, although weaker than for the H1 receptor, may contribute to the overall pharmacological profile of the drug.

The detailed experimental protocol for the H1 receptor binding assay provides a standardized method for researchers to replicate and validate these findings, as well as to screen new chemical entities for their antihistaminic activity. The visualization of the H1 receptor signaling pathway and the experimental workflow further aids in the understanding of the molecular mechanisms underlying the action of (R)-Azelastine and the methods used to characterize it.

References

In Vitro Activity of (R)-Azelastine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Azelastine, a specific enantiomer of the second-generation antihistamine azelastine, demonstrates a distinct in vitro pharmacological profile characterized by high-affinity histamine H1 receptor antagonism and multifaceted anti-inflammatory properties. This technical guide provides a comprehensive analysis of the in vitro activity of (R)-Azelastine, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Pharmacological Activities: Data Summary

The in vitro efficacy of (R)-Azelastine and its racemic mixture has been evaluated across various assays, primarily focusing on its antihistaminic and anti-inflammatory effects. While much of the publicly available data pertains to the racemic mixture, it is understood that the (R)-enantiomer is a significant contributor to the overall activity, reportedly exhibiting a higher binding affinity for the H1 receptor.

Assay TypeTarget/MediatorTest SubstanceCell Type/SystemPotency (IC50/Ki)Reference
Receptor Binding Histamine H1 ReceptorAzelastine (racemate)Human Lung MembranesIC50: As low or lower than other antihistamines[1]
Mast Cell Stabilization Histamine & Tryptase ReleaseAzelastine (racemate)Human Umbilical Cord Blood-derived Mast Cells (hCBMCs)24 µM (for greatest inhibition)[2]
Cytokine Inhibition IL-6 ReleaseAzelastine (racemate)hCBMCs83% inhibition at 24 µM[3]
TNF-α ReleaseAzelastine (racemate)hCBMCs80% inhibition at 6 µM[4]
IL-8 ReleaseAzelastine (racemate)hCBMCs99% inhibition at 60 µM[4]
IL-2, IL-3, IL-4 ProductionAzelastine (racemate)Human Peripheral Blood Leukocytes (PBLs)Strong suppression at 0.5 and 1.0 µg/mL[5]
Leukotriene Inhibition Leukotriene C4/D4 ReleaseAzelastine (racemate)Passively sensitized guinea pig lung fragmentsIC50: 6.4 x 10⁻⁵ M (15 min preincubation)Not explicitly cited
Leukotriene C4/D4 ReleaseAzelastine (racemate)Human Polymorphonuclear LeukocytesIC50: 3.6 x 10⁻⁵ M (15 min preincubation)Not explicitly cited
Downregulation of Adhesion Molecules ICAM-1 ExpressionAzelastine (racemate)Nasal Epithelial CellsSignificant decrease[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the protocols for key experiments cited in the study of azelastine's activity.

Histamine H1 Receptor Radioligand Binding Assay

This assay determines the affinity of a compound for the histamine H1 receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of (R)-Azelastine for the H1 receptor.

Materials:

  • Cell membranes expressing the human H1 receptor (e.g., from human lung tissue or recombinant cell lines).[1]

  • Radioligand: [³H]pyrilamine.[1]

  • Wash buffer (e.g., Tris-HCl buffer).

  • Scintillation fluid.

  • Glass fiber filters.

  • Test compound: (R)-Azelastine solutions of varying concentrations.

  • Non-specific binding control: A high concentration of a known H1 receptor antagonist (e.g., diphenhydramine).

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of [³H]pyrilamine and varying concentrations of (R)-Azelastine in a suitable buffer. A parallel incubation with the radioligand and the non-specific binding control is also performed.

  • Equilibrium: Allow the binding to reach equilibrium. Studies with azelastine suggest this occurs at approximately 41 minutes.[7]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of (R)-Azelastine that inhibits 50% of the specific binding of [³H]pyrilamine (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Mast Cell Stabilization Assay

This assay assesses the ability of a compound to inhibit the degranulation of mast cells and the subsequent release of inflammatory mediators.

Objective: To quantify the inhibitory effect of (R)-Azelastine on mast cell degranulation.

Materials:

  • Mast cell line (e.g., human umbilical cord blood-derived mast cells (hCBMCs) or rat basophilic leukemia cells, RBL-2H3).[2][8]

  • Sensitizing agent: Immunoglobulin E (IgE).[2]

  • Stimulating agent: anti-IgE antibody or a secretagogue like compound 48/80.[2]

  • Buffer solution (e.g., Tyrode's buffer).[8]

  • Test compound: (R)-Azelastine solutions of varying concentrations.

  • Detection reagent for released mediators (e.g., ELISA kits for histamine or tryptase, or a colorimetric substrate for β-hexosaminidase).

Procedure:

  • Cell Culture and Sensitization: Culture the mast cells and sensitize them with IgE overnight.

  • Pre-incubation: Wash the sensitized cells and pre-incubate them with varying concentrations of (R)-Azelastine for a specified period (e.g., 5-10 minutes).[2][9]

  • Stimulation: Induce degranulation by adding the stimulating agent (e.g., anti-IgE).

  • Incubation: Incubate for a period sufficient to allow for mediator release (e.g., 30 minutes).[8]

  • Sample Collection: Centrifuge the cell suspension to pellet the cells and collect the supernatant.

  • Mediator Quantification: Measure the amount of the released mediator (e.g., histamine, tryptase, or β-hexosaminidase) in the supernatant using an appropriate detection method.

  • Data Analysis: Calculate the percentage inhibition of mediator release at each concentration of (R)-Azelastine and determine the IC50 value.

Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the effect of a compound on the production and release of cytokines from immune cells.

Objective: To evaluate the inhibitory effect of (R)-Azelastine on the release of pro-inflammatory cytokines.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood.

  • Cell culture medium (e.g., RPMI-1640).

  • Stimulating agent (e.g., Lipopolysaccharide (LPS) or Phytohaemagglutinin (PHA)).[10]

  • Test compound: (R)-Azelastine solutions of varying concentrations.

  • ELISA kits for the specific cytokines of interest (e.g., IL-6, TNF-α, IL-8).

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation.

  • Cell Culture: Plate the PBMCs in a multi-well plate with culture medium.

  • Treatment: Add varying concentrations of (R)-Azelastine to the wells.

  • Stimulation: Add the stimulating agent to induce cytokine production.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cytokine synthesis and release.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of the target cytokines in the supernatant using specific ELISA kits.

  • Data Analysis: Determine the percentage inhibition of cytokine release for each concentration of (R)-Azelastine and calculate the IC50 values.

Signaling Pathways and Mechanisms of Action

(R)-Azelastine exerts its effects through multiple in vitro mechanisms, primarily centered around the histamine H1 receptor and the modulation of inflammatory cell responses.

Histamine H1 Receptor Antagonism

The primary mechanism of action of (R)-Azelastine is its competitive antagonism of the histamine H1 receptor. By binding to this receptor, it prevents histamine from initiating the downstream signaling cascade that leads to allergic symptoms.

H1_Receptor_Antagonism Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq_protein Gq Protein Activation H1R->Gq_protein Block RAzelastine (R)-Azelastine RAzelastine->H1R Competitively Binds (Antagonist) PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Allergic_Response PKC->Allergic_Response Block->Gq_protein Inhibits

Caption: (R)-Azelastine competitively antagonizes the histamine H1 receptor, blocking downstream signaling.

Mast Cell Stabilization

(R)-Azelastine has been shown to stabilize mast cells, thereby inhibiting the release of pre-formed mediators of inflammation such as histamine and tryptase, as well as de novo synthesized mediators like cytokines and leukotrienes.

Mast_Cell_Stabilization cluster_mast_cell Antigen Antigen IgE IgE Antigen->IgE Binds Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI Cross-links Signaling_Cascade Intracellular Signaling Cascade Fc_epsilon_RI->Signaling_Cascade Activates Mast_Cell Mast Cell RAzelastine (R)-Azelastine RAzelastine->Signaling_Cascade Inhibits Degranulation Degranulation Signaling_Cascade->Degranulation Mediator_Release Release of: - Histamine - Tryptase - Cytokines - Leukotrienes Degranulation->Mediator_Release Inhibition Mediator_Inhibition_Workflow Immune_Cell Immune Cell (e.g., Leukocyte) Synthesis_Pathways Biosynthesis Pathways - 5-Lipoxygenase (Leukotrienes) - Cytokine Gene Transcription Immune_Cell->Synthesis_Pathways Stimulus Inflammatory Stimulus (e.g., Allergen, PAMPs) Stimulus->Immune_Cell Activates RAzelastine (R)-Azelastine RAzelastine->Synthesis_Pathways Inhibits Mediator_Production Production of Pro-inflammatory Mediators Synthesis_Pathways->Mediator_Production Inflammation Inflammation Mediator_Production->Inflammation Inhibition

References

An In-depth Technical Guide on the Solubility Profile of (R)-Azelastine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Azelastine Hydrochloride. Due to the limited availability of public data specifically for the (R)-enantiomer, this document primarily focuses on the well-characterized racemic mixture, Azelastine Hydrochloride. It is widely reported that the enantiomers of azelastine exhibit no significant differences in pharmacological activity, suggesting that their physicochemical properties, including solubility, are likely to be very similar.

Physicochemical Properties

A solid understanding of the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is crucial for all stages of drug development. Below is a summary of the key properties of Azelastine Hydrochloride.

PropertyValueReference
Molecular Formula C22H24ClN3O・HCl[1]
Molecular Weight 418.36 g/mol [1]
Appearance White or almost white crystalline powder
Melting Point 225-229 °C[2]
pKa (basic) 9.54[3]
logP 4.9[3]
Solubility Profile

The solubility of Azelastine Hydrochloride has been characterized in various aqueous and organic solvents. The data is summarized in the table below.

SolventSolubilityMethodReference
WaterSparingly soluble-[4][5]
Water6.67 mg/mL (15.94 mM)Requires sonication[6]
Water13 g/L-[7]
Water35 mg/L-[2]
EthanolSoluble-
Ethanol0.25 mg/mL-[8]
EthanolSlightly soluble-[4][5][9]
MethanolSparingly soluble-[4][5]
MethanolSoluble-[10][11]
Propylene GlycolSparingly soluble-[4][5]
DMSO>10 mg/mL-
DMSO10 mg/mL-[8]
DMSO50 mg/mL (119.51 mM)Requires sonication[6]
Dimethyl Formamide1 mg/mL-[8]
Methylene ChlorideSoluble-
OctanolSlightly soluble-[4][5][9]
GlycerineSlightly soluble-[4][5][9]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL-[8]

Note: The qualitative descriptors such as "soluble" and "sparingly soluble" are based on pharmacopeial definitions. The quantitative data provides more precise measurements. It is important to note that different experimental conditions (e.g., temperature, pH, solid-state form of the compound) can influence solubility values.

pH-Dependent Aqueous Solubility

The aqueous solubility of ionizable compounds like Azelastine Hydrochloride is highly dependent on the pH of the medium. With a basic pKa of 9.54, Azelastine Hydrochloride, a salt of a weak base, will exhibit higher solubility in acidic conditions where it is predominantly in its ionized form. As the pH increases towards and beyond its pKa, the equilibrium will shift towards the less soluble free base form, leading to a decrease in solubility. It has been noted that the solubility of azelastine hydrochloride is lower above pH 7.1.[12] A comprehensive quantitative pH-solubility profile is essential for the development of oral and parenteral dosage forms.

Experimental Protocols

The determination of aqueous and non-aqueous solubility is a fundamental aspect of pre-formulation studies. The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility.

Thermodynamic Solubility Determination via Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of (R)-Azelastine Hydrochloride.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a series of vials containing the desired solvent (e.g., purified water, buffered solutions at various pH levels, or organic solvents). The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be established experimentally.

  • Phase Separation:

    • After equilibration, allow the suspensions to settle.

    • Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification:

    • Accurately dilute the clear supernatant with a suitable solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Calculate the solubility of the compound in the respective solvent, expressed in units such as mg/mL or mol/L.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G Shake-Flask Method for Thermodynamic Solubility cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_analysis Data Analysis prep1 Add excess (R)-Azelastine HCl to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge or filter to remove excess solid equil1->sep1 quant1 Dilute supernatant sep1->quant1 quant2 Analyze by HPLC-UV quant1->quant2 analysis1 Calculate solubility quant2->analysis1

Caption: Workflow for thermodynamic solubility determination.

Signaling Pathways

Azelastine exhibits its therapeutic effects through multiple mechanisms of action, primarily as a histamine H1 receptor antagonist and a mast cell stabilizer.

1. Histamine H1 Receptor Antagonism

Azelastine competitively inhibits the binding of histamine to H1 receptors on effector cells, thereby blocking the downstream signaling cascade that leads to allergic symptoms.

G Azelastine's Histamine H1 Receptor Antagonism Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq Gq Protein Activation H1R->Gq Azelastine (R)-Azelastine Azelastine->H1R Blocks PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Symptoms Allergic Symptoms (e.g., vasodilation, increased permeability) Ca_PKC->Symptoms

Caption: Azelastine blocks histamine-mediated signaling.

2. Mast Cell Stabilization

Azelastine also inhibits the release of histamine and other pro-inflammatory mediators from mast cells, a key mechanism in preventing the late-phase allergic response.[13][14]

G Azelastine's Mast Cell Stabilizing Effect Allergen Allergen IgE IgE Allergen->IgE Binds MastCell Mast Cell IgE->MastCell Cross-links Receptors Signal Intracellular Signaling (e.g., Ca2+ influx, PKC activation) MastCell->Signal Azelastine (R)-Azelastine Azelastine->Signal Inhibits Degranulation Degranulation Signal->Degranulation Mediators Release of Histamine, Leukotrienes, Cytokines Degranulation->Mediators

Caption: Azelastine inhibits allergen-induced mast cell degranulation.

References

Stability of (R)-Azelastine Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of (R)-Azelastine Hydrochloride, a potent second-generation H1-receptor antagonist. Understanding the stability profile of an active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy throughout its shelf life. This document summarizes findings from various stability-indicating studies, including forced degradation experiments, and outlines the analytical methodologies employed.

Executive Summary

This compound is generally stable under thermal and acidic conditions but exhibits lability to alkaline, oxidative, and photolytic stress. Forced degradation studies have been instrumental in identifying potential degradation pathways and developing stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). These methods are crucial for separating the intact drug from its degradation products and for quantifying any impurities that may arise during storage.

Data on Forced Degradation Studies

Forced degradation studies are a cornerstone of drug stability testing, providing insights into the intrinsic stability of a molecule by subjecting it to stress conditions more severe than those it would typically encounter. The following tables summarize the quantitative and qualitative findings from various studies on this compound.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ParametersDurationObservation% DegradationReference
Acid Hydrolysis 0.1 M HCl8 hoursStableNot Significant[1]
0.5 M HCl at 70°C30 minutesExtensive DegradationNot Specified[2]
5 M HCl at 80°C5 hoursStableNot Specified[3][4]
Alkaline Hydrolysis 0.1 M NaOH4 hoursSignificant Degradation15%[1]
2 M NaOH7 hoursComplete Degradation-
5 M NaOH at 80°C5 hoursStableNot Specified[3][4]
Oxidative Degradation 3% H₂O₂24 hoursSignificant DegradationNot Specified[5]
30% H₂O₂ at 80°C5 hoursStableNot Specified[3][4]
Thermal Degradation 70°C8 hoursStableNot Significant[1][3][4]
Photolytic Degradation UV light (254 nm)24 hoursSignificant DegradationNot Specified[5]
Sunlight24 hoursDegradation ObservedNot Specified[2]

Note: The term "Stable" in some studies under harsh conditions (e.g., 5M NaOH at 80°C) might indicate that under the specific analytical method used, no significant degradation was detected, or the extent of degradation was within the acceptable limits set by the study.

Table 2: Identified Degradation Products of this compound

Degradation ProductStress Condition(s)Method of IdentificationReference
Six Degradation Products (I-VI)Acidic/Alkaline/Neutral Photolytic, Oxidative, Alkaline HydrolyticLC-Q/TOF-MS[3][6]
Multiple Degradation ProductsAcidic Hydrolysis (0.5 M HCl at 70°C)HPTLC[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. Below are representative protocols for forced degradation and the analytical methods used for this compound.

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase) to obtain a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl). The mixture is then refluxed or kept at a specific temperature (e.g., 80°C) for a defined period (e.g., 8 hours). After the stress period, the solution is neutralized with an appropriate base (e.g., 0.1 M NaOH).

  • Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of a basic solution (e.g., 0.1 M NaOH). The mixture is then refluxed or kept at a specific temperature for a defined period. Subsequently, the solution is neutralized with an appropriate acid (e.g., 0.1 M HCl).

  • Oxidative Degradation: An aliquot of the stock solution is treated with an oxidizing agent (e.g., 3% H₂O₂) and stored at room temperature or an elevated temperature for a specified duration.

  • Thermal Degradation: The solid drug substance or a solution of the drug is exposed to dry heat in a temperature-controlled oven (e.g., 70°C) for a set time.

  • Photolytic Degradation: The drug substance (as solid and in solution) is exposed to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period, as per ICH Q1B guidelines. A control sample is kept in the dark to exclude the effect of temperature.

  • Sample Analysis: All stressed samples, along with a non-stressed control, are diluted to a suitable concentration and analyzed by a validated stability-indicating method (e.g., HPLC).

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for this compound is as follows:

  • Column: C18 (e.g., 100 x 4.6 mm, 2.6 µm)[3][6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.04 M phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[7]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where the parent drug and its degradation products have adequate absorbance (e.g., 241 nm or 290 nm).[3][4][6]

  • Column Temperature: Ambient or controlled (e.g., 30°C).

Visualizations

The following diagrams illustrate the experimental workflow for stability studies and a postulated degradation pathway for this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Azelastine HCl Stock Solution B Acid Hydrolysis A->B Stress Application C Alkaline Hydrolysis A->C Stress Application D Oxidative Degradation A->D Stress Application E Thermal Degradation A->E Stress Application F Photolytic Degradation A->F Stress Application G Neutralization & Dilution B->G C->G D->G E->G F->G H HPLC Analysis G->H I Data Interpretation H->I

Caption: Experimental workflow for forced degradation studies of this compound.

G A Azelastine HCl C22H24ClN3O·HCl B Degradation Product I (e.g., N-Oxide) A->B Oxidation C Degradation Product II (e.g., Desmethyl Azelastine) A->C Photolysis / Oxidation D Degradation Product III (e.g., Hydrolytic Product) A->D Alkaline Hydrolysis E Other Degradation Products A->E Various Stressors

Caption: Postulated degradation pathways of this compound under various stress conditions.[3][6][8]

Conclusion

The stability of this compound is well-characterized, with established degradation pathways under forced conditions. The primary degradation routes involve oxidation, hydrolysis under alkaline conditions, and photolysis. This technical guide provides drug development professionals with a foundational understanding of the stability profile of this compound, which is essential for formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life. The development and validation of robust stability-indicating analytical methods are paramount for ensuring the quality and safety of pharmaceutical products containing this active ingredient.

References

The Enantiomers of Azelastine: A Comprehensive Technical Review of their Discovery, Separation, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelastine, a potent second-generation antihistamine, has been a mainstay in the treatment of allergic rhinitis and conjunctivitis for decades. Marketed as a racemic mixture, the pharmacological activity of its individual enantiomers has been a subject of scientific inquiry. This technical guide provides an in-depth exploration of the discovery and history of azelastine's enantiomers, detailing the methods for their separation and outlining their pharmacological properties. While it is widely reported that the (R)- and (S)-enantiomers of azelastine exhibit comparable in vitro activity, this paper consolidates the available technical information and presents it in a clear, structured format for researchers and drug development professionals.

Introduction and Historical Perspective

Azelastine was first patented in 1971 and received its first medical approval in 1986.[1] It is a phthalazinone derivative that is structurally distinct from other antihistamines.[2] Azelastine hydrochloride is approved for use as a nasal spray for allergic and vasomotor rhinitis and as an ophthalmic solution for allergic conjunctivitis.[3][4] From its initial development, azelastine has been formulated as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.

Official prescribing information and reputable pharmacological databases consistently state that there is no discernible difference in the in vitro pharmacological activity between the two enantiomers.[5][6][7][8][9] This has been the basis for its development and approval as a racemate.

Synthesis and Chiral Separation of Azelastine Enantiomers

The synthesis of racemic azelastine hydrochloride is a well-established process. A common synthetic route is outlined below:

G A 2-(4-chlorobenzoyl)benzoic acid B 4-(4-chlorobenzyl)phthalazin-1(2H)-one A->B Hydrazine hydrate F Racemic Azelastine B->F Mitsunobu reaction with 1-methylazepan-4-ol or reductive amination with 1-methylazepan-4-amine C 1-methylazepan-4-one D N-(1-methylazepan-4-yl)acetamide C->D Beckmann rearrangement E 1-methylazepan-4-amine D->E Hydrolysis E->F Reductive amination with 4-(4-chlorobenzyl)phthalazin-1(2H)-one G cluster_0 Preparation cluster_1 HPLC System cluster_2 Analysis A Racemic Azelastine Sample D Injector A->D B Mobile Phase Preparation C Pump B->C C->D E Chiral Column D->E F UV Detector E->F G Chromatogram F->G H Separated Enantiomers (R)-Azelastine & (S)-Azelastine G->H G Allergen Allergen IgE IgE Allergen->IgE Binds to MastCell Mast Cell Histamine Histamine MastCell->Histamine Releases Leukotrienes Leukotrienes MastCell->Leukotrienes Releases IgE->MastCell Activates H1Receptor H1 Receptor Histamine->H1Receptor Binds to AllergicSymptoms Allergic Symptoms H1Receptor->AllergicSymptoms Leads to Azelastine Azelastine Azelastine->MastCell Inhibits release Azelastine->H1Receptor Blocks G A Prepare reaction mixture: - H1 receptor membranes - [3H]-pyrilamine (Radioligand) - Azelastine enantiomer B Incubate to reach equilibrium A->B C Filter to separate bound and free radioligand B->C D Wash filters C->D E Measure radioactivity (Scintillation counting) D->E F Calculate IC50 and Ki E->F

References

(R)-Azelastine Hydrochloride pharmacological profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Pharmacological Profile of (R)-Azelastine Hydrochloride

Introduction

Azelastine hydrochloride is a second-generation antihistamine distinguished by its potent, multi-faceted pharmacological profile. It is a phthalazinone derivative used in the treatment of allergic rhinitis and conjunctivitis.[1][2] Azelastine is administered as a racemic mixture, containing both (R)- and (S)-enantiomers.[1][3] Notably, in vitro pharmacological studies have indicated no significant difference in activity between the two enantiomers.[4][3][5] Therefore, this guide will detail the pharmacological profile of the racemic mixture, which is representative of the activity of the (R)-enantiomer. Its therapeutic efficacy stems from a triple-action mechanism: potent histamine H1 receptor antagonism, mast cell stabilization, and broad anti-inflammatory effects.[6]

Mechanism of Action

Azelastine hydrochloride's efficacy is not limited to simple histamine blockade; it modulates multiple components of the allergic cascade. This multi-pronged approach contributes to its rapid onset and prolonged duration of action in alleviating allergic symptoms.[5][6]

Histamine H1 Receptor Antagonism

The primary mechanism of action is potent and selective competitive antagonism of histamine H1 receptors.[5][7][8] This blockade prevents histamine-induced symptoms such as increased vascular permeability, vasodilation, and sensory nerve stimulation, which manifest as sneezing, itching, and rhinorrhea.[7][8] Azelastine exhibits a high affinity for H1 receptors, approximately tenfold greater than that of the first-generation antihistamine chlorpheniramine on a milligram-per-milligram basis, and has a slow dissociation rate from the receptor.[9][10][11] Conversely, it shows very low affinity for muscarinic and beta-adrenergic receptors, indicating a high degree of selectivity and a lower potential for off-target side effects.[12]

Mast Cell Stabilization

Azelastine effectively stabilizes mast cells, inhibiting their degranulation following both antigen and non-antigen stimuli.[2][5][13] This action prevents the release of pre-formed mediators stored in granules, such as histamine and tryptase, which are responsible for initiating the immediate allergic reaction.[14][15][16]

Anti-Inflammatory Effects

Beyond its immediate antihistaminic and mast cell-stabilizing properties, azelastine exerts a wide range of anti-inflammatory effects that address the late-phase allergic response.[17] It has been shown to inhibit the synthesis and/or release of numerous pro-inflammatory mediators, including:

  • Leukotrienes: Potent bronchoconstrictors and chemoattractants.[5][9][18]

  • Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-4, IL-6, and IL-8, which perpetuate the inflammatory response.[19][20][21][22]

  • Kinins and Platelet-Activating Factor (PAF): Vasoactive and pro-inflammatory molecules.[8][9][17]

  • Adhesion Molecules: It downregulates the expression of Intercellular Adhesion Molecule-1 (ICAM-1), which is crucial for the recruitment of inflammatory cells to the site of allergic reaction.[5][9][17]

This broad anti-inflammatory activity contributes to its efficacy in reducing symptoms like nasal congestion, which are often poorly addressed by conventional antihistamines.[18][20]

cluster_0 Allergic Cascade cluster_1 Mediator Release cluster_2 Symptom Manifestation cluster_3 (R)-Azelastine HCl Intervention Allergen Allergen Exposure IgE IgE Binding Allergen->IgE MastCell Mast Cell / Basophil Histamine Histamine MastCell->Histamine Degranulation & Synthesis Leukotrienes Leukotrienes MastCell->Leukotrienes Degranulation & Synthesis Cytokines Cytokines (TNF-α, ILs) MastCell->Cytokines Degranulation & Synthesis PAF PAF, Kinins MastCell->PAF Degranulation & Synthesis IgE->MastCell H1Receptor H1 Receptor Histamine->H1Receptor Inflammation Inflammatory Cell Recruitment (ICAM-1) Leukotrienes->Inflammation Cytokines->Inflammation PAF->Inflammation Symptoms Allergic Symptoms (Sneezing, Itching, Congestion, Rhinorrhea) H1Receptor->Symptoms Inflammation->Symptoms Azelastine (R)-Azelastine HCl Azelastine->MastCell Stabilization Azelastine->Leukotrienes Inhibition Azelastine->Cytokines Inhibition Azelastine->PAF Inhibition Azelastine->H1Receptor Antagonism Azelastine->Inflammation Inhibition

Caption: Multifaceted mechanism of this compound in the allergic cascade.

Pharmacodynamic Profile

The combined antihistaminic, mast cell-stabilizing, and anti-inflammatory actions of azelastine result in a rapid and sustained clinical effect.

ParameterValueReference(s)
Primary Actions H1 Receptor Antagonist, Mast Cell Stabilizer, Anti-inflammatory[6]
Onset of Action As early as 15 minutes (intranasal)[5][23]
Duration of Action 12 to 24 hours[5][6][18]

Pharmacokinetic Profile

The pharmacokinetic properties of azelastine hydrochloride have been well-characterized following intranasal and oral administration.

Absorption, Distribution, Metabolism, and Excretion (ADME)
ParameterValueReference(s)
Bioavailability ~40% (intranasal)[6][18]
Time to Peak Plasma Conc. (Tmax) 2 - 3 hours[6]
Plasma Protein Binding Azelastine: ~88% Desmethylazelastine: ~97%
Volume of Distribution (Vd) 14.5 L/kg[6]
Metabolism Oxidative metabolism via Cytochrome P450 system (primarily CYP3A4, CYP2D6, CYP1A2) to the active metabolite desmethylazelastine.[24][25][26]
Elimination Half-life (t½) Azelastine: ~22 hours Desmethylazelastine: ~54 hours[6][25]
Plasma Clearance 0.5 L/h/kg[6][25]
Route of Excretion ~75% of an oral dose is excreted in the feces.[24][6][25]

Experimental Protocols

The pharmacological properties of azelastine have been elucidated through various in vitro and in vivo experimental models.

Radioligand Binding Assay for H1 Receptor Affinity

This assay quantifies the affinity of a compound for a specific receptor.

  • Objective: To determine the inhibitory concentration (IC50) of azelastine for histamine H1 receptors.

  • Methodology:

    • Tissue Preparation: Human lung tissue is homogenized and centrifuged to prepare a membrane fraction rich in H1 receptors.

    • Competitive Binding: The membrane preparation is incubated with a constant concentration of a radiolabeled H1 antagonist (e.g., [3H]pyrilamine) and varying concentrations of unlabeled azelastine.

    • Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of azelastine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is used to determine the binding affinity (Ki).[12]

In Vitro Mast Cell Mediator Release Assay

This assay assesses the ability of a compound to inhibit the release of inflammatory mediators from mast cells.

  • Objective: To measure the effect of azelastine on the antigen-induced release of histamine, tryptase, and cytokines from human mast cells.

  • Methodology:

    • Cell Culture: Human mast cells are cultured from CD34+ progenitor cells derived from umbilical cord blood (CHMCs).[15]

    • Sensitization: The cultured mast cells are sensitized by incubation with human IgE.

    • Drug Incubation: Sensitized cells are pre-incubated for a short period (e.g., 5 minutes) with various concentrations of azelastine hydrochloride or a vehicle control.[14][15]

    • Challenge: The cells are then challenged with an antigen (e.g., anti-IgE) to induce degranulation and mediator release.

    • Mediator Quantification: The cell supernatant is collected, and the concentrations of released mediators (e.g., histamine, tryptase, IL-6, TNF-α) are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

    • Data Analysis: The percentage inhibition of mediator release by azelastine compared to the vehicle control is calculated to determine its mast cell-stabilizing activity.[14][15][22]

cluster_workflow Experimental Workflow: Mast Cell Mediator Release Assay A 1. Cell Culture Human Umbilical Cord Blood -> CD34+ Progenitor Cells -> Cultured Human Mast Cells (CHMCs) B 2. Sensitization Incubate CHMCs with human IgE A->B C 3. Pre-incubation Treat sensitized CHMCs with: - (R)-Azelastine HCl (various conc.) - Vehicle Control B->C D 4. Challenge Induce degranulation with anti-IgE antibody C->D E 5. Supernatant Collection Centrifuge cells and collect the supernatant D->E F 6. Quantification Measure mediator concentrations (e.g., Histamine, Tryptase, IL-6) in supernatant via ELISA E->F G 7. Data Analysis Calculate % inhibition of mediator release vs. control F->G

Caption: Workflow for an in vitro mast cell mediator release assay.

Clinical Pharmacokinetic Study

This type of study is essential for determining the ADME properties of a drug in humans.

  • Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) of intranasal azelastine.

  • Methodology:

    • Study Design: A randomized, single-dose, two-way crossover study in healthy adult volunteers. A washout period (e.g., 2 weeks) separates the two treatment periods.[27]

    • Drug Administration: Subjects receive a single, standardized intranasal dose of azelastine hydrochloride.

    • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., over 72 hours).

    • Bioanalysis: Plasma is separated from the blood samples, and the concentrations of azelastine and its major metabolite, desmethylazelastine, are measured using a validated analytical method such as LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).

    • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters for each subject using non-compartmental analysis.[27][28]

cluster_pathway Allergen-Induced Mast Cell Activation Pathway cluster_azelastine Points of (R)-Azelastine Inhibition Allergen Allergen IgE IgE Allergen->IgE cross-links FcεRI FcεRI Receptor IgE->FcεRI cross-links Ca_Influx Ca²⁺ Influx FcεRI->Ca_Influx activates signaling NFkB NF-κB Activation FcεRI->NFkB activates signaling MastCell Mast Cell Degranulation Degranulation (Immediate) Ca_Influx->Degranulation Synthesis Mediator Synthesis (Late-Phase) NFkB->Synthesis Histamine Histamine, Tryptase Degranulation->Histamine Cytokines Cytokines, Leukotrienes Synthesis->Cytokines H1_Receptor H1 Receptor Histamine->H1_Receptor Symptoms Allergic Symptoms H1_Receptor->Symptoms Azelastine_Label (R)-Azelastine Azelastine_Label->MastCell Stabilization Azelastine_Label->Ca_Influx Azelastine_Label->NFkB Azelastine_Label->H1_Receptor  Competitive  Antagonism

Caption: Signaling pathway of allergic response and points of intervention by (R)-Azelastine.

Conclusion

The pharmacological profile of this compound is characterized by a unique and comprehensive mechanism of action that extends beyond simple H1 receptor antagonism. Its ability to stabilize mast cells and inhibit a broad spectrum of inflammatory mediators provides a robust rationale for its clinical efficacy in treating the multifaceted symptoms of allergic diseases. The favorable pharmacokinetic profile, including rapid absorption and a long half-life, supports convenient dosing and sustained therapeutic effect. This combination of potent, multi-modal activity and well-understood pharmacokinetic properties establishes it as a cornerstone therapy for allergic rhinitis and related conditions.

References

(R)-Azelastine Hydrochloride: A Comprehensive Technical Guide to its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and mechanism of action of (R)-Azelastine Hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of the (R)-enantiomer of Azelastine. Azelastine is a phthalazinone derivative and a second-generation antihistamine.[1] The molecule consists of a phthalazinone core, a 4-chlorobenzyl group, and a 1-methylazepan-4-yl group.[2] The hydrochloride salt enhances the solubility and stability of the compound.[1]

Below is a summary of the key physicochemical properties of this compound:

PropertyValueSource
Molecular Formula C22H25Cl2N3O[2]
Molecular Weight 418.4 g/mol [2]
IUPAC Name 4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methylazepan-4-yl]phthalazin-1-one;hydrochloride[2]
CAS Number 153408-28-7[2][3]
Appearance White or almost white, crystalline powder[4]
Melting Point 213-215°C[5]
Solubility Sparingly soluble in water, soluble in ethanol and methylene chloride.[4] Soluble in organic solvents such as DMSO and dimethylformamide.[6]
UV/Vis λmax 210, 289 nm[6]

Mechanism of Action

This compound primarily acts as a potent and selective antagonist of the histamine H1 receptor.[7][8] By competitively binding to H1 receptors on various cells, it prevents histamine from exerting its pro-inflammatory effects, thus alleviating allergic symptoms such as sneezing, itching, and rhinorrhea.[7]

Beyond its antihistaminic activity, this compound exhibits a multi-faceted anti-inflammatory profile by:

  • Mast Cell Stabilization: It inhibits the degranulation of mast cells, thereby reducing the release of histamine and other inflammatory mediators like leukotrienes and cytokines.[1][7]

  • Inhibition of Inflammatory Mediators: It has been shown to inhibit the production and release of various inflammatory mediators, including leukotrienes, kinins, platelet-activating factor, and tumor necrosis factor-α (TNF-α).[1][7][8]

This dual mechanism of action, targeting both the immediate effects of histamine and the broader inflammatory cascade, contributes to its clinical efficacy in treating allergic rhinitis and conjunctivitis.[1][7][9]

G Signaling Pathway of this compound cluster_1 Mast Cell Activation cluster_2 Target Cell Response Allergen Allergen IgE IgE Allergen->IgE binds to MastCell Mast Cell Histamine Histamine MastCell->Histamine releases Mediators Other Inflammatory Mediators (Leukotrienes, Cytokines) MastCell->Mediators releases IgE->MastCell cross-links on H1Receptor H1 Receptor Histamine->H1Receptor binds to TargetCell Target Cell (e.g., vascular endothelial cells, sensory neurons) H1Receptor->TargetCell activates Symptoms Allergic Symptoms (itching, sneezing, inflammation) TargetCell->Symptoms leads to Azelastine (R)-Azelastine Hydrochloride Azelastine->MastCell stabilizes Azelastine->H1Receptor antagonizes

Mechanism of Action of this compound

Experimental Protocols

The characterization and quality control of this compound involve various analytical techniques. Below are detailed methodologies for key experiments.

This method is used to determine the purity of this compound and to quantify any related substances or impurities.[10][11]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate with sodium octanesulfonate, pH adjusted to 3.0-3.1) and an organic solvent like acetonitrile.[4]

  • Flow Rate: Typically 1.0 - 2.0 mL/min.[4]

  • Detection Wavelength: 210 nm.[4]

  • Injection Volume: 10 µL.[4]

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in a suitable diluent (e.g., mobile phase).

    • Prepare a sample solution of the test substance at a similar concentration.

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and calculate the purity and the percentage of related substances by comparing the peak areas.

Spectroscopic methods are employed to confirm the chemical structure of the molecule.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an ATR accessory.

    • Analysis: The infrared spectrum is recorded, and characteristic peaks are identified. For Azelastine HCl, expected peaks include those for C=O stretching (~1732 cm⁻¹), C=N & C=C stretching (~1653 cm⁻¹), and N-H bending (~1599 cm⁻¹).[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Analysis: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration values are analyzed to confirm the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS):

    • Ionization Technique: Electrospray ionization (ESI) is commonly used.

    • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight. Fragmentation patterns can be analyzed to further elucidate the structure.[10]

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and melting behavior of the compound.[13]

  • Instrumentation: A simultaneous TGA/DSC analyzer.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is placed in an aluminum or platinum pan.[13]

  • TGA Protocol:

    • The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[13]

    • The weight loss is recorded as a function of temperature to determine decomposition temperatures and thermal stability.[13]

  • DSC Protocol:

    • The sample is heated at a controlled rate (e.g., 10°C/min).[12]

    • The heat flow to or from the sample is measured relative to a reference, allowing for the determination of the melting point and any polymorphic transitions.[13]

G General Workflow for Analytical Characterization cluster_spectroscopy Structural Elucidation cluster_purity_stability Purity and Stability Assessment Start Sample of (R)-Azelastine HCl HPLC HPLC Analysis (Purity & Impurities) Start->HPLC FTIR FTIR Spectroscopy (Functional Groups) Start->FTIR NMR NMR Spectroscopy (¹H, ¹³C Structure) Start->NMR MS Mass Spectrometry (Molecular Weight) Start->MS Thermal Thermal Analysis (TGA/DSC) Start->Thermal Data Data Analysis and Structure Confirmation HPLC->Data FTIR->Data NMR->Data MS->Data Thermal->Data Report Final Report Data->Report

Workflow for Analytical Characterization

Synthesis Overview

The synthesis of Azelastine Hydrochloride has been approached through various routes. A common strategy involves the condensation of N-methylhexahydroazepin-4-one hydrochloride with benzoyl hydrazine to form an acylhydrazone.[14][15] This intermediate is then reduced, typically with a borohydride reagent, and subsequently condensed with a derivative of 2-(p-chlorobenzoyl)benzoic acid to yield the final product.[15] The process requires careful control of reaction conditions to ensure high yield and purity.[14] Purification is often achieved through recrystallization.[14]

Conclusion

This compound is a well-characterized molecule with a defined structure and a dual mechanism of action that makes it an effective anti-allergic agent. Its physicochemical properties are well-documented, and robust analytical methods exist for its characterization and quality control. This guide provides a foundational understanding for researchers and professionals working with this important active pharmaceutical ingredient.

References

Methodological & Application

Application Notes & Protocols for the Analytical Method Development of (R)-Azelastine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the analytical methodologies for the quality control of (R)-Azelastine Hydrochloride, a potent second-generation H1-receptor antagonist. The protocols detailed below are intended for researchers, scientists, and drug development professionals engaged in the analysis of Azelastine, including its enantiomeric purity, assay, and impurity profiling.

Chiral Separation of Azelastine Enantiomers by HPLC

The enantioselective separation of (R)-Azelastine and its (S)-enantiomer is critical for ensuring the stereospecificity and therapeutic efficacy of the drug product. This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Azelastine enantiomers.

Experimental Protocol

A study on the chiral separation of five antihistamine drugs, including azelastine, was successfully conducted using High-Performance Liquid Chromatography (HPLC) combined with chiral stationary phases.[1][2][3] The most effective separations were achieved using Chiralpak IA and Chiralpak ID columns.[1][2][3]

Chromatographic Conditions:

ParameterCondition
Column Chiralpak® IA or Chiralpak® ID
Mobile Phase Acetonitrile/Water/Ammonia solution (e.g., 90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL
Column Temperature Ambient

Sample Preparation:

Prepare a standard solution of Azelastine Hydrochloride in the mobile phase at a concentration of 1 mg/mL. For the analysis of dosage forms, an equivalent amount of the formulation should be extracted with a suitable solvent, filtered, and diluted with the mobile phase to the desired concentration.

Data Presentation

Quantitative data for the chiral separation of Azelastine enantiomers should be determined and tabulated as follows. The following is an illustrative template based on typical chiral separation results.

Parameter(S)-Azelastine(R)-Azelastine
Retention Time (t_R) e.g., 8.5 mine.g., 10.2 min
Resolution (R_s) \multicolumn{2}{c}{e.g., > 2.0}
Linearity Range (µg/mL) \multicolumn{2}{c}{e.g., 1 - 100 µg/mL}
Limit of Detection (LOD) \multicolumn{2}{c}{e.g., 0.1 µg/mL}
Limit of Quantification (LOQ) \multicolumn{2}{c}{e.g., 0.3 µg/mL}

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Azelastine HCl Standard/Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter the Solution prep2->prep3 hplc1 Inject Sample into HPLC prep3->hplc1 hplc2 Chiral Separation on Chiralpak Column hplc1->hplc2 hplc3 UV Detection at 230 nm hplc2->hplc3 data1 Integrate Chromatographic Peaks hplc3->data1 data2 Calculate Resolution and Enantiomeric Purity data1->data2

Workflow for Chiral HPLC Analysis of Azelastine.

Assay and Impurity Profiling by Reverse-Phase HPLC

A stability-indicating RP-HPLC method is essential for the routine quality control of Azelastine Hydrochloride in bulk drug and pharmaceutical formulations. This method can be used to determine the assay of the active pharmaceutical ingredient (API) and to detect and quantify any process-related impurities and degradation products.

Experimental Protocol

A variety of RP-HPLC methods have been developed for the analysis of Azelastine Hydrochloride.[4][5] A common approach utilizes a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and acidified water (pH 2.1) (35:65, v/v).[4]
Flow Rate 1.0 mL/min
Detection UV at 287 nm.[4]
Injection Volume 20 µL
Column Temperature Ambient

Sample Preparation:

Prepare a standard stock solution of Azelastine Hydrochloride in the mobile phase (1000 µg/mL).[4] Subsequent dilutions are made with the mobile phase to achieve the desired concentrations for the calibration curve.[4] For the analysis of nasal solutions, the sample can be diluted directly with the mobile phase.[4]

Data Presentation

The following table summarizes typical validation parameters for an RP-HPLC assay method for Azelastine Hydrochloride.

ParameterResult
Retention Time (t_R) e.g., 6.8 min
Linearity Range (µg/mL) e.g., 5 - 100 µg/mL
Correlation Coefficient (r²) e.g., > 0.999
Accuracy (% Recovery) e.g., 98.0 - 102.0%
Precision (%RSD) e.g., < 2.0%
LOD (µg/mL) e.g., 0.05 µg/mL
LOQ (µg/mL) e.g., 0.15 µg/mL

Forced Degradation Studies

Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method and for identifying potential degradation products. Azelastine Hydrochloride should be subjected to stress conditions as per ICH guidelines.

Experimental Protocol

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and cool white fluorescent light for 24 hours.

Procedure:

  • Prepare a stock solution of Azelastine Hydrochloride (1 mg/mL) in a suitable solvent.

  • Expose aliquots of the stock solution to the stress conditions outlined above.

  • After the specified time, neutralize the acidic and basic solutions.

  • Dilute all stressed samples with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Analyze the samples using the validated RP-HPLC method.

Logical Relationship of Forced Degradation Studies

G A Azelastine HCl Bulk Drug B Stress Conditions (Acid, Base, Oxidation, Heat, Light) A->B C Forced Degradation Samples B->C D RP-HPLC Analysis C->D E Peak Purity & Mass Balance Assessment D->E F Method is Stability-Indicating E->F If successful

Logic Diagram for Forced Degradation Studies.

Mechanism of Action of Azelastine

Azelastine is a potent and selective H1-receptor antagonist.[6] Its mechanism of action involves competitive binding to H1 receptors, which prevents histamine from exerting its effects and thereby blocks the allergic cascade that leads to symptoms like sneezing, itching, and rhinorrhea.[7] Beyond its primary role as an antihistamine, azelastine also demonstrates anti-inflammatory properties by inhibiting the release of inflammatory mediators such as leukotrienes and cytokines from mast cells.[6][7]

Signaling Pathway of Azelastine

G cluster_allergen Allergen Exposure cluster_histamine Histamine Release & Action Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE Histamine Histamine Release MastCell->Histamine H1Receptor H1 Receptor (G-protein coupled) Histamine->H1Receptor Binds to Symptoms Allergic Symptoms (Sneezing, Itching, Rhinorrhea) H1Receptor->Symptoms Activates Azelastine This compound Azelastine->MastCell Inhibits Mediator Release (Leukotrienes, Cytokines) Azelastine->H1Receptor Blocks

Simplified Signaling Pathway of Azelastine.

References

Application Notes and Protocols for (R)-Azelastine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Azelastine, the active enantiomer of the racemic Azelastine Hydrochloride, is a potent second-generation antihistamine and mast cell stabilizer. It is recognized for its dual mechanism of action, which includes high-affinity antagonism of the histamine H1 receptor and inhibition of the release of pro-inflammatory mediators from mast cells.[1][2] These properties make (R)-Azelastine Hydrochloride a compound of significant interest for the development of therapeutics for allergic rhinitis and conjunctivitis. This document provides detailed experimental protocols for the synthesis, analytical characterization, and pharmacological evaluation of this compound.

Physicochemical Properties

PropertyValueReference
IUPAC Name4-(4-chlorobenzyl)-2-[(4R)-1-methylhexahydro-1H-azepin-4-yl]phthalazin-1(2H)-one hydrochlorideN/A
Molecular FormulaC₂₂H₂₅Cl₂N₃ON/A
Molecular Weight418.36 g/mol [3]
AppearanceWhite or almost white crystalline powderN/A
SolubilitySlightly soluble in water; soluble in absolute ethanolN/A

Synthesis and Chiral Separation

The synthesis of this compound is typically achieved through the synthesis of the racemic mixture followed by chiral separation.

Protocol 1: Synthesis of Racemic Azelastine Hydrochloride

This protocol is based on the general principles outlined in synthetic patents.[4][5]

Step 1: Acylhydrazone Formation

  • In a suitable reaction vessel, mix 1-methylhexahydro-4H-azepinone hydrochloride and benzoyl hydrazine.

  • Stir the reaction mixture at room temperature for 1-5 hours to form the acylhydrazone.

Step 2: Reduction

  • To the acylhydrazone mixture, add potassium borohydride and water. Water acts as a catalyst in this reduction step.

  • The addition of potassium borohydride and water facilitates a rapid and complete reduction.

Step 3: Acidolysis

  • Perform an acidolysis on the reduction product from the previous step to obtain the corresponding acidolysis product.

Step 4: Condensation

  • Mix the acidolysis product with 2-(p-chlorobenzoyl) benzoic acid.

  • Allow the condensation reaction to proceed to yield racemic Azelastine Hydrochloride.

Step 5: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system to obtain high-purity racemic Azelastine Hydrochloride.

Protocol 2: Chiral Separation of (R)-Azelastine and (S)-Azelastine by HPLC

This protocol is adapted from methodologies described for the chiral separation of antihistamines.[6][7]

Objective: To separate the (R)- and (S)-enantiomers of Azelastine from the racemic mixture.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralpak IA or Chiralpak ID).

  • Mobile phase: Acetonitrile/water/ammonia solution (e.g., 90:10:0.1, v/v/v).

  • Racemic Azelastine Hydrochloride standard.

  • Filtered and degassed solvents.

Procedure:

  • Preparation of Standard Solution: Prepare a stock solution of racemic Azelastine Hydrochloride in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak IA or Chiralpak ID.

    • Mobile Phase: Acetonitrile/water/ammonia solution (90:10:0.1, v/v/v). The optimal mobile phase composition should be determined empirically.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 212 nm.[8]

    • Injection Volume: 20 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution of racemic Azelastine Hydrochloride.

    • Monitor the separation of the two enantiomeric peaks. The elution order of (R)- and (S)-Azelastine will depend on the specific chiral stationary phase used.

  • Fraction Collection: For preparative separation, collect the fractions corresponding to the (R)-Azelastine peak.

  • Solvent Evaporation and Salt Formation: Evaporate the solvent from the collected fractions under reduced pressure. The resulting (R)-Azelastine free base can be converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.

Analytical Characterization

Protocol 3: Purity and Assay Determination by RP-HPLC

Objective: To determine the purity and concentration of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile phase: Phosphate buffer (pH 3.1)/Acetonitrile (60:40, v/v).

  • This compound reference standard.

Procedure:

  • Preparation of Solutions: Prepare a standard solution of the this compound reference standard and a sample solution of the test article in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Phosphate buffer (pH 3.1)/Acetonitrile (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 239 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Calculate the purity and assay of the sample by comparing the peak area with that of the reference standard.

    • The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and specificity.

Pharmacological Evaluation

This compound exhibits its therapeutic effects through multiple mechanisms of action. The following protocols describe key in vitro assays to characterize its pharmacological profile.

Mechanism of Action: An Overview

(R)-Azelastine's primary mechanism is the potent and selective antagonism of the histamine H1 receptor.[1][2] This action blocks the effects of histamine released during an allergic response. Additionally, it stabilizes mast cells, thereby inhibiting the release of various inflammatory mediators, including histamine, leukotrienes, and cytokines.[2] This dual action addresses both the early and late phases of the allergic cascade.

Azelastine_Mechanism_of_Action Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on MediatorRelease Release of Histamine, Leukotrienes, Cytokines MastCell->MediatorRelease Degranulation IgE IgE HistamineReceptor H1 Receptor AllergicSymptoms Allergic Symptoms (Sneezing, Itching, etc.) HistamineReceptor->AllergicSymptoms Activates Azelastine (R)-Azelastine Hydrochloride Azelastine->HistamineReceptor Antagonizes Azelastine->MediatorRelease Inhibits MediatorRelease->HistamineReceptor Histamine binds to

Caption: Dual mechanism of this compound.

Quantitative Pharmacological Data (Racemic Azelastine)
ParameterAssayValueReference
Histamine Release Inhibition
IC₅₀IgE-mediated histamine release from rat peritoneal mast cells4.8 µM[9]
IC₅₀Allergic histamine release from rabbit basophils4.5 µM[10]
Eosinophil Function Inhibition
IC₅₀PAF-induced Ca²⁺ influx in EoL-1 cells1 x 10⁻⁸ M[11]
IC₅₀fMLP-induced Ca²⁺ influx in EoL-1 cells1 x 10⁻⁷ M[11]
Receptor Binding
IC₅₀Histamine H1 Receptor (human lung)High Affinity (lower than other antihistamines)[1]
Protocol 4: Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Principle: This is a competitive radioligand binding assay using a known radiolabeled H1 receptor antagonist.

Materials:

  • Membrane preparation from cells expressing human histamine H1 receptors.

  • [³H]-Pyrilamine (radioligand).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Reaction Mixture Preparation: In microtiter plates, add the cell membrane preparation, [³H]-Pyrilamine at a concentration near its Kd, and varying concentrations of this compound.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of a high concentration of a non-labeled H1 antagonist.

    • Calculate the specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Calculate the IC₅₀ value from the curve and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 5: Mast Cell Stabilization Assay (Inhibition of Histamine Release)

Objective: To evaluate the ability of this compound to inhibit antigen-induced histamine release from mast cells.

Principle: Rat peritoneal mast cells are sensitized with IgE and then challenged with an antigen to induce degranulation and histamine release. The amount of histamine released in the presence and absence of the test compound is quantified.

Materials:

  • Wistar rats.

  • Ovalbumin (antigen).

  • Anti-ovalbumin IgE.

  • Peritoneal mast cell isolation buffer.

  • Histamine release buffer.

  • This compound.

  • Histamine quantification kit (e.g., ELISA).

Procedure:

  • Sensitization of Rats: Actively sensitize rats by injecting them with ovalbumin and an adjuvant.

  • Mast Cell Isolation:

    • Euthanize the sensitized rats and collect peritoneal cells by lavage with isolation buffer.

    • Purify the mast cells by density gradient centrifugation.

  • Histamine Release Assay:

    • Resuspend the purified mast cells in histamine release buffer.

    • Pre-incubate the mast cells with various concentrations of this compound for 10 minutes at 37°C.[9]

    • Induce histamine release by adding ovalbumin.

    • Include positive (antigen only) and negative (buffer only) controls.

    • Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

  • Histamine Quantification:

    • Collect the supernatant and quantify the histamine concentration using a suitable method like ELISA.

  • Data Analysis:

    • Calculate the percentage inhibition of histamine release for each concentration of this compound compared to the positive control.

    • Plot the percentage inhibition against the logarithm of the drug concentration to determine the IC₅₀ value.

Mast_Cell_Stabilization_Workflow Start Start Sensitize Sensitize Rats with Ovalbumin/IgE Start->Sensitize Isolate Isolate Peritoneal Mast Cells Sensitize->Isolate Preincubate Pre-incubate Mast Cells with This compound Isolate->Preincubate Challenge Challenge with Ovalbumin (Antigen) Preincubate->Challenge Stop Stop Reaction & Centrifuge Challenge->Stop Quantify Quantify Histamine in Supernatant (ELISA) Stop->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for Mast Cell Stabilization Assay.

Protocol 6: Eosinophil Chemotaxis Assay

Objective: To assess the effect of this compound on eosinophil migration.

Principle: Eosinophils are isolated and their migration towards a chemoattractant is measured in the presence and absence of the test compound using a Boyden chamber or similar system.

Materials:

  • Human peripheral blood from allergic donors.

  • Eosinophil isolation kit.

  • Chemoattractant (e.g., PAF, fMLP).

  • Boyden chamber apparatus with polycarbonate filters.

  • This compound.

  • Cell staining and counting reagents.

Procedure:

  • Eosinophil Isolation: Isolate eosinophils from the peripheral blood of allergic subjects using density gradient centrifugation and negative selection.

  • Chemotaxis Assay:

    • Place the chemoattractant in the lower wells of the Boyden chamber.

    • Place the polycarbonate filter over the lower wells.

    • Pre-incubate the isolated eosinophils with various concentrations of this compound.

    • Add the eosinophil suspension to the upper wells.

    • Incubate the chamber at 37°C in a humidified 5% CO₂ atmosphere for a defined period (e.g., 1-2 hours).

  • Cell Counting:

    • Remove the filter, fix, and stain it.

    • Count the number of eosinophils that have migrated to the lower side of the filter using a microscope.

  • Data Analysis:

    • Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the control (chemoattractant only).

    • Determine the IC₅₀ value.

Pharmacokinetic Data (Racemic Azelastine Hydrochloride)

The following table summarizes pharmacokinetic parameters for nasally administered Azelastine Hydrochloride in healthy volunteers.

ParameterValueReference
Cmax (Maximum Plasma Concentration)58.21 - 61.59 pg/mL[12]
AUC₀-t (Area Under the Curve)1441.5 - 1526.8 h·pg/mL[12]
Tmax (Time to Cmax)~4 hours[13]
t½ (Elimination Half-life)~25.5 hours[14]

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the experimental evaluation of this compound. Its dual mechanism of action, involving potent H1 receptor antagonism and mast cell stabilization, underscores its potential as a highly effective anti-allergic agent. The detailed methodologies for synthesis, chiral separation, analytical characterization, and pharmacological assessment will be valuable for researchers and drug development professionals working on this and related compounds. Further studies focusing specifically on the (R)-enantiomer are warranted to fully elucidate its pharmacological and pharmacokinetic profile.

References

Application Notes and Protocols for (R)-Azelastine Hydrochloride Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Azelastine Hydrochloride is a potent second-generation antihistamine and mast cell stabilizer. Its therapeutic effects in allergic rhinitis and conjunctivitis are attributed to its dual mechanism of action: competitive antagonism of the histamine H1 receptor and inhibition of the release of inflammatory mediators from mast cells, including histamine and leukotrienes.[1][2][3][4] This document provides detailed protocols for key cell-based assays to characterize the pharmacological activity of this compound.

Mechanism of Action Overview

This compound exerts its effects through two primary pathways:

  • Histamine H1 Receptor Antagonism: As a selective H1-receptor antagonist, it competitively binds to H1 receptors on target cells, preventing histamine from eliciting downstream signaling cascades that lead to allergic symptoms.[1][2] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent increase in intracellular calcium.[5]

  • Mast Cell Stabilization: this compound stabilizes mast cells, thereby inhibiting their degranulation and the release of a wide array of inflammatory mediators, such as histamine, tryptase, and leukotrienes.[1][3][6] This action is crucial in attenuating both the early and late phases of the allergic response.

  • Inhibition of Leukotriene Synthesis: Evidence suggests that azelastine can inhibit the biosynthesis of leukotrienes, potent inflammatory mediators involved in allergic responses.[7][8][9] Specifically, it has been shown to inhibit leukotriene C4 synthase.[7]

Data Presentation: In Vitro Potency of Azelastine

The following tables summarize the quantitative data on the in vitro activity of Azelastine from various cell-based assays.

Assay TypeCell Line/SystemAgonist/StimulusIC50 Value (Azelastine)Reference
Histamine Release InhibitionRat Peritoneal Mast CellsOvalbumin + Phosphatidylserine4.8 µM[2]
TNF-α Release InhibitionRBL-2H3 (Rat Basophilic Leukemia)Antigen25.7 µM[3][10]
TNF-α Release InhibitionRBL-2H3 (Rat Basophilic Leukemia)Ionomycin1.66 µM[3][10]
Leukotriene Generation InhibitionHuman Neutrophils and EosinophilsNot specified0.9 - 1.1 µM[9]
Mediator Release InhibitionCultured Human Mast Cells (CHMCs)Anti-IgE24 µM (greatest inhibition)[1][11]
Receptor Binding AssayReceptorCell Line/SystemBinding Parameter (Azelastine)Reference
Radioligand BindingHistamine H1 ReceptorHuman LungHigh Affinity (IC50 lower than other antihistamines)[12]
Functional AntagonismHistamine H1 ReceptorCHO cellspKd: 9.7 (Kd ≈ 0.2 nM)[6]

Experimental Protocols

Histamine H1 Receptor Functional Assay: Intracellular Calcium Flux

This protocol describes the measurement of this compound's antagonist activity at the human histamine H1 receptor expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor (e.g., GenScript, Cat. No. M00131)[13]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Zeocin (or other selection antibiotic)

  • Poly-L-lysine or Poly-L-ornithine coated 96-well black, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Histamine dihydrochloride (agonist)

  • This compound (test compound)

  • FlexStation 3 or equivalent fluorescence microplate reader with fluidics module

Protocol:

  • Cell Culture:

    • Culture HEK293-H1R cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic at 37°C in a 5% CO2 incubator.

    • Seed cells onto poly-L-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. Mix Fluo-4 AM with an equal volume of 20% Pluronic F-127, then dilute in assay buffer to a final concentration of 2-5 µM.

    • Wash the cell monolayer once with assay buffer.

    • Add 50 µL of the Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C.

    • Wash the cells three times with assay buffer to remove extracellular dye, leaving 100 µL of buffer in each well.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in assay buffer.

    • Place the 96-well plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes.

    • Program the instrument to add a concentration of histamine that elicits a submaximal response (EC80) and record the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity before and after the addition of histamine.

    • Plot the histamine response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mast Cell Degranulation Assay: β-Hexosaminidase Release

This assay quantifies the stabilizing effect of this compound on mast cells by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

  • RBL-2H3 (Rat Basophilic Leukemia) cells or human mast cell line (e.g., LAD2)

  • MEM or appropriate culture medium with supplements

  • Anti-DNP IgE (for RBL-2H3 sensitization)

  • DNP-BSA (antigen)

  • Tyrode's buffer or HEPES buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), the substrate

  • Citrate buffer (pH 4.5)

  • Stop solution (e.g., 0.1 M Carbonate/Bicarbonate buffer, pH 10)

  • Triton X-100

  • 96-well plates

  • Spectrophotometer (405 nm)

Protocol:

  • Cell Seeding and Sensitization (for RBL-2H3):

    • Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Add anti-DNP IgE to the culture medium at a final concentration of 0.5-1 µg/mL and incubate overnight.

  • Compound Treatment and Stimulation:

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Add 50 µL of Tyrode's buffer containing various concentrations of this compound to the wells and incubate for 30 minutes at 37°C.

    • Stimulate degranulation by adding 50 µL of DNP-BSA (100 ng/mL) to the wells. For a positive control, use a calcium ionophore like A23187. For a negative control, add buffer only.

    • Incubate for 30-60 minutes at 37°C.

  • Measurement of β-Hexosaminidase Activity:

    • Centrifuge the plate at 4°C to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • To determine the total β-hexosaminidase content, lyse the cells in the original plate by adding 100 µL of 0.1% Triton X-100. Transfer 50 µL of the lysate to another new 96-well plate.

    • Add 50 µL of PNAG substrate solution (1 mM in citrate buffer) to each well of the supernatant and lysate plates.

    • Incubate for 60-90 minutes at 37°C.

    • Stop the reaction by adding 150 µL of stop solution.

    • Read the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) * 100

    • Plot the percentage of release against the concentration of this compound to determine the IC50 value.

Leukotriene C4 (LTC4) Release Assay

This protocol outlines a method to assess the inhibitory effect of this compound on the release of LTC4 from mast cells.

Materials:

  • RBL-1 (Rat Basophilic Leukemia) cells or other suitable mast cell line

  • Culture medium

  • Calcium ionophore A23187

  • This compound

  • Assay buffer (e.g., HBSS)

  • LTC4 ELISA kit

  • 96-well plates

Protocol:

  • Cell Culture and Plating:

    • Culture RBL-1 cells according to standard protocols.

    • Harvest and resuspend cells in assay buffer at a concentration of 1-2 x 10^6 cells/mL.

    • Aliquot cells into a 96-well plate.

  • Compound Treatment and Stimulation:

    • Add various concentrations of this compound to the cells and pre-incubate for 15-30 minutes at 37°C.

    • Stimulate the cells by adding A23187 (final concentration ~1 µM).

    • Incubate for 15-30 minutes at 37°C.

  • Supernatant Collection and LTC4 Measurement:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant.

    • Measure the concentration of LTC4 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for the LTC4 ELISA.

    • Calculate the concentration of LTC4 in each sample.

    • Plot the LTC4 concentration against the concentration of this compound to determine the IC50 value.

Visualizations

G cluster_0 Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Cellular_Response Allergic Response PKC->Cellular_Response Azelastine (R)-Azelastine Hydrochloride Azelastine->H1R antagonizes G cluster_1 Mast Cell Degranulation Workflow start Seed & Sensitize Mast Cells with IgE wash1 Wash Cells start->wash1 add_azelastine Pre-incubate with (R)-Azelastine HCl wash1->add_azelastine add_antigen Stimulate with Antigen add_azelastine->add_antigen incubate Incubate (30-60 min) add_antigen->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant (for released mediators) centrifuge->supernatant lyse Lyse Cells (for total mediators) centrifuge->lyse assay Perform Assay (e.g., β-hexosaminidase) supernatant->assay lyse->assay G cluster_2 Leukotriene Synthesis Pathway Inhibition Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 activates AA Arachidonic Acid PLA2->AA releases FLAP FLAP AA->FLAP binds FiveLOX 5-Lipoxygenase (5-LOX) FLAP->FiveLOX activates LTA4 Leukotriene A₄ (LTA₄) FiveLOX->LTA4 converts AA to LTC4S LTC₄ Synthase LTA4->LTC4S LTA4H LTA₄ Hydrolase LTA4->LTA4H LTC4 Leukotriene C₄ (LTC₄) LTC4S->LTC4 produces LTB4 Leukotriene B₄ (LTB₄) LTA4H->LTB4 produces Azelastine (R)-Azelastine Hydrochloride Azelastine->LTC4S inhibits

References

Application Notes and Protocols for In Vivo Studies of (R)-Azelastine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Azelastine Hydrochloride: In Vivo Models for Preclinical Research

Introduction

Azelastine hydrochloride is a second-generation antihistamine and mast cell stabilizer recognized for its potent anti-inflammatory and anti-allergic properties. It is a racemic mixture of (R)- and (S)-enantiomers. While in vitro studies suggest that the (R)-enantiomer, also known as levo-azelastine, may possess higher H1-receptor affinity and a potentially longer half-life, comprehensive in vivo data specifically for (R)-Azelastine Hydrochloride is limited in publicly available literature.[1] Therefore, the following application notes and protocols are primarily based on studies conducted with the racemic mixture of azelastine hydrochloride. Researchers should consider these protocols as a strong foundation for designing in vivo studies for this compound, with the understanding that further validation and potential dose adjustments may be necessary.

Azelastine hydrochloride's mechanism of action extends beyond its H1-receptor antagonism; it also inhibits the synthesis and release of various inflammatory mediators, including leukotrienes and cytokines.[2][3][4] This multifaceted activity makes it a valuable candidate for in vivo evaluation in models of allergic rhinitis, asthma, and allergic conjunctivitis.

Mechanism of Action Signaling Pathway

The primary mechanism of action for azelastine involves the blockade of histamine H1 receptors. Additionally, it exerts anti-inflammatory effects by inhibiting the release of leukotrienes and other pro-inflammatory mediators.

Azelastine Mechanism of Action cluster_0 Allergen Exposure cluster_1 Mast Cell cluster_2 Target Cells Allergen Allergen MastCell Mast Cell Allergen->MastCell Activation Histamine Histamine MastCell->Histamine Leukotrienes Leukotrienes (LTC4, LTD4) MastCell->Leukotrienes Cytokines Cytokines (e.g., IL-4, IL-5) MastCell->Cytokines H1R H1 Receptor Histamine->H1R Binding Inflammation Allergic Inflammation (e.g., vasodilation, edema, cellular infiltration) Leukotrienes->Inflammation Cytokines->Inflammation H1R->Inflammation Azelastine (R)-Azelastine HCl Azelastine->MastCell Stabilization (Inhibition of Mediator Release) Azelastine->H1R Antagonism

Figure 1: Simplified signaling pathway of this compound's anti-allergic action.

In Vivo Models and Experimental Protocols

Murine Model of Ovalbumin (OVA)-Induced Allergic Asthma

This model is widely used to assess the efficacy of anti-inflammatory and anti-allergic compounds in a setting that mimics key features of human asthma, including airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion.

Experimental Workflow:

OVA-Induced Asthma Workflow cluster_0 Sensitization Phase cluster_1 Challenge & Treatment Phase cluster_2 Endpoint Analysis Day0 Day 0: i.p. injection OVA + Alum Day7 Day 7: i.p. injection OVA + Alum Day14 Day 14: i.p. injection OVA + Alum Day21 Day 21-23: Aerosolized OVA Challenge Day14->Day21 Treatment Daily Treatment (R)-Azelastine HCl or Vehicle Day21->Treatment Day24 Day 24: Measurement of Airway Hyperresponsiveness Treatment->Day24 BALF Bronchoalveolar Lavage Fluid (BALF) Analysis Histo Lung Histopathology IgE Serum IgE Levels

Figure 2: Experimental workflow for the OVA-induced allergic asthma model.

Detailed Protocol:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Sensitization:

    • On days 0, 7, and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in 0.2 mL saline.

  • Challenge:

    • From day 21 to 23, expose mice to an aerosol of 1% OVA in saline for 30 minutes daily.

  • Treatment:

    • Administer this compound or vehicle (e.g., saline) via the desired route (e.g., oral gavage, intranasal) daily, starting one hour before the first OVA challenge.

  • Endpoint Measurements (24 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine using whole-body plethysmography.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

    • Lung Histopathology: Perfuse and fix lungs for histological examination (H&E and PAS staining) to assess inflammatory cell infiltration and mucus production.

    • Serum IgE Levels: Collect blood and measure OVA-specific IgE levels by ELISA.

Murine Model of Dermatophagoides farinae (Der f)-Induced Allergic Rhinitis

This model is suitable for evaluating the efficacy of compounds in treating allergic rhinitis, a condition characterized by nasal symptoms such as sneezing, nasal rubbing, and inflammation.

Experimental Workflow:

Allergic Rhinitis Workflow cluster_0 Sensitization Phase cluster_1 Challenge & Treatment Phase cluster_2 Endpoint Analysis Day0_14 Days 0, 7, 14: i.p. injection Der f extract + Alum Day21_27 Days 21-27: Intranasal Der f Challenge Day0_14->Day21_27 Treatment Daily Intranasal Treatment (R)-Azelastine HCl or Vehicle Day21_27->Treatment Symptom Symptom Scoring (Sneezing, Nasal Rubbing) Treatment->Symptom NasalLavage Nasal Lavage Fluid Analysis (Cell Counts, Cytokines) Histo Nasal Mucosa Histopathology IgE Serum IgE Levels

Figure 3: Experimental workflow for the Der f-induced allergic rhinitis model.

Detailed Protocol:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Sensitization:

    • On days 0, 7, and 14, sensitize mice with an i.p. injection of 10 µg Dermatophagoides farinae (Der f) extract with 2 mg aluminum hydroxide in saline.

  • Challenge:

    • From day 21 to 27, challenge mice daily with an intranasal instillation of 10 µg Der f extract in 10 µL saline.

  • Treatment:

    • Administer this compound or vehicle intranasally 30 minutes before each Der f challenge.

  • Endpoint Measurements:

    • Symptom Scoring: Immediately after the final challenge, count the number of sneezes and nasal rubbing movements for 15 minutes.

    • Nasal Lavage Fluid (NALF) Analysis: Collect NALF to measure inflammatory cell infiltration and cytokine levels (e.g., IL-4, IL-5, IL-13).

    • Histopathology: Prepare nasal tissues for histological analysis to assess eosinophil infiltration in the nasal mucosa.

    • Serum IgE Levels: Measure serum levels of Der f-specific IgE by ELISA.

Guinea Pig Model of Allergic Conjunctivitis

This model is used to evaluate the efficacy of topical ophthalmic solutions in preventing and treating the signs and symptoms of allergic conjunctivitis.

Detailed Protocol:

  • Animals: Male Hartley guinea pigs.

  • Sensitization:

    • Actively sensitize guinea pigs with an i.p. injection of OVA.

  • Challenge:

    • Challenge the conjunctiva of one eye with a topical application of OVA solution. The contralateral eye can serve as a control.

  • Treatment:

    • Administer this compound ophthalmic solution or vehicle to the challenged eye at specific time points before and/or after the allergen challenge.

  • Endpoint Measurements:

    • Clinical Scoring: Score the severity of conjunctival redness, chemosis (swelling), and discharge at various time points post-challenge.

    • Vascular Permeability: Measure the extravasation of intravenously injected Evans blue dye into the conjunctival tissue as an indicator of vascular permeability.

Quantitative Data Summary

The following tables summarize pharmacokinetic and toxicological data for racemic azelastine hydrochloride from various in vivo studies. This data can serve as a reference for designing studies with this compound.

Table 1: Pharmacokinetic Parameters of Racemic Azelastine Hydrochloride in Different Species

SpeciesDose and RouteCmaxTmaxt1/2 (elimination)BioavailabilityReference
Guinea Pig1 mg/kg, i.v.----[5]
Guinea Pig1 mg/kg, p.o.---~19%[5]
Beagle Dog2.5 mg/kg, p.o. (single dose)Higher in pediatric---
Beagle Dog2.5 mg/kg, p.o. (multiple doses)Similar in pediatric and adult---
Beagle Dog10 mg, i.v.--~160 min-[6]
Beagle Dog20 mg, p.o. (solution)-~18.2 min (lag time)-~16.6%[6]
Beagle Dog20 mg, p.o. (tablet)-~40.9 min (lag time)-~19.6%[6]

Table 2: Acute Toxicity of Racemic Azelastine Hydrochloride in Rodents

SpeciesRoute of AdministrationLD50Observed Clinical SignsReference
RatOral>2000 mg/kg-
MouseOral44 mg/kgSedation, dyspnea, convulsions
RatIntravenous~20-25 mg/kgAtaxia, sedation, dyspnea
MouseIntravenous~25 mg/kgAtaxia, sedation, dyspnea

Table 3: Repeated-Dose Toxicity of Racemic Azelastine Hydrochloride (Intranasal)

SpeciesDurationNOAEL (No-Observed-Adverse-Effect Level)Target OrgansReference
Rat14 days0.1% azelastine + 0.0365% fluticasoneNasal cavity (minimal inflammation)
Dog14 days0.1% azelastine + 0.0365% fluticasoneNasal cavity (minimal inflammation)
Rat3 months0.4 mg/day azelastine + 0.146 mg/day fluticasoneNasal cavity (minimal inflammation)

Note: The toxicological data presented is for a combination product in some cases, which should be taken into consideration.

Safety and Toxicology Assessment

For a comprehensive safety and toxicology assessment of this compound, the following in vivo studies are recommended:

  • Single-Dose Acute Toxicity: To determine the LD50 and identify signs of acute toxicity in at least two rodent species.

  • Repeated-Dose Toxicity: To evaluate the toxicological profile after repeated administration over different durations (e.g., 14-day, 28-day, and 90-day studies) in both a rodent and a non-rodent species. Key parameters to assess include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology of target organs.

  • Genotoxicity: A battery of in vitro and in vivo tests (e.g., Ames test, micronucleus test) to assess the mutagenic and clastogenic potential.

  • Carcinogenicity: Long-term studies in rodents to evaluate the carcinogenic potential upon chronic exposure.

  • Reproductive and Developmental Toxicity: To assess the effects on fertility, embryonic development, and pre- and postnatal development.

Logical Relationship for Safety Assessment:

Safety Assessment Logic AcuteTox Acute Toxicity Studies (Single Dose) RepeatTox Repeated-Dose Toxicity Studies (Sub-chronic to Chronic) AcuteTox->RepeatTox Carcinogenicity Carcinogenicity Studies RepeatTox->Carcinogenicity ReproTox Reproductive & Developmental Toxicity Studies RepeatTox->ReproTox Genotox Genotoxicity Studies Genotox->Carcinogenicity SafetyProfile Comprehensive Safety Profile of (R)-Azelastine HCl Carcinogenicity->SafetyProfile ReproTox->SafetyProfile

Figure 4: Logical flow for establishing a comprehensive safety profile.

Conclusion

The provided application notes and protocols offer a robust framework for the in vivo investigation of this compound. The established models of allergic inflammation in mice and guinea pigs are well-suited to characterize its efficacy. While the presented quantitative data is for the racemic mixture, it provides a valuable starting point for dose selection and study design for the (R)-enantiomer. It is imperative for researchers to conduct specific in vivo studies to elucidate the unique pharmacokinetic, efficacy, and safety profile of this compound to fully realize its therapeutic potential.

References

Application Notes and Protocols: (R)-Azelastine Hydrochloride for Histamine Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine Hydrochloride is a potent, second-generation phthalazinone derivative recognized for its robust antihistaminic properties.[1][2] It is clinically effective in the management of allergic rhinitis and conjunctivitis.[3][4] The commercially available formulation of Azelastine Hydrochloride is a racemic mixture of (R)- and (S)-enantiomers.[1][3] Notably, in vitro studies have indicated no significant difference in the pharmacological activity between these two enantiomers.[1][5] Therefore, the data and protocols presented herein are based on studies conducted with the racemic mixture of Azelastine Hydrochloride, which is considered representative of the (R)-enantiomer's activity at histamine receptors.

Azelastine's primary mechanism of action is as a selective and potent antagonist of the histamine H1 receptor.[1][6][7] Its affinity for the H1 receptor is reportedly tenfold greater than that of chlorpheniramine on a milligram-per-milligram basis.[1][2] Beyond its direct H1 receptor antagonism, azelastine exhibits a broader anti-inflammatory and anti-allergic profile.[8][9] This includes the stabilization of mast cells, which inhibits the release of histamine and other inflammatory mediators such as leukotrienes and cytokines.[4][8]

This document provides detailed application notes and experimental protocols for the use of (R)-Azelastine Hydrochloride (as part of the racemic mixture) in histamine receptor studies.

Data Presentation

Table 1: Histamine H1 Receptor Binding Affinity of Azelastine Hydrochloride
CompoundRadioligandTissue/Cell LineAssay TypeIC50Reference
Azelastine[3H]pyrilamineHuman LungCompetitive Radioligand BindingRelatively high affinity (lower than other antihistamines)[10]
Table 2: Functional Activity of Azelastine Hydrochloride
Assay TypeModelEffectObservationReference
Histamine-induced bronchoconstrictionAtopic asthmaticsInhibitionSignificantly inhibited histamine-induced bronchoconstriction.[11]
Allergen-induced bronchoconstrictionAtopic asthmaticsInhibitionSignificantly inhibited allergen-induced bronchoconstriction.[11]
Histamine releaseHuman lung tissueInhibitionInhibited anti-IgE- and calcium ionophore A23187-stimulated histamine release.[10]

Experimental Protocols

Protocol for Histamine H1 Receptor Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the histamine H1 receptor.

Materials:

  • This compound

  • [3H]pyrilamine (radioligand)

  • Membrane preparation from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) or from tissues with high H1 receptor density (e.g., human lung).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM Mepyramine).

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid

  • Scintillation counter

Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting and Detection cluster_analysis Data Analysis prep_ligand Prepare serial dilutions of This compound add_test Add buffer, radioligand, membrane, and (R)-Azelastine (Test Compound) prep_ligand->add_test prep_radio Prepare radioligand solution ([3H]pyrilamine) add_total Add buffer, radioligand, and membrane (Total Binding) prep_radio->add_total add_nsb Add buffer, radioligand, membrane, and non-specific ligand (NSB) prep_radio->add_nsb prep_radio->add_test prep_mem Prepare membrane suspension prep_mem->add_total prep_mem->add_nsb prep_mem->add_test incubate Incubate at room temperature add_total->incubate add_nsb->incubate add_test->incubate filter Rapidly filter through 96-well filter plates incubate->filter wash Wash plates with ice-cold wash buffer filter->wash dry Dry filter plates wash->dry scint Add scintillation fluid dry->scint count Count radioactivity in a scintillation counter scint->count calc Calculate specific binding count->calc plot Plot % inhibition vs. log[concentration] calc->plot fit Fit data to a sigmoidal dose-response curve to determine IC50 plot->fit

Experimental workflow for a radioligand binding assay.

Procedure:

  • Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare the [3H]pyrilamine solution in assay buffer at a concentration near its Kd for the H1 receptor.

    • Thaw the membrane preparation on ice and resuspend in assay buffer to the desired concentration.

  • Assay Incubation:

    • To the wells of a 96-well plate, add:

      • Total Binding: Assay buffer, [3H]pyrilamine, and membrane preparation.

      • Non-specific Binding (NSB): Non-specific binding control, [3H]pyrilamine, and membrane preparation.

      • Test Compound: this compound dilution, [3H]pyrilamine, and membrane preparation.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Determine the percentage inhibition of specific binding for each concentration of this compound.

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol for In Vitro Mast Cell Stabilization Assay

This protocol outlines a method to assess the mast cell stabilizing properties of this compound by measuring the inhibition of histamine release.

Materials:

  • This compound

  • Mast cell line (e.g., RBL-2H3) or primary mast cells.

  • Antigen (e.g., DNP-BSA) for IgE-sensitized cells, or a non-immunological stimulus like calcium ionophore A23187.

  • Tyrode's buffer (or other suitable physiological buffer).

  • Histamine ELISA kit or other histamine detection method.

  • Cell lysis buffer (e.g., Triton X-100) for determining total histamine content.

Procedure:

  • Cell Culture and Sensitization (if applicable):

    • Culture mast cells to the desired density.

    • For antigen-induced degranulation, sensitize the cells with anti-DNP IgE overnight.

  • Pre-incubation with this compound:

    • Wash the cells with Tyrode's buffer.

    • Pre-incubate the cells with various concentrations of this compound in Tyrode's buffer for a specified time (e.g., 30 minutes) at 37°C.

  • Stimulation of Degranulation:

    • Add the stimulus (e.g., DNP-BSA or A23187) to the wells and incubate for a suitable time (e.g., 30-60 minutes) at 37°C.

    • Include control wells:

      • Spontaneous Release: Cells with buffer only.

      • Maximum Release: Cells with stimulus only.

      • Total Histamine: Cells lysed with lysis buffer.

  • Sample Collection and Histamine Measurement:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant for histamine measurement.

    • Measure the histamine concentration in the supernatants and the total histamine lysate using a histamine ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of histamine release for each condition: (% Release) = [(Sample Histamine - Spontaneous Release) / (Total Histamine - Spontaneous Release)] * 100.

    • Calculate the percentage inhibition of histamine release for each concentration of this compound: (% Inhibition) = [1 - (% Release with Azelastine / % Maximum Release)] * 100.

    • Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways

Histamine H1 Receptor Signaling Pathway

Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events contribute to the various physiological responses associated with histamine release, such as smooth muscle contraction and increased vascular permeability. This compound acts as an antagonist, blocking histamine from binding to the H1 receptor and thereby inhibiting this signaling cascade.

G Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Azelastine (R)-Azelastine Hydrochloride Azelastine->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response (e.g., smooth muscle contraction) Ca_release->Response PKC->Response

Histamine H1 receptor signaling pathway.

Conclusion

This compound, as a component of the widely studied racemic mixture, is a valuable tool for investigating the histamine H1 receptor. Its high affinity and potent antagonist activity, coupled with its mast cell stabilizing properties, make it a versatile compound for in vitro and in vivo studies of allergic and inflammatory responses. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their histamine receptor research. Further studies focusing specifically on the (R)-enantiomer could provide more nuanced insights into its pharmacological profile.

References

Application Note: A Validated Chiral LC-MS/MS Method for the Quantitative Determination of (R)-Azelastine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the enantioselective quantification of (R)-Azelastine in human plasma. Azelastine is a potent second-generation H1-receptor antagonist, and it is administered as a racemic mixture.[1] Enantioselective analysis is crucial for pharmacokinetic studies, as enantiomers can exhibit different pharmacological and toxicological profiles. This method utilizes a chiral stationary phase for the separation of (R)- and (S)-Azelastine, followed by tandem mass spectrometry for detection, providing high selectivity and a low limit of quantification. The protocol described herein has been validated and is suitable for routine analysis in clinical and preclinical studies.

Introduction

Azelastine is an antihistamine used for the symptomatic treatment of allergic rhinitis and conjunctivitis.[1] It acts by competing with histamine for H1-receptor sites on effector cells, thereby inhibiting the allergic response.[2] Although administered as a racemic mixture, understanding the pharmacokinetic profile of individual enantiomers is critical. Various analytical methods, including HPLC and LC-MS/MS, have been developed for the determination of azelastine in biological matrices.[3][4][5][6] However, specific chiral separation is required to quantify the (R)-enantiomer. This method provides a detailed protocol for the chiral separation and quantification of (R)-Azelastine in human plasma, leveraging the sensitivity and specificity of LC-MS/MS.

Mechanism of Action: H1-Receptor Antagonism

Azelastine exerts its therapeutic effect by acting as a selective antagonist of the histamine H1 receptor. In an allergic reaction, histamine is released from mast cells and binds to H1 receptors on various cells, triggering symptoms like itching, sneezing, and inflammation. Azelastine competitively blocks this interaction, preventing the downstream signaling cascade and alleviating allergic symptoms.

cluster_cell Effector Cell H1_Receptor H1 Receptor Binding Site Response Allergic Response H1_Receptor->Response Activates Histamine Histamine Histamine->H1_Receptor:f1 Azelastine (R)-Azelastine Azelastine->H1_Receptor:f1  Blocks

Caption: (R)-Azelastine blocks histamine from binding to the H1 receptor.

Experimental Protocol

This protocol provides a comprehensive workflow for the quantification of (R)-Azelastine from human plasma samples.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (1.0 mL) Spike 2. Spike with Internal Standard (e.g., Clomipramine) Plasma->Spike Extract 3. Liquid-Liquid Extraction (n-hexane:2-propanol) Spike->Extract Evap 4. Evaporate Supernatant (Nitrogen Stream, 40°C) Extract->Evap Recon 5. Reconstitute Residue (Mobile Phase) Evap->Recon Inject 6. Inject into LC-MS/MS Recon->Inject Separate 7. Chiral Chromatographic Separation Inject->Separate Detect 8. MS/MS Detection (MRM) Separate->Detect Quant 9. Quantify Peak Areas Detect->Quant Curve 10. Calculate Concentration (vs. Calibration Curve) Quant->Curve

Caption: Experimental workflow for (R)-Azelastine quantification.

Materials and Reagents
  • (R)-Azelastine Hydrochloride Reference Standard

  • Clomipramine (Internal Standard, IS)

  • HPLC-grade Acetonitrile and Methanol

  • Ammonium Acetate

  • n-hexane and 2-propanol

  • Control Human Plasma (K2-EDTA)

  • Deionized Water

Instrumentation
  • HPLC System: A system capable of delivering stable gradients.

  • Chiral Column: Chiralpak ID or similar chiral stationary phase is recommended for enantiomeric separation.[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3][4]

Sample Preparation

The sample preparation involves a liquid-liquid extraction procedure to isolate the analyte from the plasma matrix.[3][8]

  • Pipette 1.0 mL of human plasma into a clean centrifuge tube.

  • Spike with 100 µL of the internal standard working solution (e.g., 10 µg/mL Clomipramine).[3]

  • Add 5.0 mL of n-hexane:2-propanol (97:3, v/v) solution.[3][8]

  • Vortex mix for 10 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the clear organic supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase and vortex for 30 seconds.[3]

  • Transfer the solution to an autosampler vial for injection.

LC-MS/MS Conditions

The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis.

Table 1: Chromatographic Conditions

ParameterValue
HPLC ColumnChiralpak ID (or equivalent)
Mobile PhaseAcetonitrile : 5 mM Ammonium Acetate (pH 6.4) (70:30, v/v)[3][8]
Flow Rate0.25 mL/min[3][4]
Injection Volume7.0 µL[3]
Column TemperatureAmbient
Run Time< 5.0 min

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive[3][4]
Scan TypeMultiple Reaction Monitoring (MRM)
Curtain GasNitrogen (11.0 L/min)[4]
Collision GasNitrogen (8.0 L/min)[4]
Probe Temperature350°C[4]
MRM Transitions
(R)-AzelastineQ1: 382.2 m/z -> Q3: 112.2 m/z[3][8]
Clomipramine (IS)Q1: 315.3 m/z -> Q3: 228.0 m/z[3][8]

Method Validation and Performance

The method was validated for linearity, precision, accuracy, and sensitivity according to industry guidelines.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 10 pg/mL to 5000 pg/mL in human plasma.[3][8] The lower limit of quantification (LLOQ), the lowest concentration on the calibration curve with acceptable precision and accuracy, was established at 10 pg/mL.[3]

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated using quality control (QC) samples at low, medium, and high concentrations. The results demonstrate excellent reproducibility and accuracy.

Table 3: Summary of Method Validation Data

ParameterSpecificationResult
Linearity Range r² > 0.9910 - 5000 pg/mL (r² > 0.993)[3]
LLOQ -10 pg/mL[3]
Intra-day Precision (%CV) < 15%11.06 - 13.86%[3]
Inter-day Precision (%CV) < 15%4.13 - 8.15%[3]
Intra-day Accuracy (%) 85 - 115%105.05 - 108.50%[3]
Inter-day Accuracy (%) 85 - 115%87.57 - 109.70%[3]

Data adapted from studies on racemic azelastine, representative for a validated chiral method.

Conclusion

The described chiral LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of (R)-Azelastine in human plasma. The simple sample preparation procedure and short chromatographic run time make it highly suitable for high-throughput analysis in support of pharmacokinetic and clinical studies. The method meets the stringent requirements for bioanalytical method validation, ensuring accurate and precise data for drug development professionals.

References

Application Notes and Protocols: (R)-Azelastine Hydrochloride in Respiratory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-Azelastine Hydrochloride in preclinical respiratory disease models, focusing on allergic rhinitis and asthma. The protocols and data presented are based on published research and are intended to guide the design and execution of similar studies. While most available data pertains to the racemic mixture of azelastine hydrochloride, in vitro studies have indicated no significant difference in the pharmacological activity between the enantiomers.[1]

Introduction

This compound is the R-enantiomer of Azelastine, a potent, second-generation histamine H1-receptor antagonist.[1] Beyond its primary antihistaminic activity, azelastine exhibits a broad spectrum of anti-inflammatory and immunomodulatory effects, making it a valuable tool for investigating the pathophysiology of respiratory diseases and for the preclinical assessment of novel therapeutics. Its multifaceted mechanism of action includes the stabilization of mast cells, inhibition of the synthesis and release of various inflammatory mediators such as leukotrienes and cytokines, and suppression of the NF-κB signaling pathway.[2][3] Recent studies have also highlighted its antiviral potential against a range of respiratory viruses.[4][5][6]

This document details the application of this compound in established murine models of allergic rhinitis and asthma, providing experimental protocols, expected outcomes, and a summary of its effects on key inflammatory parameters.

Mechanism of Action in Respiratory Inflammation

This compound exerts its therapeutic effects through a multi-pronged approach targeting key pathways in respiratory inflammation.

  • Histamine H1-Receptor Antagonism: As a potent H1-receptor antagonist, it competitively inhibits the binding of histamine to its receptor on various cell types, including smooth muscle cells and endothelial cells in the respiratory tract. This action mitigates the classic symptoms of allergic reactions such as sneezing, itching, and rhinorrhea.[1]

  • Inhibition of Inflammatory Mediator Release: this compound has been shown to inhibit the release of a wide array of pro-inflammatory mediators from immune cells.

    • Leukotrienes: It inhibits the synthesis of leukotrienes, potent bronchoconstrictors and chemoattractants for inflammatory cells.[7]

    • Cytokines: It suppresses the production and release of key cytokines involved in allergic inflammation, including IL-4, IL-5, IL-6, IL-8, and TNF-α.[8][9]

  • Suppression of NF-κB Signaling: A crucial aspect of its anti-inflammatory action is the suppression of Nuclear Factor-kappa B (NF-κB) activation.[2][3] NF-κB is a pivotal transcription factor that governs the expression of numerous genes involved in the inflammatory response, including those encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB, this compound can effectively dampen the inflammatory cascade at a central control point.

  • Antiviral Activity: In vitro studies have demonstrated that azelastine hydrochloride can inhibit the replication of several respiratory viruses, including Influenza A H1N1, Respiratory Syncytial Virus (RSV), and coronaviruses.[4][5][6] This antiviral effect appears to be independent of its antihistaminic properties.

Signaling Pathway Diagram

G cluster_0 Allergen Exposure cluster_1 Immune Cell Activation cluster_2 Mediator Release & Signaling cluster_3 Target of this compound cluster_4 Pathophysiological Response Allergen Allergen MastCell Mast Cell Allergen->MastCell IgE-mediated T_Cell T-Helper Cell (Th2) Allergen->T_Cell Antigen Presentation Histamine Histamine MastCell->Histamine Leukotrienes Leukotrienes MastCell->Leukotrienes Cytokines Cytokines (IL-4, IL-5, etc.) MastCell->Cytokines T_Cell->Cytokines Symptoms Allergic Symptoms (Sneezing, Bronchoconstriction) Histamine->Symptoms H1 Receptor Inflammation Airway Inflammation (Eosinophil Infiltration) Leukotrienes->Inflammation Leukotrienes->Symptoms NFkB NF-κB Activation Cytokines->NFkB Cytokines->Inflammation NFkB->Cytokines Azelastine (R)-Azelastine Hydrochloride Azelastine->Histamine Antagonizes Azelastine->Leukotrienes Inhibits Synthesis Azelastine->Cytokines Inhibits Release Azelastine->NFkB Suppresses

Caption: Mechanism of Action of this compound in Allergic Inflammation.

Application in Allergic Rhinitis Models

The ovalbumin (OVA)-induced allergic rhinitis model in BALB/c mice is a widely used and well-characterized system to study the pathophysiology of allergic rhinitis and to evaluate the efficacy of therapeutic interventions.

Experimental Protocol: OVA-Induced Allergic Rhinitis in Mice

This protocol is a synthesis of commonly employed methods.[10][11][12]

Materials:

  • This compound

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum) as adjuvant

  • Phosphate-buffered saline (PBS), sterile

  • BALB/c mice (female, 6-8 weeks old)

Experimental Workflow:

Caption: Workflow for OVA-Induced Allergic Rhinitis Model.

Detailed Steps:

  • Sensitization:

    • On days 0 and 14, sensitize BALB/c mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.

    • A control group should receive i.p. injections of PBS with aluminum hydroxide.

  • Challenge and Treatment:

    • From day 21 to day 27, challenge the sensitized mice daily by intranasal (i.n.) administration of 10 µL of OVA solution (1 mg/mL in PBS) into each nostril.

    • Administer this compound at the desired dose (e.g., 0.1-1 mg/kg, i.p. or an equivalent intranasal dose) 30-60 minutes prior to each OVA challenge. A vehicle control group should be included.

  • Endpoint Analysis (Day 28):

    • Symptom Scoring: Immediately after the final challenge, record the number of sneezes and nasal rubbing movements for 15 minutes.

    • Serum Collection: Collect blood via cardiac puncture or retro-orbital bleeding to measure OVA-specific IgE levels by ELISA.

    • Nasal Lavage: Perform nasal lavage with PBS to collect fluid for the analysis of inflammatory cells (e.g., eosinophils, neutrophils) by cytological staining and for the measurement of cytokines (e.g., IL-4, IL-5) by ELISA.

    • Histopathology: Euthanize the mice and collect the nasal tissues. Fix in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) staining for goblet cell hyperplasia.

Quantitative Data Summary
ParameterControl (OVA-sensitized)This compound TreatedReference
Nasal Symptom Score (Sneezing/Rubbing) HighSignificantly Reduced[10]
Serum OVA-specific IgE ElevatedSignificantly Reduced[13]
Eosinophil Count in Nasal Lavage HighSignificantly Reduced[8]
IL-4 Levels in Nasal Mucosa ElevatedSignificantly Reduced[8]
IL-5 Levels in Nasal Mucosa ElevatedSignificantly Reduced[8]

Application in Asthma Models

The OVA-induced asthma model in mice is a cornerstone for studying allergic airway inflammation, airway hyperresponsiveness (AHR), and airway remodeling.

Experimental Protocol: OVA-Induced Asthma in Mice

This protocol is based on established methodologies.[14][15][16]

Materials:

  • This compound

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS), sterile

  • BALB/c mice (female, 6-8 weeks old)

  • Whole-body plethysmograph for AHR measurement

  • Methacholine

Experimental Workflow:

Caption: Workflow for OVA-Induced Asthma Model.

Detailed Steps:

  • Sensitization:

    • On days 0 and 14, sensitize BALB/c mice by i.p. injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.

    • A control group should receive i.p. injections of PBS with aluminum hydroxide.

  • Challenge and Treatment:

    • From day 21 to 23, challenge the sensitized mice with an aerosol of 1% OVA in PBS for 30 minutes each day.

    • Administer this compound at the desired dose (e.g., 0.1-1 mg/kg, i.p. or an equivalent aerosolized dose) 30-60 minutes prior to each OVA challenge. Include a vehicle control group.

  • Endpoint Analysis (Day 24-25):

    • Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, measure AHR to increasing concentrations of aerosolized methacholine using a whole-body plethysmograph.

    • Bronchoalveolar Lavage (BAL): Euthanize the mice and perform BAL with PBS. Analyze the BAL fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) and for cytokine levels (IL-4, IL-5, IL-13) by ELISA.

    • Serum Collection: Collect blood for the measurement of OVA-specific IgE levels.

    • Lung Histopathology: Perfuse the lungs and fix them in 10% neutral buffered formalin. Embed in paraffin and section for H&E staining (inflammatory infiltration) and PAS staining (mucus production).

Quantitative Data Summary
ParameterControl (OVA-sensitized)This compound TreatedReference
Airway Hyperresponsiveness (AHR) IncreasedSignificantly Reduced[13]
Eosinophil Count in BAL Fluid HighSignificantly Reduced[13]
IL-4 in BAL Fluid ElevatedSignificantly Reduced[13]
IL-5 in BAL Fluid ElevatedSignificantly Reduced[13]
Mucus Production (PAS Staining) IncreasedSignificantly Reduced[13]
Peribronchial Inflammation (H&E) SevereSignificantly Reduced[13]

Application in Viral Respiratory Infection Models

This compound has demonstrated promising antiviral activity in vitro. A human 3D nasal tissue model is a relevant system to investigate its effects on viral infection and the host immune response.

Experimental Protocol: In Vitro Influenza A (H1N1) Infection Model

This protocol is based on studies using the MucilAir™ 3D human nasal tissue model.[4][5][6]

Materials:

  • This compound

  • MucilAir™ human nasal epithelial cell cultures

  • Influenza A virus (H1N1)

  • Appropriate cell culture media

  • Reagents for viral load quantification (qRT-PCR)

  • Reagents for cytokine analysis (ELISA)

Experimental Workflow:

  • Pre-treatment (Prophylactic model):

    • Treat the apical side of the MucilAir™ cultures with this compound at various concentrations for a specified period (e.g., 2 hours) before infection.

  • Infection:

    • Infect the cultures with Influenza A (H1N1) at a predetermined multiplicity of infection (MOI).

  • Post-treatment (Therapeutic model):

    • Alternatively, add this compound to the culture medium at different time points post-infection.

  • Endpoint Analysis:

    • Viral Load: At various time points post-infection (e.g., 24, 48, 72 hours), collect apical washes and extract viral RNA for quantification by qRT-PCR.

    • Cytokine Release: Collect the basal medium to measure the levels of pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8, RANTES) by ELISA.

    • Tissue Integrity: Assess the morphology and ciliary beating of the tissue cultures using microscopy.

Quantitative Data Summary
ParameterVirus ControlThis compound TreatedReference
Viral Load (H1N1) HighSignificantly Reduced[4][5]
IL-8 Release IncreasedSignificantly Reduced[4]
RANTES Release IncreasedSignificantly Reduced[4]
Tissue Integrity DamagedProtected[4][5]

Chronic Obstructive Pulmonary Disease (COPD) Models

Currently, there is a lack of published data on the specific use of this compound in preclinical models of COPD, such as those induced by cigarette smoke or elastase. Further research is warranted to explore its potential therapeutic effects in these models, given its broad anti-inflammatory properties.

Conclusion

This compound is a versatile pharmacological tool for studying the mechanisms of allergic and inflammatory respiratory diseases. Its well-documented efficacy in murine models of allergic rhinitis and asthma, coupled with its multifaceted mechanism of action, makes it a valuable compound for both basic research and the preclinical development of novel respiratory therapies. The provided protocols and data summaries serve as a foundation for designing robust and informative studies to further elucidate the therapeutic potential of this compound and related compounds in a variety of respiratory disease contexts.

References

Application Notes and Protocols for (R)-Azelastine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of (R)-Azelastine in neuropharmacology research, focusing on its neuroprotective and anti-neuroinflammatory properties. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the investigation of its mechanisms of action and therapeutic potential in neurological disorders.

Introduction

Azelastine is a second-generation antihistamine known for its potent H1 receptor antagonism and mast cell stabilizing properties.[1][2] It is commercially available as a racemic mixture of (R)- and (S)-enantiomers. Notably, in vitro studies have indicated no significant difference in the primary pharmacological activity between the two enantiomers.[3][4] Therefore, the data presented herein is based on studies conducted with the racemic mixture, which is directly applicable to research on (R)-Azelastine.

Beyond its established anti-allergic effects, emerging evidence highlights Azelastine's multifaceted pharmacological profile, which includes the inhibition of a wide array of inflammatory mediators such as leukotrienes, kinins, and cytokines.[2][5][6] This broad anti-inflammatory action extends to the central nervous system (CNS), suggesting its potential as a therapeutic agent for various neuropathological conditions.

Recent research has begun to uncover the neuropharmacological applications of Azelastine, particularly in the contexts of neuroprotection and the modulation of neuroinflammation. Studies have demonstrated its ability to protect neurons from traumatic injury and to suppress the activation of microglia, the resident immune cells of the CNS.[7][8] These effects are mediated, in part, through the inhibition of key signaling pathways, including the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) pathways.[7] This positions (R)-Azelastine as a compelling candidate for further investigation in models of traumatic brain injury, neurodegenerative diseases like Alzheimer's and Parkinson's disease, and other neurological disorders with a neuroinflammatory component.[9]

Data Presentation

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for Azelastine from various in vitro and in vivo studies. These values can serve as a reference for dose-selection in future neuropharmacology research.

ParameterValueModel SystemApplicationReference
EC50 10 µMHippocampal Slice Culture (Rat)Neuroprotection against traumatic injury[8]
IC50 1.6 µMMC9 Mast CellsInhibition of allergen-induced alkalinization[10]
IC50 7.7 µMMC9 Mast CellsInhibition of Na+:H+ exchange activity[10]
IC50 ~200 µMMC9 Mast CellsInhibition of allergen-induced Ca2+ mobilization[10]
Concentrations Used in In Vitro Neuropharmacological Studies

This table provides a summary of Azelastine concentrations used in relevant cell-based assays, offering guidance for experimental design.

Concentration RangeCell TypeAssayKey FindingReference
1 - 10 µMBV2 Microglial CellsAnti-inflammatory AssayInhibition of LPS-induced JNK phosphorylation and pro-inflammatory mediator production (IL-6, TNF-α, NO)[7]
15 µMHippocampal Slices (Rat)Neuroprotection AssaySignificant recovery of population spike amplitude after traumatic injury[8]
30 - 100 µMDorsal Root Ganglion Neurons (Mouse)Calcium ImagingInhibition of high K+-induced increase in intracellular Ca2+[11]
15 - 90 µMHeLa CellsApoptosis and Cell Cycle AnalysisInduction of apoptosis and cell cycle arrest[12]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay in a Hippocampal Slice Model of Traumatic Injury

This protocol is adapted from studies demonstrating the neuroprotective effects of Azelastine against excitotoxic and traumatic neuronal injury.[8]

1. Materials and Reagents:

  • (R)-Azelastine hydrochloride

  • Adult Sprague-Dawley rats

  • Dissection buffer (e.g., ice-cold, oxygenated sucrose-based artificial cerebrospinal fluid (aCSF))

  • Incubation aCSF (oxygenated with 95% O2 / 5% CO2)

  • Fluid percussion trauma device

  • Electrophysiology recording setup

  • Cell viability stain (e.g., Propidium Iodide)

2. Hippocampal Slice Preparation:

  • Anesthetize and decapitate an adult Sprague-Dawley rat according to institutional guidelines.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated dissection buffer.

  • Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome.

  • Transfer the slices to an incubation chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

3. Induction of Traumatic Injury:

  • Transfer a single hippocampal slice to the chamber of a fluid percussion device.

  • Induce a moderate fluid percussion injury to the CA1 region of the slice.

4. (R)-Azelastine Treatment:

  • Immediately after injury, transfer the slice to an incubation chamber containing aCSF with the desired concentration of (R)-Azelastine (e.g., 15 µM).[8]

  • Incubate the slice for a defined period (e.g., 35 minutes).[8]

  • For control experiments, use vehicle-treated injured slices and uninjured slices.

5. Assessment of Neuroprotection:

  • Electrophysiology: After the treatment period, transfer the slice to a recording chamber. Stimulate the Schaffer collaterals and record the antidromic population spike amplitude in the CA1 pyramidal cell layer. Measure the recovery of the population spike amplitude over time (e.g., 95 minutes post-injury).[8]

  • Cell Viability Staining: Alternatively, at the end of the experiment, incubate slices with a cell viability stain like Propidium Iodide to visualize and quantify cell death in the CA1 region using fluorescence microscopy.

Protocol 2: Anti-Neuroinflammatory Activity in Microglial Cells

This protocol is for assessing the ability of (R)-Azelastine to suppress the inflammatory response in microglial cells, based on its known inhibition of the JNK/NF-κB pathway.[7]

1. Materials and Reagents:

  • This compound

  • BV2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • Reagents for Western blotting (antibodies against phospho-JNK, JNK, IκB, and NF-κB p65)

2. Cell Culture and Treatment:

  • Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in appropriate plates (e.g., 24-well plates for ELISA and Griess assay, 6-well plates for Western blotting).

  • Pre-treat the cells with various concentrations of (R)-Azelastine (e.g., 1, 5, 10 µM) for 1-2 hours.[7]

  • Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 24 hours for cytokine/NO measurement, 30-60 minutes for signaling pathway analysis).[7]

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate. Measure the absorbance at 540 nm.

  • Cytokine (TNF-α, IL-6) ELISA: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

4. Western Blot Analysis of Signaling Pathways:

  • Lyse the cells and collect protein extracts.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-JNK, total JNK, IκB, and NF-κB p65, followed by HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) system.

Protocol 3: Neuronal Viability Assay Against Amyloid-Beta (Aβ) Toxicity

This protocol provides a framework to evaluate the potential protective effects of (R)-Azelastine against Aβ-induced neurotoxicity, a key pathological feature of Alzheimer's disease.

1. Materials and Reagents:

  • This compound

  • SH-SY5Y human neuroblastoma cell line (or primary cortical neurons)

  • Cell culture medium (e.g., DMEM/F12)

  • Aβ1-42 peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

2. Preparation of Aβ Oligomers:

  • Dissolve Aβ1-42 peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and store the peptide film at -20°C.

  • Resuspend the peptide film in DMSO and then dilute in serum-free cell culture medium to the desired concentration.

  • Incubate at 4°C for 24 hours to form oligomeric Aβ.

3. Cell Treatment:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of (R)-Azelastine for 1-2 hours.

  • Add the prepared Aβ oligomers (e.g., 5-10 µM) to the wells.

  • Incubate for 24-48 hours.

4. Assessment of Cell Viability:

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • LDH Assay:

    • Collect the cell culture supernatant.

    • Perform the LDH assay using a commercial kit according to the manufacturer's instructions, which typically involves an enzymatic reaction that produces a colored product.

    • Measure the absorbance at the recommended wavelength.

Visualizations of Pathways and Workflows

Signaling Pathways

Azelastine_Microglia_Signaling cluster_LPS LPS Stimulation cluster_JNK JNK Pathway cluster_NFkB NF-κB Pathway cluster_nucleus Nucleus cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MKK4_7 MKK4/7 TLR4->MKK4_7 activates IKK IKK TLR4->IKK activates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates cJun_n p-c-Jun cJun->cJun_n translocates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_degraded IκBα (degraded) IkB->IkB_degraded degradation NFkB_n NF-κB NFkB->NFkB_n translocates Genes Pro-inflammatory Gene Transcription cJun_n->Genes NFkB_n->Genes Cytokines TNF-α, IL-6 Genes->Cytokines NO Nitric Oxide (NO) Genes->NO Azelastine (R)-Azelastine Azelastine->JNK inhibits Azelastine->IkB inhibits degradation

Caption: (R)-Azelastine inhibits neuroinflammation by suppressing the JNK and NF-κB signaling pathways in microglia.

Neuroprotection_Pathway Trauma Traumatic Neuronal Injury NMDA_Activation NMDA Receptor Activation Trauma->NMDA_Activation Excitotoxicity Excitotoxicity NMDA_Activation->Excitotoxicity Leukotriene_Prod Leukotriene Production Excitotoxicity->Leukotriene_Prod involves Neuronal_Injury CA1 Neuronal Injury Leukotriene_Prod->Neuronal_Injury mediates Azelastine (R)-Azelastine Azelastine->Leukotriene_Prod inhibits

Caption: Proposed neuroprotective mechanism of (R)-Azelastine via inhibition of leukotriene production.

Experimental Workflows

Microglia_Assay_Workflow cluster_assays Measure Inflammatory Markers start Start culture Culture BV2 microglial cells in 24-well plates start->culture pretreat Pre-treat cells with (R)-Azelastine (1-10 µM) for 1-2 hours culture->pretreat stimulate Stimulate with LPS (1 µg/mL) for 24 hours pretreat->stimulate collect Collect cell culture supernatant stimulate->collect griess Griess Assay for NO collect->griess elisa ELISA for TNF-α and IL-6 collect->elisa analyze Analyze Data: Compare treated vs. untreated groups griess->analyze elisa->analyze end End analyze->end

Caption: Workflow for assessing the anti-neuroinflammatory effects of (R)-Azelastine in vitro.

References

(R)-Azelastine as a Research Tool: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Azelastine is one of the two enantiomers of Azelastine, a potent second-generation H1 receptor antagonist with a multifaceted mechanism of action. While Azelastine is commercially available as a racemic mixture, in vitro studies have indicated no significant difference in the primary pharmacological activity between the (R)- and (S)-enantiomers.[1][2] This document provides detailed application notes and protocols for the use of (R)-Azelastine as a research tool compound, leveraging the extensive data available for the racemic mixture. (R)-Azelastine's utility extends beyond simple H1 receptor antagonism, encompassing mast cell stabilization and inhibition of inflammatory mediator release, making it a valuable tool for studying allergic and inflammatory pathways.

Physicochemical Properties and Formulation

PropertyValueSource
Molecular FormulaC₂₂H₂₄ClN₃OPubChem
Molecular Weight381.9 g/mol PubChem
AppearanceWhite to off-white crystalline powder-
SolubilitySoluble in DMSO[3]

Formulation for In Vitro Studies: For cell-based assays, (R)-Azelastine can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3] Subsequent dilutions should be made in the appropriate aqueous buffer for the specific assay, ensuring the final DMSO concentration is minimal (typically <0.1%) to avoid solvent-induced artifacts.

Formulation for In Vivo Studies: For animal studies, (R)-Azelastine can be formulated for oral, intranasal, or intraperitoneal administration depending on the experimental design. Suspensions in vehicles such as 0.5% carboxymethylcellulose (CMC) in water are commonly used for oral gavage. For intranasal delivery, a saline-based solution is appropriate.

Mechanism of Action

(R)-Azelastine, in line with the racemic mixture, exhibits a multi-pronged mechanism of action, making it a versatile research tool:

  • Histamine H1 Receptor Antagonism: It acts as a potent and selective inverse agonist at the H1 receptor, competitively inhibiting the binding of histamine and reducing the downstream signaling that leads to allergic symptoms.[1][2]

  • Mast Cell Stabilization: It inhibits the degranulation of mast cells upon allergen challenge, thereby preventing the release of histamine, tryptase, and other pro-inflammatory mediators.[4][5]

  • Inhibition of Inflammatory Mediators: (R)-Azelastine has been shown to inhibit the synthesis and/or release of leukotrienes, cytokines (e.g., IL-6, TNF-α), and other inflammatory molecules.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for racemic Azelastine, which is expected to be representative of (R)-Azelastine's activity based on current literature.

Table 1: Receptor Binding and Functional Antagonism

AssaySpecies/SystemParameterValueReference
H1 Receptor BindingHuman LungIC₅₀ ([³H]pyrilamine displacement)High Affinity (specific value not provided)[1]
H1 Receptor AntagonismGuinea Pig IleumpA₂ (vs. Histamine)8.24 (2-min contact), Competitive Antagonism[9]
H1 Receptor AntagonismHuman Airways (in vivo)Potency Ratio (vs. Histamine)12.8 - 54.4[10]

Table 2: Inhibition of Inflammatory Mediator Release

AssaySpecies/SystemParameterValueReference
Leukotriene (LTC₄/D₄) ReleaseGuinea Pig Lung FragmentsIC₅₀47 µM (30-min preincubation)[8]
Leukotriene (LTC₄/D₄) ReleaseHuman Polymorphonuclear LeukocytesIC₅₀2.3 µM (30-min preincubation)[8]
Leukotriene GenerationHuman Neutrophils and EosinophilsIC₅₀0.9 - 1.1 µM[7]
Histamine & Tryptase ReleaseCultured Human Mast CellsOptimal Inhibitory Concentration24 µM[4][5]
IL-6 ReleaseCultured Human Mast Cells% Inhibition at 24 µM83%[5]
TNF-α ReleaseCultured Human Mast Cells% Inhibition at 6 µM80%[10]

Table 3: In Vivo Efficacy

ModelSpeciesParameterID₅₀ / Effective DoseReference
Allergen-Induced Leukotriene GenerationGuinea Pig NoseID₅₀< 100 µg/kg (i.m.)[7]
Allergen-Induced BronchoconstrictionGuinea PigID₅₀ (oral)60 µg/kg (2 hr), 120 µg/kg (24 hr)[7]

Experimental Protocols

In Vitro Assays

1. Histamine H1 Receptor Binding Assay (Radioligand Displacement)

This protocol is adapted from studies on H1 receptor antagonists and can be used to determine the binding affinity of (R)-Azelastine.[1]

  • Workflow:

prep Prepare Membranes (e.g., from CHO-H1 cells) incubate Incubate: - Membranes - [³H]pyrilamine (Radioligand) - (R)-Azelastine (competitor) prep->incubate filter Separate Bound/Free Ligand (Rapid Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (Calculate Ki) count->analyze

A workflow for the H1 receptor binding assay.

  • Materials:

    • Cell membranes expressing the human H1 receptor (e.g., from CHO-K1 cells).

    • [³H]pyrilamine (specific activity ~25-30 Ci/mmol).

    • (R)-Azelastine hydrochloride.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of (R)-Azelastine in Assay Buffer.

    • In a 96-well plate, add in order:

      • Assay Buffer

      • (R)-Azelastine or vehicle (for total binding) or a saturating concentration of a known H1 antagonist like Mepyramine (for non-specific binding).

      • [³H]pyrilamine (final concentration ~1-2 nM).

      • Cell membranes (20-40 µg protein per well).

    • Incubate at 25°C for 60 minutes with gentle agitation.

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Wash Buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ of (R)-Azelastine. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

2. Mast Cell Degranulation Assay

This protocol is based on the measurement of β-hexosaminidase release from cultured mast cells (e.g., RBL-2H3 or human cord blood-derived mast cells).[4][11]

  • Workflow:

sensitize Sensitize Mast Cells (e.g., with IgE) preincubate Pre-incubate with (R)-Azelastine sensitize->preincubate challenge Challenge with Antigen (e.g., DNP-HSA) preincubate->challenge collect Collect Supernatant challenge->collect assay Measure β-hexosaminidase Activity (Colorimetric) collect->assay analyze Calculate % Inhibition assay->analyze

A workflow for the mast cell degranulation assay.

  • Materials:

    • Mast cell line (e.g., RBL-2H3).

    • Anti-DNP IgE.

    • DNP-HSA (antigen).

    • This compound.

    • Tyrode's Buffer.

    • Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate buffer.

    • Stop Solution: 0.1 M Na₂CO₃/NaHCO₃ buffer.

  • Procedure:

    • Seed mast cells in a 24-well plate and sensitize overnight with anti-DNP IgE.

    • Wash the cells with Tyrode's Buffer to remove unbound IgE.

    • Pre-incubate the cells with various concentrations of (R)-Azelastine or vehicle for 15-30 minutes at 37°C.

    • Induce degranulation by adding DNP-HSA and incubate for 30-60 minutes at 37°C.

    • Collect the supernatant. To measure total β-hexosaminidase release, lyse a separate set of untreated cells with Triton X-100.

    • In a new 96-well plate, mix the supernatant with the PNAG substrate solution and incubate at 37°C for 60 minutes.

    • Stop the reaction by adding the Stop Solution.

    • Read the absorbance at 405 nm.

    • Calculate the percentage of β-hexosaminidase release and the inhibition by (R)-Azelastine.

In Vivo Model

Guinea Pig Model of Allergic Rhinitis

This model is used to evaluate the efficacy of (R)-Azelastine in reducing the symptoms of allergic rhinitis.[12][13][14]

  • Workflow:

sensitization Sensitization Phase (e.g., Ovalbumin i.p.) treatment Treatment ((R)-Azelastine or Vehicle) sensitization->treatment challenge Allergen Challenge (Intranasal Ovalbumin) treatment->challenge assessment Symptom Assessment (Sneezing, Nasal Discharge) challenge->assessment lavage Nasal Lavage (Mediator & Cell Analysis) challenge->lavage

A workflow for the guinea pig allergic rhinitis model.

  • Materials:

    • Male Dunkin-Hartley guinea pigs.

    • Ovalbumin (OVA).

    • Aluminum hydroxide (adjuvant).

    • This compound.

    • Vehicle (e.g., 0.5% CMC).

  • Procedure:

    • Sensitization: Sensitize guinea pigs by intraperitoneal (i.p.) injection of OVA mixed with aluminum hydroxide on days 0 and 7.

    • Treatment: On the day of the experiment (e.g., day 21), administer (R)-Azelastine or vehicle via the desired route (e.g., oral gavage) at a specified time before the allergen challenge.

    • Allergen Challenge: Anesthetize the animals lightly and instill a solution of OVA into each nostril.

    • Symptom Assessment: Observe the animals for a defined period (e.g., 30 minutes) and count the number of sneezes and nasal rubs. Score the severity of nasal discharge.

    • Nasal Lavage (optional): At the end of the observation period, perform a nasal lavage with saline to collect fluid for the analysis of inflammatory mediators (e.g., histamine, leukotrienes) and inflammatory cells (e.g., eosinophils).

Signaling Pathways

(R)-Azelastine's inhibitory effects on mast cell activation involve interference with key signaling pathways. One proposed mechanism is the inhibition of intracellular calcium mobilization and downstream signaling events.

cluster_cell Mast Cell Ag_IgE Allergen-IgE Complex Fc_epsilon_RI FcεRI Receptor Ag_IgE->Fc_epsilon_RI Cross-linking PLC Phospholipase C Fc_epsilon_RI->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces Degranulation Degranulation (Histamine, etc.) Ca_release->Degranulation Triggers Azelastine (R)-Azelastine Azelastine->Ca_release Inhibits

Proposed mechanism of (R)-Azelastine's effect on mast cell degranulation.

Conclusion

(R)-Azelastine is a valuable research tool for investigating the mechanisms of allergic inflammation. Its potent H1 receptor antagonism, combined with its ability to stabilize mast cells and inhibit the release of a broad spectrum of inflammatory mediators, allows for the dissection of various aspects of the allergic cascade. While specific quantitative data for the (R)-enantiomer is not extensively published, the available information on the racemic mixture provides a strong foundation for its use in research, with the expectation of comparable activity. The protocols provided herein offer a starting point for researchers to explore the diverse pharmacological effects of (R)-Azelastine in both in vitro and in vivo models.

References

Application Notes & Protocols: (R)-Azelastine Hydrochloride for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azelastine hydrochloride is a second-generation antihistamine and mast cell stabilizer recognized for its multifaceted mechanism of action in treating allergic conditions such as rhinitis and conjunctivitis.[1][2] It is a phthalazinone derivative that is clinically used as a racemic mixture of (R)- and (S)-enantiomers.[3][4] While the racemic form is widely documented, in vitro studies have suggested no significant difference in the primary pharmacological activity between the enantiomers.[5][6] These application notes provide detailed protocols and data relevant to the research use of the (R)-Azelastine Hydrochloride enantiomer, drawing upon established methodologies for the racemic compound which are directly applicable.

This compound's therapeutic effects stem from its dual-action mechanism: potent antagonism of the histamine H1-receptor and inhibition of the synthesis and release of various inflammatory mediators.[7][8][9] This makes it a valuable tool for investigating the allergic cascade and developing novel anti-allergic and anti-inflammatory therapies.

Mechanism of Action

This compound exerts its effects through two primary pathways:

  • H1-Receptor Antagonism: As a potent and selective H1-receptor antagonist, it competitively blocks histamine from binding to its receptor on nerve endings, smooth muscle, and glandular cells.[5][7] This action provides immediate relief from histamine-mediated symptoms like itching, sneezing, and rhinorrhea.[7][9] Its binding affinity for the H1-receptor is approximately tenfold greater than that of chlorpheniramine on a weight basis.[6][10]

  • Anti-inflammatory and Mast Cell-Stabilizing Effects: Beyond its antihistaminic activity, this compound inhibits the release of multiple pro-inflammatory mediators from mast cells, including histamine, tryptase, leukotrienes, and cytokines like TNF-α and Interleukin-6 (IL-6).[4][5] This mast cell-stabilizing property addresses the early and late phases of the allergic reaction.[4] It also downregulates the expression of intercellular adhesion molecule-1 (ICAM-1), which reduces the migration of inflammatory cells.[6][10]

Azelastine_Mechanism_of_Action cluster_0 Allergic Cascade cluster_1 Mediator Release & Action cluster_2 (R)-Azelastine HCl Intervention Allergen Allergen Exposure MastCell IgE-Sensitized Mast Cell Allergen->MastCell Cross-links IgE Degranulation Mast Cell Degranulation MastCell->Degranulation Histamine Histamine Degranulation->Histamine Leukotrienes Leukotrienes Degranulation->Leukotrienes Cytokines Cytokines (TNF-α, IL-6) Degranulation->Cytokines H1Receptor H1-Receptor Histamine->H1Receptor Binds Symptoms Allergic Symptoms (Itching, Sneezing, Congestion) H1Receptor->Symptoms Azelastine (R)-Azelastine Hydrochloride Azelastine->Degranulation Inhibits (Mast Cell Stabilization) Azelastine->H1Receptor Blocks (Antagonist)

Caption: Mechanism of this compound in the allergic response.

Physicochemical and Pharmacokinetic Data

Quantitative data for Azelastine Hydrochloride is summarized below. These values are based on studies of the racemic mixture and serve as a reliable reference for research involving the (R)-enantiomer.

Table 1: Physicochemical Properties of Azelastine Hydrochloride

Property Value Reference
Chemical Name 4-(4-chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one hydrochloride [3]
Molecular Formula C₂₂H₂₄ClN₃O·HCl [1]
Molecular Weight 381.9 g/mol [3]
Appearance White, odorless, crystalline powder with a bitter taste [4]
Melting Point ~225°C [4]

| Solubility | Sparingly soluble in water, methanol, and propylene glycol |[4][11] |

Table 2: Pharmacokinetic Parameters of Azelastine Hydrochloride (Intranasal Administration)

Parameter Value Reference
Systemic Bioavailability ~40% [6]
Time to Peak Plasma Conc. (Tmax) 2-3 hours [6]
Plasma Protein Binding ~88% (Azelastine), ~97% (Desmethylazelastine) [5]
Major Metabolite Desmethylazelastine (active) [5][7]
Elimination Half-life (t½) ~22 hours [6]

| Metabolism | Cytochrome P450 system (CYP3A4, CYP2D6, CYP1A2 suggested) |[5] |

Experimental Protocols for Research Use

Protocol 1: Preparation of Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance and weighing paper

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Tare a sterile microcentrifuge tube on the analytical balance.

  • Carefully weigh approximately 3.82 mg of this compound powder (MW = 381.9 g/mol ) and add it to the tube.

  • Add 1 mL of DMSO to the tube to achieve a final concentration of 10 mM.

  • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication may aid dissolution.

  • Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. For long-term storage, -80°C is recommended.

  • Before use, thaw an aliquot and dilute it to the desired final concentration in the appropriate cell culture medium. Note: Ensure the final DMSO concentration in the assay does not exceed a level toxic to the cells (typically ≤ 0.5%).

Protocol 2: In Vitro Mast Cell Stabilization Assay (β-Hexosaminidase Release)

This assay measures the ability of this compound to inhibit antigen-induced degranulation in a rat basophilic leukemia cell line (RBL-2H3), a common model for mast cells.

Mast_Cell_Assay_Workflow start Start seed 1. Seed RBL-2H3 cells in 96-well plate start->seed sensitize 2. Sensitize cells with anti-DNP IgE (Overnight) seed->sensitize wash1 3. Wash cells to remove unbound IgE sensitize->wash1 treat 4. Treat with (R)-Azelastine HCl or vehicle control wash1->treat challenge 5. Challenge with DNP-BSA antigen treat->challenge collect 6. Collect supernatant (for released enzyme) challenge->collect lyse 7. Lyse remaining cells (for total enzyme) challenge->lyse assay 8. Perform β-Hexosaminidase colorimetric assay collect->assay lyse->assay analyze 9. Analyze data and calculate % inhibition assay->analyze end End analyze->end

Caption: Workflow for the in vitro mast cell stabilization assay.

Materials:

  • RBL-2H3 cells

  • Complete growth medium (e.g., MEM with 15% FBS, L-glutamine, antibiotics)

  • 96-well flat-bottom tissue culture plates

  • Anti-DNP IgE antibody

  • DNP-BSA antigen

  • This compound stock solution (from Protocol 1)

  • Tyrode's buffer (or similar)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG, substrate)

  • Triton X-100 lysis buffer

  • Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10)

  • Microplate reader (405 nm)

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Sensitization: Remove the growth medium and add medium containing anti-DNP IgE (e.g., 0.5 µg/mL). Incubate for 18-24 hours at 37°C.

  • Washing: Gently wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Treatment: Add 50 µL of Tyrode's buffer containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO). Incubate for 30-60 minutes at 37°C.

  • Antigen Challenge: Add 50 µL of DNP-BSA antigen (e.g., 100 ng/mL) to all wells except the "total release" and "blank" wells. Incubate for 1 hour at 37°C to induce degranulation.

  • Supernatant Collection: After incubation, place the plate on ice. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. This contains the released β-hexosaminidase.

  • Cell Lysis (Total Release): To the remaining cells in the original plate, add 100 µL of Triton X-100 lysis buffer to determine the total cellular β-hexosaminidase content.

  • Enzyme Assay:

    • Add 50 µL of pNAG substrate solution to each well of the supernatant plate and the lysed cell plate.

    • Incubate at 37°C for 1-2 hours until a yellow color develops.

    • Stop the reaction by adding 150 µL of stop solution.

  • Data Analysis:

    • Read the absorbance at 405 nm.

    • Calculate the percentage of β-hexosaminidase release for each condition using the formula: % Release = (Absorbance_supernatant / Absorbance_total_lysate) x 100

    • Calculate the percentage inhibition of degranulation relative to the vehicle control.

Protocol 3: In Vivo Model of Ovalbumin-Induced Allergic Rhinitis

This protocol provides a general framework for inducing and evaluating allergic rhinitis in guinea pigs to test the efficacy of an this compound formulation.[12][13]

Materials:

  • Male Hartley guinea pigs (300-400 g)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum) adjuvant

  • Saline solution (0.9% NaCl)

  • This compound research formulation (e.g., nasal spray)

  • Intranasal administration device (micropipette or sprayer)

Procedure:

  • Sensitization Phase (Days 0 and 7):

    • Actively sensitize guinea pigs by intraperitoneal (i.p.) injection of 100 µg of OVA and 10 mg of Alum suspended in 1 mL of saline.

    • Repeat the injection on Day 7.

    • House the animals for at least 14 days after the second injection to allow for a robust IgE response.

  • Challenge Phase (Day 21 onwards):

    • Divide the sensitized animals into treatment groups (e.g., Vehicle Control, (R)-Azelastine HCl low dose, (R)-Azelastine HCl high dose).

    • 30-60 minutes before the challenge, administer the test formulation intranasally (e.g., 50 µL per nostril).

    • Challenge the animals by intranasal instillation of OVA (e.g., 1% solution in saline).

  • Efficacy Assessment:

    • Immediately after the challenge, observe the animals for 30 minutes.

    • Record the number of sneezes and the frequency of nasal rubbing movements.

    • (Optional) Perform nasal lavage with saline at the end of the observation period to collect fluid for analysis of inflammatory cells (e.g., eosinophils) or mediators (e.g., histamine, leukotrienes).

  • Data Analysis:

    • Compare the mean number of sneezes and nasal rubs between the vehicle-treated and (R)-Azelastine HCl-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 4: Analytical Quantification by RP-HPLC

This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Azelastine Hydrochloride in a nasal spray formulation.[14][15]

HPLC_Workflow start Start prep_mobile 1. Prepare and degas mobile phase start->prep_mobile prep_std 2. Prepare calibration standards start->prep_std prep_sample 3. Dilute nasal spray sample with diluent start->prep_sample equilibrate 4. Equilibrate HPLC system prep_mobile->equilibrate prep_std->equilibrate prep_sample->equilibrate inject 5. Inject standards and samples equilibrate->inject run_hplc 6. Run chromatography and acquire data inject->run_hplc analyze 7. Integrate peaks and construct calibration curve run_hplc->analyze quantify 8. Quantify Azelastine in sample analyze->quantify end End quantify->end

Caption: Workflow for quantification of Azelastine HCl by RP-HPLC.

Table 3: Chromatographic Conditions

Parameter Condition Reference
Column C18 (e.g., 250 x 4.6 mm, 5 µm particle size) [15]
Mobile Phase Phosphate buffer (pH 3.1) : Acetonitrile (60:40, v/v) [15]
Flow Rate 1.0 mL/min [15]
Detection UV at 239 nm [14]
Injection Volume 20 µL -

| Column Temperature | Ambient |[15] |

Procedure:

  • Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 3.1. Mix with acetonitrile in the specified ratio. Degas the final solution by sonication or vacuum filtration.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 10-100 µg/mL).

  • Sample Preparation: Accurately weigh or pipette a known amount of the nasal spray formulation and dilute it with the mobile phase to a final concentration within the calibration range.

  • Chromatographic Run:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, starting with the lowest concentration.

    • Inject the prepared sample solution(s).

  • Data Analysis:

    • Integrate the peak area for Azelastine in each chromatogram.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

References

Application Note: Spectroscopic Analysis of (R)-Azelastine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed overview and experimental protocols for the spectroscopic analysis of (R)-Azelastine Hydrochloride, a critical component in pharmaceutical quality control and research.

Introduction

Azelastine Hydrochloride is a potent, second-generation H1 receptor antagonist used in the treatment of allergic rhinitis and conjunctivitis.[1][2] It is chemically known as 4-(4-chlorobenzyl)-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]phthalazin-1(2H)-one hydrochloride.[3][4] The molecule exists as a racemic mixture, with the (R)-enantiomer also being a subject of study. Rigorous analytical characterization is essential to ensure the identity, purity, and quality of the active pharmaceutical ingredient (API). Spectroscopic techniques are fundamental tools for this purpose, providing detailed information about its chemical structure, functional groups, and purity profile. This application note details standard protocols for analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Mechanism of Action

Azelastine exhibits a triple mode of action: it functions as an antihistamine, a mast-cell stabilizer, and an anti-inflammatory agent.[5] Its primary mechanism is the selective antagonism of histamine H1 receptors, which prevents histamine from binding and triggering allergic reactions.[6][7][8] Additionally, Azelastine stabilizes mast cells, inhibiting the release of histamine and other inflammatory mediators like leukotrienes.[1][6] This multifaceted approach effectively alleviates both early and late-phase allergy symptoms.

Azelastine_MoA Allergen Allergen Exposure MastCell Mast Cell Allergen->MastCell triggers IgE IgE Cross-linking MastCell->IgE Degranulation Degranulation IgE->Degranulation Mediators Release of Histamine & other inflammatory mediators Degranulation->Mediators H1Receptor Histamine H1 Receptor Mediators->H1Receptor binds to Symptoms Allergic Symptoms (itching, sneezing, congestion) H1Receptor->Symptoms leads to Azelastine (R)-Azelastine HCl Azelastine->Degranulation Inhibits (Mast Cell Stabilization) Azelastine->H1Receptor Blocks

Caption: Mechanism of Action of Azelastine Hydrochloride.

Spectroscopic Data Summary

The following tables summarize typical spectroscopic data for Azelastine Hydrochloride. Note that exact values can vary slightly based on the solvent, instrumentation, and physical form (e.g., anhydrous vs. solvated).[9]

Table 1: ¹H and ¹³C NMR Spectroscopy Data

Type Solvent Key Chemical Shifts (δ, ppm) Reference
¹H-NMR DMSO-d₆ Doublet at 8.292 and 8.310 ppm (selective signal for quantification) [10][11]

| ¹³C-NMR | Solid-State | Spectra are sensitive to the crystalline form (anhydrous vs. solvated) and should be compared to a reference standard. |[9][12] |

Table 2: Infrared (IR) Spectroscopy Data

Vibration Type Characteristic Peak (cm⁻¹) Reference
C=O Stretching (Amide) ~1732, ~1651, or ~1636 [2][13][14]
C=N & C=C Stretching ~1653 [13]

| N-H Bending | ~1599 |[13] |

Table 3: UV-Visible (UV-Vis) Spectroscopy Data

Solvent / Condition λmax (nm) Notes Reference
Water < 250 nm General UV absorption scan. [15][16]
Water 290 nm Wavelength used for direct quantification. [17]

| Acetonitrile | 456, 520, 841 nm | With charge-transfer complexes DDQ, CA, and TCNQ, respectively. |[18] |

Table 4: Mass Spectrometry (MS) Data

Technique Mode Precursor Ion (m/z) Key Fragment Ion (m/z) Reference

| LC-ESI/MS/MS | Positive | 382.2 ([M+H]⁺) | 112.2 |[19][20] |

Experimental Protocols

These protocols provide a general framework for the analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and for quantitative analysis.

  • Protocol:

    • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[10]

    • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H-NMR Acquisition:

      • Acquire a standard proton spectrum.

      • Typical parameters: 16-32 scans, relaxation delay of 1-5 seconds.

      • Process the data with appropriate phasing and baseline correction.

      • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • ¹³C-NMR Acquisition:

      • Acquire a proton-decoupled carbon spectrum.

      • Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.

      • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

    • Data Analysis: Compare the obtained chemical shifts, splitting patterns, and integrations with a reference standard or literature data. For quantitative NMR (qNMR), use a certified internal standard.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify characteristic functional groups.

  • Protocol:

    • Sample Preparation (KBr Pellet Method):

      • Mix ~1-2 mg of this compound with ~100-200 mg of dry KBr powder in an agate mortar.

      • Grind the mixture to a fine, uniform powder.

      • Press the powder into a thin, transparent pellet using a hydraulic press.

    • Instrumentation: Use a standard FTIR spectrometer.

    • Data Acquisition:

      • Acquire a background spectrum of the empty sample compartment.

      • Place the KBr pellet in the sample holder and acquire the sample spectrum.

      • Typical parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.

    • Data Analysis: Identify the wavenumbers of major absorption bands and compare them to the reference spectrum, focusing on key functional groups like the carbonyl (C=O) and aromatic rings.[2][13]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To perform quantitative analysis and purity checks.

  • Protocol:

    • Sample Preparation:

      • Prepare a stock solution of this compound of known concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., water, methanol, or 0.1 N HCl).[16][21]

      • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5-50 µg/mL).

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Data Acquisition:

      • Use the solvent as a blank to zero the instrument.

      • Scan the sample solutions across a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

      • Measure the absorbance of all standards and the unknown sample at the determined λmax.

    • Data Analysis: Plot a calibration curve of absorbance versus concentration. Determine the concentration of the unknown sample using its absorbance and the linear regression equation from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To confirm molecular weight, determine purity, and identify impurities.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution of this compound (~10 µg/mL) in the mobile phase.

    • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.

    • LC Conditions (Example):

      • Column: C18 column (e.g., 100 x 4.6 mm, 2.6 µm).[15]

      • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[19][20]

      • Flow Rate: 0.5 - 1.0 mL/min.

      • Detection (UV): Monitor at a suitable wavelength (e.g., 210 nm).[22]

    • MS Conditions (Example):

      • Ionization Mode: ESI Positive.[19]

      • Scan Mode: Full scan to detect the [M+H]⁺ ion (expected at m/z 382.2).

      • MS/MS Mode: For structural confirmation, select the precursor ion (m/z 382.2) and acquire a product ion spectrum to observe characteristic fragments (e.g., m/z 112.2).[20]

    • Data Analysis: Confirm the retention time and mass-to-charge ratio against a reference standard. Analyze the full scan data for any impurities.

General Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an this compound sample.

Workflow Sample API Sample: (R)-Azelastine HCl Prep Sample Preparation (Dissolution, Dilution, etc.) Sample->Prep FTIR FTIR Analysis (Functional Groups) Prep->FTIR UVVis UV-Vis Analysis (Quantification) Prep->UVVis NMR NMR Analysis (Structural Elucidation) Prep->NMR LCMS LC-MS Analysis (Purity, Mol. Weight) Prep->LCMS Data Data Interpretation & Comparison to Standard FTIR->Data UVVis->Data NMR->Data LCMS->Data Report Final Report (Identity, Purity, Strength) Data->Report

Caption: General workflow for spectroscopic analysis.

References

Troubleshooting & Optimization

Technical Support Center: Azelastine Enantiomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of azelastine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the enantioselective analysis of azelastine.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phases (CSPs) are recommended for the separation of azelastine enantiomers?

A1: Polysaccharide-based chiral stationary phases are highly effective for the separation of azelastine enantiomers. Specifically, columns such as Chiralpak® IA and Chiralpak® ID have been successfully used for the chiral separation of azelastine and other antihistamines.[1][2] These columns, based on amylose derivatives, provide the necessary stereoselectivity for resolving the (R)- and (S)-enantiomers of azelastine.

Q2: What are the typical mobile phase compositions for the chiral HPLC separation of azelastine?

A2: For polysaccharide-based columns like Chiralpak® IA and ID, normal phase chromatography is often employed. Typical mobile phases consist of a mixture of an alkane (such as n-hexane or heptane) and an alcohol modifier (such as isopropanol or ethanol). Since azelastine is a basic compound, the addition of a small amount of a basic additive, like diethylamine (DEA), to the mobile phase is crucial for achieving good peak shape and resolution. A common starting point is a mobile phase of n-hexane and isopropanol with 0.1% DEA.

Q3: How can I improve the resolution between azelastine enantiomers?

A3: Improving resolution involves optimizing several factors that influence the selectivity and efficiency of the separation.[3] Key strategies include:

  • Mobile Phase Composition: Adjust the ratio of the alkane to the alcohol modifier. Lowering the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.

  • Alcohol Modifier: The choice of alcohol can impact selectivity. Comparing isopropanol and ethanol can reveal differences in the separation.

  • Additive Concentration: For basic compounds like azelastine, optimizing the concentration of the basic additive (e.g., DEA) can significantly improve peak shape and resolution.

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the analysis time.

  • Temperature: Temperature can affect the chiral recognition mechanism. It is advisable to control the column temperature and investigate the effect of slight variations (e.g., 20-30°C).

Q4: What should I do if I observe peak tailing with my azelastine enantiomers?

A4: Peak tailing for a basic compound like azelastine is often due to secondary interactions with the stationary phase. To mitigate this:

  • Use a Basic Additive: Ensure a suitable basic additive, such as diethylamine (DEA) or triethylamine (TEA), is included in your mobile phase at an appropriate concentration (typically 0.1%). This will help to block active sites on the stationary phase that can cause tailing.

  • Optimize Additive Concentration: If you are already using an additive, its concentration may need to be optimized.

  • Column Conditioning: Ensure the column is thoroughly equilibrated with the mobile phase containing the additive before starting your analysis.

  • Sample Solvent: Dissolve your sample in the mobile phase whenever possible to avoid solvent mismatch effects that can lead to peak distortion.

Q5: Can I use reversed-phase or SFC for azelastine enantiomer separation?

A5: Yes, while normal-phase chromatography is common, reversed-phase methods can also be developed on immobilized polysaccharide CSPs. Supercritical Fluid Chromatography (SFC) is another excellent alternative that often provides faster separations and reduced solvent consumption. Method development in SFC would typically involve screening different organic modifiers and additives with supercritical CO2.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No separation of enantiomers Inappropriate chiral stationary phase.Confirm the suitability of your CSP. For azelastine, Chiralpak® IA or ID are good starting points.[1][2]
Incorrect mobile phase composition.Screen different alcohol modifiers (isopropanol, ethanol) and vary the alkane/alcohol ratio.
Absence of a suitable additive.For the basic azelastine molecule, add a basic modifier like 0.1% diethylamine (DEA) to the mobile phase.
Poor resolution (Rs < 1.5) Mobile phase is too strong.Decrease the percentage of the alcohol modifier in the mobile phase to increase retention and improve separation.
Sub-optimal flow rate.Reduce the flow rate to enhance column efficiency.
Inappropriate temperature.Optimize the column temperature. Sometimes, lower temperatures can improve chiral recognition.
Peak tailing or broad peaks Secondary interactions with the stationary phase.Add or optimize the concentration of a basic additive (e.g., 0.1% DEA) in the mobile phase.
Column overload.Reduce the sample concentration or injection volume.
Sample solvent mismatch.Dissolve the sample in the mobile phase or a weaker solvent.
Column contamination or degradation.Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, the column may need to be replaced.
High backpressure Blockage in the system.Check for blockages in the guard column, column frits, or tubing. Reverse flushing the column (if permitted by the manufacturer) may help.
Precipitated sample or buffer.Ensure the sample is fully dissolved in the mobile phase and that any buffers are soluble in the mobile phase composition.
Loss of resolution over time Column contamination.Implement a column washing procedure after a set number of injections. Use of a guard column is highly recommended.
Change in mobile phase composition.Prepare fresh mobile phase daily and ensure accurate composition.
Column degradation.The column may have reached the end of its lifespan and may need to be replaced.

Experimental Protocols

Below is a representative experimental protocol for the chiral separation of azelastine enantiomers by HPLC. This should be used as a starting point for method development and optimization.

Sample Preparation

  • Bulk Drug/Standard: Prepare a stock solution of racemic azelastine hydrochloride in methanol or ethanol at a concentration of 1 mg/mL. Dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Pharmaceutical Formulation (Nasal Spray): Accurately transfer a known volume of the nasal spray solution to a volumetric flask. Dilute with methanol or ethanol to achieve a theoretical azelastine concentration of 1 mg/mL. Further dilute with the mobile phase to the final working concentration. Filter the final solution through a 0.45 µm syringe filter before injection.[4]

HPLC Method Parameters

ParameterRecommended Condition 1Recommended Condition 2
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))Chiralpak® ID (amylose tris(3-chlorophenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C25°C
Detection UV at 230 nmUV at 230 nm
Injection Volume 10 µL10 µL

Expected Quantitative Data (Illustrative)

The following table provides an example of the type of data you can expect to obtain. Actual retention times and resolution will vary depending on the specific system and conditions.

EnantiomerRetention Time (min) - Condition 1Retention Time (min) - Condition 2
(R)-(-)-azelastine~ 8.5~ 10.2
(S)-(+)-azelastine~ 10.1~ 12.5
Resolution (Rs) > 2.0> 2.5
Selectivity (α) > 1.2> 1.3

Visualizations

Troubleshooting Workflow for Azelastine Enantiomer Separation

G cluster_start cluster_problem cluster_resolution cluster_peakshape cluster_pressure cluster_solutions_res cluster_solutions_peak cluster_solutions_pressure cluster_end start Start: Poor or No Separation problem Identify Problem Area start->problem resolution Poor Resolution problem->resolution Rs < 1.5 peakshape Bad Peak Shape (Tailing) problem->peakshape Tailing Factor > 1.2 pressure High Backpressure problem->pressure Pressure > Limit solution1 Adjust Mobile Phase (Alkane/Alcohol Ratio) resolution->solution1 solution2 Change Alcohol Modifier (IPA vs. EtOH) resolution->solution2 solution3 Optimize Flow Rate/ Temperature resolution->solution3 solution4 Add/Optimize Basic Additive (e.g., 0.1% DEA) peakshape->solution4 solution5 Reduce Sample Concentration peakshape->solution5 solution6 Inject in Mobile Phase peakshape->solution6 solution7 Check for Blockages (Frits, Tubing) pressure->solution7 solution8 Filter Sample pressure->solution8 end End: Separation Achieved solution1->end solution2->end solution3->end solution4->end solution5->end solution6->end solution7->end solution8->end

A troubleshooting workflow for common issues in azelastine enantiomer separation.

Experimental Workflow for Chiral Method Development

G cluster_prep cluster_column cluster_mobile cluster_run cluster_eval cluster_optimize cluster_validate prep 1. Sample Preparation (Dissolve in Mobile Phase) column 2. Column Selection (e.g., Chiralpak IA/ID) prep->column mobile 3. Initial Mobile Phase (Hexane/IPA/DEA 80:20:0.1) column->mobile run 4. Initial Chromatographic Run mobile->run eval 5. Evaluate Separation run->eval optimize 6. Optimize Parameters (Mobile Phase, Flow, Temp) eval->optimize Separation is Poor validate 7. Method Validation eval->validate Separation is Good optimize->run

References

Technical Support Center: Stereoselective Synthesis of (R)-Azelastine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (R)-Azelastine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the stereoselective synthesis of (R)-Azelastine, focusing on the critical step of creating the chiral amine intermediate, (R)-hexahydro-1-methyl-1H-azepin-4-amine.

Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Reduction of N-Methylhexahydroazepin-4-one

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Suboptimal Chiral Catalyst or Ligand 1. Screen a variety of chiral catalysts: Different classes of catalysts (e.g., Ru-, Rh-, Ir-based) with various chiral ligands (e.g., BINAP, DuPhos, Josiphos) can exhibit significantly different performance for a given substrate.[1] 2. Modify ligand structure: Fine-tuning the steric and electronic properties of the chiral ligand can improve enantioselectivity.[1] 3. Consider a different catalytic system: If transition metal catalysis is problematic, explore organocatalysis or biocatalysis.
Incorrect Reaction Conditions 1. Optimize temperature: Lowering the reaction temperature often increases enantioselectivity. 2. Vary solvent: The polarity and coordinating ability of the solvent can influence the transition state of the asymmetric induction step.[2] 3. Adjust hydrogen pressure (for hydrogenation): Higher pressures can sometimes impact selectivity.
Presence of Impurities 1. Purify the starting ketone: Impurities in the N-methylhexahydroazepin-4-one can interfere with the catalyst. 2. Use high-purity reagents and solvents: Trace amounts of water or other reactive species can deactivate or poison the catalyst.
Low Catalyst Loading or Activity 1. Increase catalyst loading: While not always cost-effective, a higher catalyst concentration can sometimes improve results. 2. Ensure catalyst is active: Improper storage or handling can lead to catalyst decomposition.

Experimental Protocol: Representative Asymmetric Hydrogenation of a Cyclic Imine This is a general protocol and may require optimization for the specific substrate.

  • Catalyst Preparation: In a glovebox, dissolve the chiral catalyst (e.g., an Iridium-based complex with a chiral ligand like SIPHOX) in a degassed solvent (e.g., dichloromethane).[1]

  • Reaction Setup: To a high-pressure reactor, add the purified N-methylhexahydroazepin-4-one and the degassed solvent.

  • Catalyst Addition: Add the catalyst solution to the reactor.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar). Stir the reaction at the optimized temperature for a specified time (e.g., 12-48 hours).

  • Work-up and Analysis: After depressurization, concentrate the reaction mixture. Purify the resulting chiral amine by chromatography. Determine the enantiomeric excess using chiral HPLC or GC.

Issue 2: Low Yield in Enzymatic Kinetic Resolution of Racemic Azelastine Precursors

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Suboptimal Enzyme Selection 1. Screen different lipases or proteases: Enzymes from different sources (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase) have varying substrate specificities and enantioselectivities.[3][4] 2. Consider engineered enzymes: Directed evolution can be used to create enzyme variants with improved activity and selectivity for the target substrate.[5][6]
Unfavorable Reaction Conditions 1. Optimize pH and temperature: Enzyme activity is highly dependent on these parameters. 2. Choose an appropriate acyl donor (for acylation): The nature of the acyl donor can affect the reaction rate and enantioselectivity.[4] 3. Select a suitable solvent: The solvent should not denature the enzyme and should solubilize the substrate.
Enzyme Inhibition or Deactivation 1. Remove potential inhibitors: Byproducts of the reaction or impurities in the substrate can inhibit the enzyme. 2. Immobilize the enzyme: Immobilization can improve enzyme stability and allow for easier reuse.[7]
Reaction Equilibrium Limitations 1. Remove the byproduct: In a reversible reaction, removing one of the products can drive the equilibrium towards the desired product. 2. Use a "smart" donor in transaminase reactions to shift the equilibrium. [6]

Experimental Protocol: Representative Enzymatic Kinetic Resolution of a Racemic Amine This is a general protocol and may require optimization for the specific substrate.

  • Reaction Setup: In a temperature-controlled vessel, dissolve the racemic amine precursor in a suitable organic solvent (e.g., toluene, MTBE).

  • Enzyme and Acyl Donor Addition: Add the selected lipase (e.g., CAL-B) and an acyl donor (e.g., ethyl acetate).

  • Reaction: Stir the mixture at the optimal temperature. Monitor the reaction progress by taking aliquots and analyzing the conversion and enantiomeric excess of the remaining amine and the acylated product by chiral HPLC.

  • Termination and Work-up: Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Separation: Separate the unreacted (R)-amine from the acylated (S)-amine by extraction or chromatography.

  • Hydrolysis: The acylated (S)-amine can be hydrolyzed back to the amine if the (S)-enantiomer is also desired.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for the stereoselective synthesis of (R)-Azelastine?

A1: There are three primary strategies:

  • Asymmetric Synthesis: This involves the direct synthesis of the (R)-enantiomer from a prochiral precursor using a chiral catalyst or reagent. A key example is the asymmetric reduction of N-methylhexahydroazepin-4-one to (R)-hexahydro-1-methyl-1H-azepin-4-amine.[8]

  • Chiral Resolution: This method starts with a racemic mixture of a key intermediate (e.g., racemic hexahydro-1-methyl-1H-azepin-4-amine) and separates the enantiomers. This can be achieved through crystallization with a chiral resolving agent or through enzymatic kinetic resolution.[9]

  • Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material from nature to synthesize the target molecule.

Q2: How can I determine the enantiomeric excess (ee) of my (R)-Azelastine precursor?

A2: The most common and accurate method is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification. Other methods include chiral gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.

Q3: What are some common impurities that can arise during the synthesis of Azelastine?

A3: Several process-related impurities can be formed, including oxidation products (N-oxide), demethylated derivatives, and byproducts from side reactions.[10] It is crucial to monitor and control these impurities to ensure the final product's quality and safety.

Q4: Can biocatalysis be used for the synthesis of (R)-Azelastine?

A4: Yes, biocatalysis is a promising approach. Enzymes like transaminases can convert a prochiral ketone (N-methylhexahydroazepin-4-one) directly into the desired chiral amine with high enantioselectivity.[6][11] Alternatively, lipases can be used for the kinetic resolution of a racemic amine precursor.[4][9]

Visualizations

Experimental Workflow: Asymmetric Synthesis vs. Chiral Resolution

G cluster_0 Asymmetric Synthesis cluster_1 Chiral Resolution A_start Prochiral Ketone A_process Asymmetric Reduction (Chiral Catalyst) A_start->A_process A_end (R)-Amine A_process->A_end R_start Racemic Amine R_process Enzymatic Kinetic Resolution (e.g., Lipase) R_start->R_process R_sep Separation R_process->R_sep R_end_R (R)-Amine R_sep->R_end_R R_end_S Acylated (S)-Amine R_sep->R_end_S

Caption: Comparison of Asymmetric Synthesis and Chiral Resolution workflows.

Troubleshooting Logic: Low Enantiomeric Excess

G start Low Enantiomeric Excess (ee) catalyst Is the catalyst optimal? start->catalyst conditions Are reaction conditions optimized? catalyst->conditions No screen_catalysts Screen different catalysts/ligands catalyst->screen_catalysts Yes impurities Are starting materials pure? conditions->impurities No optimize_temp Lower reaction temperature conditions->optimize_temp Yes impurities->screen_catalysts No purify_sm Purify starting materials impurities->purify_sm Yes end Improved ee screen_catalysts->end optimize_solvent Vary solvent optimize_temp->optimize_solvent optimize_solvent->end purify_sm->end

Caption: Decision tree for troubleshooting low enantiomeric excess.

References

Technical Support Center: Overcoming Poor Solubility of (R)-Azelastine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of (R)-Azelastine Hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in common solvents?

A1: this compound is described as sparingly soluble in water and aqueous buffers.[1][2] Its solubility in various solvents has been reported as follows:

SolventSolubilityReference
WaterSparingly soluble[2]
EthanolSoluble[2]
Methylene ChlorideSoluble[2]
Dimethyl Sulfoxide (DMSO)~10 mg/mL[1]
Dimethyl Formamide (DMF)~1 mg/mL[1]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[1]

Note: There are conflicting reports on the exact solubility in some solvents. One source indicates a solubility of 83 mg/mL in DMSO, water, and ethanol, which should be considered with caution.[3]

Q2: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A2: If you are experiencing poor dissolution in an aqueous buffer, consider the following:

  • pH Adjustment: The solubility of ionizable compounds like Azelastine Hydrochloride can be pH-dependent. Adjusting the pH of your buffer may improve solubility.[4]

  • Co-solvents: Introduce a water-miscible organic solvent in which Azelastine Hydrochloride is more soluble. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4][5] A common starting point is to first dissolve the compound in a small amount of a solvent like DMSO and then dilute it with the aqueous buffer.[1]

  • Gentle Heating and Agitation: Applying gentle heat (e.g., 37°C) and continuous stirring or sonication can help increase the rate of dissolution. However, be cautious about potential degradation at elevated temperatures.

Q3: What are some advanced techniques to enhance the solubility of this compound for formulation development?

A3: For more significant solubility enhancement, several formulation strategies can be employed:

  • Complexation: Using complexing agents like cyclodextrins can encapsulate the drug molecule, increasing its apparent solubility.[6][7]

  • Nanonization: Reducing the particle size to the nanometer range (nanosuspensions) dramatically increases the surface area, leading to improved dissolution rates and solubility.[6][7][8]

  • Salt Formation: Creating different salts of azelastine by reacting it with acids such as acetic, gluconic, lactic, or malic acid can lead to improved aqueous solubility.[9]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a solid state can enhance its wettability and dissolution.

  • Use of Surfactants: Surfactants can reduce the surface tension between the drug and the solvent and can form micelles to encapsulate the drug, thereby increasing its solubility.[4][10]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon addition to aqueous buffer from a stock solution.
Potential Cause Troubleshooting Step Expected Outcome
Exceeded Solubility Limit The concentration of the drug in the final solution is higher than its intrinsic solubility in the aqueous buffer.Reduce the final concentration of the drug or increase the proportion of the co-solvent in the final solution.
"Salting Out" Effect High concentrations of salts in the buffer can decrease the solubility of the drug.Prepare a buffer with a lower ionic strength and test for solubility.
Poor Mixing The concentrated stock solution is not being dispersed quickly enough upon addition to the buffer, leading to localized supersaturation and precipitation.Add the stock solution dropwise while vigorously stirring the buffer.
Issue 2: Inconsistent results in bioassays due to poor drug solubility.
Potential Cause Troubleshooting Step Expected Outcome
Drug Precipitation Over Time The drug may be initially dissolved but precipitates out of solution during the course of the experiment.Visually inspect your solutions for any signs of precipitation before and after the experiment. Consider using a solubility-enhancing formulation (e.g., with cyclodextrins or as a nanosuspension).
Inaccurate Drug Concentration The actual concentration of the dissolved drug is lower than the nominal concentration due to incomplete dissolution.Filter the solution to remove any undissolved particles and measure the concentration of the filtrate using a validated analytical method (e.g., HPLC-UV).
Microsomal Degradation If using in-vitro metabolism models, poor solubility can be compounded by metabolic instability.Ensure the initial solution is fully dissolved. Use a formulation that protects the drug from immediate degradation.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound by Modified Precipitation

This protocol is adapted from a study that successfully developed an azelastine nanosuspension.[6][7][11]

Materials:

  • This compound

  • Chondroitin sulfate (as a polymer/stabilizer)

  • Ethanol

  • Tween-80

  • β-cyclodextrin

  • Deionized water

Procedure:

  • Dissolve 200 mg of this compound and 200 mg of chondroitin sulfate in 10 mL of ethanol.

  • In a separate vessel, prepare an aqueous phase by dissolving 1.0 g of β-cyclodextrin in deionized water and adding 1.0 mL of Tween-80.

  • Inject the organic phase (from step 1) into the aqueous phase (from step 2) under high-speed homogenization.

  • Continue homogenization for a specified period to allow for the formation of the nanosuspension and the evaporation of the organic solvent.

  • Characterize the resulting nanosuspension for particle size, polydispersity index, and drug loading.

Reported Results: This method produced a nanosuspension with a particle size of approximately 500 nm, which led to a 2.0-fold increase in the in-vitro dissolution rate compared to the pure drug.[6][7][11]

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To determine the effect of a co-solvent (e.g., DMSO) on the solubility of this compound in an aqueous buffer (e.g., PBS, pH 7.2).

Procedure:

  • Prepare a series of solutions with varying ratios of DMSO to PBS (e.g., 1:9, 1:4, 1:3, 1:1 v/v).

  • Add an excess amount of this compound to each co-solvent mixture.

  • Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved drug.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the solubility of this compound as a function of the co-solvent percentage.

Visualizations

experimental_workflow cluster_start Initial State cluster_methods Solubility Enhancement Methods cluster_outcome Outcome start Poorly Soluble (R)-Azelastine HCl Powder cosolvency Co-solvency (e.g., DMSO/Ethanol) start->cosolvency Dissolve in organic solvent nanosuspension Nanosuspension (Precipitation) start->nanosuspension Precipitate with stabilizer complexation Complexation (e.g., Cyclodextrin) start->complexation Mix with complexing agent outcome Enhanced Aqueous Solubility and Dissolution cosolvency->outcome nanosuspension->outcome complexation->outcome

Caption: Workflow for enhancing the solubility of this compound.

troubleshooting_logic start Issue: (R)-Azelastine HCl Precipitates in Aqueous Buffer q1 Is the final concentration too high? start->q1 a1_yes Reduce Concentration or Increase Co-solvent Ratio q1->a1_yes Yes q2 Is the buffer ionic strength high? q1->q2 No end_node Solution Achieved a1_yes->end_node a2_yes Use a Lower Ionic Strength Buffer q2->a2_yes Yes q3 Is mixing adequate? q2->q3 No a2_yes->end_node a3_yes Add Stock Solution Slowly with Stirring q3->a3_yes Yes a3_yes->end_node

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: (R)-Azelastine Hydrochloride Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation product analysis of (R)-Azelastine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for this compound?

A1: this compound is susceptible to degradation under several stress conditions, primarily through hydrolysis and oxidation. Under alkaline conditions, the phthalazinone ring can undergo cleavage.[1] Acidic, alkaline, and oxidative stress can lead to the formation of various degradation products.[2] A postulated degradation pathway involves hydrolysis of the amide bond and oxidation of the azepane ring.

Q2: What are the major degradation products of this compound that have been identified?

A2: Several degradation products of Azelastine Hydrochloride have been identified through forced degradation studies. One study identified up to six degradation products under various stress conditions including hydrolytic, photolytic, and oxidative stress.[3][4] Specific identified degradants include products from acidic and alkaline hydrolysis (DP1), and oxidative degradation (DP2).[2]

Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV or PDA detectors are the most common and effective techniques for the separation and quantification of this compound and its degradation products.[3][5][6] These methods, particularly when coupled with mass spectrometry (LC-MS), are powerful for the identification and characterization of the degradants.[3][4]

Q4: What are the typical stress conditions used in forced degradation studies of this compound?

A4: Forced degradation studies for this compound typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions as per the International Council for Harmonisation (ICH) guidelines.[3][5] Common conditions include:

  • Acidic: 0.1 N HCl at elevated temperatures.

  • Alkaline: 0.1 N NaOH at elevated temperatures.

  • Oxidative: 3% to 30% Hydrogen Peroxide (H₂O₂) at room or elevated temperatures.

  • Thermal: Dry heat (e.g., 80°C).[4]

  • Photolytic: Exposure to UV and visible light.

Troubleshooting Guides

This section provides solutions to common issues encountered during the HPLC analysis of this compound and its degradation products.

Issue 1: Poor Resolution Between (R)-Azelastine and Degradation Product Peaks
  • Symptom: Co-elution or partial overlap of the main drug peak with one or more degradation product peaks.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Mobile Phase Composition Optimize the mobile phase. Try varying the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A slight change in the organic content can significantly impact resolution.
Incorrect pH of the Mobile Phase Adjust the pH of the aqueous buffer. The ionization state of (R)-Azelastine and its degradation products is pH-dependent, which affects their retention. A pH around 3.5 has been shown to be effective.[6]
Suboptimal Column Chemistry If using a standard C18 column, consider trying a different column chemistry, such as a C8 or a phenyl-hexyl column, which may offer different selectivity.
Gradient Elution Not Optimized If using a gradient method, adjust the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks.
Issue 2: Peak Tailing for the (R)-Azelastine Peak
  • Symptom: The (R)-Azelastine peak is asymmetrical with a "tail" extending from the back of the peak.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Secondary Interactions with Column Silanols (R)-Azelastine is a basic compound and can interact with residual silanol groups on the silica-based column packing, leading to tailing.[7] Ensure the mobile phase pH is low enough to keep the silanols protonated (typically pH < 4). Adding a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) can also help.
Column Overload Injecting too much sample can lead to peak tailing.[8] Try reducing the injection volume or the concentration of the sample.
Column Contamination or Degradation If the column is old or has been used with complex matrices, it may be contaminated. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[9]
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing. Use tubing with a small internal diameter and keep the connections as short as possible.
Issue 3: Inconsistent Retention Times
  • Symptom: The retention time of the (R)-Azelastine peak shifts between injections or between analytical runs.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is properly equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.
Fluctuations in Pump Flow Rate Check the HPLC pump for leaks or air bubbles in the solvent lines, which can cause flow rate fluctuations. Degas the mobile phase thoroughly.
Changes in Mobile Phase Composition If preparing the mobile phase manually, ensure it is prepared consistently for each run. If using an online mixing system, check that the proportioning valves are functioning correctly.
Temperature Variations Use a column oven to maintain a constant column temperature, as temperature fluctuations can affect retention times.[7]

Data Presentation

Table 1: Summary of Forced Degradation Studies of Azelastine Hydrochloride

Stress ConditionReagent/ConditionDurationTemperature% Degradation (approx.)Number of Degradation Products Observed
Acidic Hydrolysis 0.5 M HCl30 min70°CExtensive6
Alkaline Hydrolysis 0.5 M NaOH30 min70°CSignificant5+
Oxidative 30% H₂O₂--Significant4
Photolytic Sunlight--Significant2+
Data compiled from HPTLC studies. The number and extent of degradation can vary based on the specific experimental conditions.[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general stability-indicating HPLC method for the analysis of this compound and its degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 0.04 M phosphate buffer (pH 3.5) in a ratio of 32:68 (v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30°C.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution (Forced Degradation):

    • Subject an accurately weighed amount of this compound to the desired stress condition (e.g., reflux with 0.1 N HCl for a specified time).

    • After the stress period, cool the solution and neutralize it if necessary.

    • Dilute the stressed sample with the mobile phase to a suitable concentration for HPLC analysis.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the standard solution to determine the retention time and peak area of the intact drug.

  • Inject the prepared sample solutions from the forced degradation studies.

  • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the (R)-Azelastine peak.

5. Data Analysis:

  • Identify the degradation peaks and determine their retention times relative to the main peak.

  • Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to that of an unstressed standard of the same concentration.

Mandatory Visualizations

G cluster_0 Forced Degradation Study Workflow A Prepare (R)-Azelastine HCl Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize and Dilute Sample B->C D HPLC/UPLC Analysis C->D E Data Analysis (% Degradation, Peak Purity) D->E F Characterization of Degradants (LC-MS/MS) D->F G cluster_1 Troubleshooting HPLC Peak Tailing start Peak Tailing Observed q1 Is the mobile phase pH appropriate for a basic analyte? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the sample concentration too high? a1_yes->q2 sol1 Adjust mobile phase pH to be at least 2 units below the pKa of the analyte. a1_no->sol1 end Peak Shape Improved sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Reduce sample concentration or injection volume. a2_yes->sol2 q3 Is the column old or contaminated? a2_no->q3 sol2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Flush the column with a strong solvent. If problem persists, replace the column. a3_yes->sol3 a3_no->end sol3->end G cluster_2 Postulated Degradation Pathway of Azelastine Azelastine This compound C₂₂H₂₄ClN₃O·HCl DP_Hydrolysis Hydrolysis Product Phthalazinone ring opening Azelastine->DP_Hydrolysis Alkaline/Acidic Hydrolysis DP_Oxidation Oxidation Product N-oxide formation on azepane ring Azelastine->DP_Oxidation Oxidation (H₂O₂) Other_DPs Other Degradation Products Azelastine->Other_DPs Photolysis/ Thermal Stress

References

Preventing racemization of (R)-Azelastine during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of (R)-Azelastine.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of (R)-Azelastine?

A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate). In the context of (R)-Azelastine, maintaining its specific three-dimensional structure (stereochemistry) is crucial as different enantiomers of a drug can have different pharmacological activities and side effects. Preventing racemization ensures the synthesis of the desired therapeutically active (R)-enantiomer with high purity.

Q2: At which stages of the (R)-Azelastine synthesis is racemization most likely to occur?

A2: Racemization is a risk primarily during steps involving the formation or modification of the chiral center, which in the case of Azelastine is the carbon atom in the azepane ring bonded to the phthalazinone nitrogen. Key stages to monitor closely are:

  • Synthesis of the chiral intermediate: The synthesis of the key chiral precursor, (R)-4-amino-1-methylazepane, is a critical step where the stereochemistry is established.

  • Coupling reaction: The condensation of the chiral azepane intermediate with the phthalazinone moiety can be a potential point of racemization, especially under harsh reaction conditions.

  • Purification steps: Exposure to acidic or basic conditions, or high temperatures during purification, can potentially lead to racemization.

Q3: What are the general strategies to prevent racemization?

A3: General strategies include:

  • Use of chiral catalysts: Employing chiral catalysts can facilitate the formation of the desired enantiomer with high selectivity.

  • Enzymatic resolutions: Utilizing enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.

  • Mild reaction conditions: Avoiding high temperatures, strong acids, or strong bases can help preserve the stereochemical integrity of the chiral centers.

  • Careful selection of solvents and reagents: The choice of solvents and reagents can influence the stability of the chiral center.

  • Minimizing reaction times: Shorter reaction times can reduce the exposure of the chiral molecule to conditions that may cause racemization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of (R)-Azelastine, with a focus on preventing racemization.

Problem 1: Low Enantiomeric Excess (ee%) of the Chiral Intermediate, (R)-4-amino-1-methylazepane
Potential Cause Recommended Solution
Inefficient Chiral Catalyst 1. Screen different chiral catalysts: Explore various chiral catalysts known for similar transformations. For asymmetric reductions of ketone precursors, catalysts like (R)-2-Methyl-CBS-Oxazaborolidine can be effective. 2. Optimize catalyst loading: Vary the molar percentage of the catalyst to find the optimal concentration for high enantioselectivity.
Suboptimal Reaction Temperature 1. Lower the reaction temperature: Many asymmetric reactions exhibit higher enantioselectivity at lower temperatures. Perform the reaction at temperatures ranging from -78°C to room temperature to determine the optimal condition.
Incorrect Solvent Choice 1. Solvent screening: The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. Test a range of aprotic solvents such as THF, toluene, and dichloromethane.
Moisture in the Reaction 1. Ensure anhydrous conditions: Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from interfering with the catalyst.
Problem 2: Racemization During the Coupling of (R)-4-amino-1-methylazepane with the Phthalazinone Moiety
Potential Cause Recommended Solution
Harsh Reaction Conditions (High Temperature) 1. Reduce reaction temperature: Conduct the coupling reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely to avoid prolonged heating.
Use of Strong Base 1. Select a milder base: Instead of strong bases like sodium hydride, consider using organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to minimize the risk of epimerization at the chiral center.
Prolonged Reaction Time 1. Optimize reaction time: Monitor the reaction by TLC or HPLC to determine the point of completion and avoid unnecessarily long reaction times that could lead to racemization.
Acidic or Basic Work-up/Purification 1. Neutralize carefully: During work-up, carefully neutralize the reaction mixture to a pH of ~7. 2. Use neutral purification methods: Employ chromatographic techniques with neutral mobile phases (e.g., mixtures of hexanes and ethyl acetate) for purification.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-4-amino-1-methylazepane via Enzymatic Resolution

This protocol describes the enzymatic kinetic resolution of a racemic precursor to obtain the chiral amine intermediate.

1. Materials:

  • Racemic N-Boc-4-amino-1-methylazepane

  • Lipase (e.g., Candida antarctica lipase B - CALB)

  • Acylating agent (e.g., ethyl acetate)

  • Organic solvent (e.g., toluene)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

2. Procedure:

  • Dissolve racemic N-Boc-4-amino-1-methylazepane in toluene.

  • Add the lipase and the acylating agent to the solution.

  • Stir the mixture at a controlled temperature (e.g., 30-40°C).

  • Monitor the reaction progress by chiral HPLC to determine the point at which approximately 50% conversion is reached.

  • Once the desired conversion is achieved, filter off the enzyme.

  • Separate the acylated (S)-enantiomer from the unreacted (R)-enantiomer by column chromatography.

  • Deprotect the (R)-N-Boc-4-amino-1-methylazepane to yield (R)-4-amino-1-methylazepane.

Quantitative Data Example:

EnzymeAcylating AgentSolventTemperature (°C)Conversion (%)ee% of (R)-amine
CALBEthyl AcetateToluene3551>99
Lipase PSVinyl AcetateTHF304998
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

This protocol outlines a method for determining the enantiomeric excess of (R)-Azelastine.

1. Materials:

  • (R)-Azelastine sample

  • Chiral stationary phase column (e.g., Chiralpak IA or Chiralpak ID)

  • Mobile phase: A mixture of hexane, ethanol, and a basic additive (e.g., diethylamine)

2. HPLC Conditions:

  • Column: Chiralpak ID

  • Mobile Phase: Acetonitrile/Water/Ammonia solution (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Column Temperature: 25°C

3. Procedure:

  • Dissolve a small amount of the (R)-Azelastine sample in the mobile phase.

  • Inject the sample into the HPLC system.

  • Record the chromatogram and identify the peaks corresponding to the (R) and (S) enantiomers based on a racemic standard.

  • Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Visualizations

Racemization_Pathway cluster_equilibrium Equilibrium R_Azelastine (R)-Azelastine (Enantiomerically Pure) Intermediate Protonated/Deprotonated Intermediate (Achiral or rapidly inverting) R_Azelastine->Intermediate Harsh Conditions (e.g., strong acid/base, high temperature) Racemic_Mixture Racemic Mixture (50% R, 50% S) Intermediate->R_Azelastine S_Azelastine (S)-Azelastine Intermediate->S_Azelastine S_Azelastine->Intermediate

Caption: Potential pathway for racemization of (R)-Azelastine.

Experimental_Workflow Start Start with Prochiral Precursor Asymmetric_Step Asymmetric Synthesis Step (e.g., Asymmetric Reduction or Enzymatic Resolution) Start->Asymmetric_Step Chiral_Intermediate (R)-4-amino-1-methylazepane (High ee%) Asymmetric_Step->Chiral_Intermediate Coupling Coupling with Phthalazinone Moiety (Mild Conditions) Chiral_Intermediate->Coupling Crude_Product Crude (R)-Azelastine Coupling->Crude_Product Purification Purification (e.g., Chromatography with neutral mobile phase) Crude_Product->Purification Final_Product Pure (R)-Azelastine Purification->Final_Product Analysis Chiral HPLC Analysis (Verify ee%) Final_Product->Analysis

Caption: Workflow for the enantioselective synthesis of (R)-Azelastine.

Technical Support Center: Enhancing the Stability of (R)-Azelastine Research Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of (R)-Azelastine research formulations. The information provided is based on available scientific literature, primarily focusing on Azelastine Hydrochloride (HCl), the racemic mixture, due to limited specific data on the (R)-enantiomer. Researchers should consider these guidelines as a starting point and perform specific stability studies for their unique (R)-Azelastine formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Azelastine in research formulations?

A1: The stability of Azelastine is primarily influenced by exposure to light (photodegradation), pH of the formulation, presence of oxidizing agents, and elevated temperatures.[1][2][3] Formulations with a higher pH, particularly alkaline conditions, have been shown to increase the rate of degradation.[1][3][4]

Q2: Are there known differences in stability between (R)-Azelastine and the racemic mixture?

A2: Currently, there is limited publicly available data directly comparing the stability of the (R)-enantiomer of Azelastine to its racemic mixture. While the pharmacological activity of the enantiomers is reported to be similar, it cannot be assumed that their stability profiles are identical. Stereoisomers can exhibit different solid-state properties and degradation kinetics. Therefore, it is crucial to conduct stability studies specifically on the (R)-Azelastine formulation.

Q3: What are the major degradation products of Azelastine?

A3: Forced degradation studies have identified several degradation products of Azelastine. The primary degradation pathways include oxidation and hydrolysis.[1][2] One of the identified degradation products results from the oxidation of the azepine ring to a lactam.[2] Another significant degradation pathway involves hydrolysis of the phthalazinone ring, particularly under alkaline conditions.[1] Photodegradation also leads to the formation of several distinct degradants.[3]

Q4: What is the optimal pH range for maintaining the stability of aqueous (R)-Azelastine formulations?

A4: Based on studies of racemic Azelastine HCl, a slightly acidic pH is generally preferred for aqueous formulations to minimize degradation.[5] A pH range of 5.0 to 6.5 is a reasonable starting point for formulation development. However, the optimal pH for your specific (R)-Azelastine formulation should be determined through rigorous stability testing, considering both chemical stability and physiological compatibility.

Q5: How can I prevent photodegradation of my (R)-Azelastine formulation?

A5: To prevent photodegradation, it is essential to protect the formulation from light at all stages of manufacturing, storage, and handling.[3] Use of amber or opaque containers is highly recommended. Additionally, the inclusion of a UV-absorbent excipient could be explored, though compatibility and efficacy would need to be thoroughly evaluated.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Loss of potency over time - Chemical degradation (hydrolysis, oxidation) - Photodegradation- Verify pH: Ensure the formulation pH is within the optimal range (e.g., 5.0-6.5). - Protect from light: Store the formulation in light-resistant containers. - Inert atmosphere: Consider purging the container headspace with an inert gas like nitrogen to minimize oxidation. - Antioxidants: Evaluate the addition of antioxidants (e.g., ascorbic acid, sodium metabisulfite), ensuring compatibility.
Formation of unknown peaks in HPLC analysis - Degradation of (R)-Azelastine - Interaction with excipients- Perform forced degradation studies: Subject your formulation to stress conditions (acid, base, peroxide, heat, light) to identify potential degradation products.[1][6] - Excipient compatibility study: Assess the compatibility of (R)-Azelastine with each excipient individually.
Change in physical appearance (e.g., color, clarity) - Formation of colored degradation products - Precipitation due to pH shift or insolubility- Identify the impurity: Attempt to isolate and characterize the substance causing the color change. - Re-evaluate formulation pH and buffer capacity: Ensure the buffer system is adequate to maintain the desired pH. - Solubility assessment: Confirm the solubility of (R)-Azelastine and all excipients at the intended storage conditions.
Precipitation of the active ingredient - pH of the formulation is near the pKa of Azelastine, leading to reduced solubility of the free base. - Temperature fluctuations affecting solubility.- Adjust pH: Lower the pH of the formulation to increase the solubility of the protonated form of Azelastine. - Co-solvents: Consider the use of pharmaceutically acceptable co-solvents to enhance solubility, after thorough compatibility and safety assessment. - Controlled storage: Store the formulation at a consistent, controlled temperature.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for (R)-Azelastine

This protocol provides a general framework for a stability-indicating HPLC method. It is crucial to validate the method for your specific formulation according to ICH guidelines.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.04 M potassium dihydrogen phosphate), with the pH adjusted to 3.5 with phosphoric acid. A common starting ratio is 32:68 (v/v) acetonitrile to buffer.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

  • Sample Preparation: Dilute the (R)-Azelastine formulation with the mobile phase to a suitable concentration (e.g., 10 µg/mL).

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution of (R)-Azelastine to determine the retention time and response.

    • Inject the diluted sample solution.

    • Monitor the chromatogram for the appearance of any new peaks, which may indicate degradation products.

    • The method should be able to separate the main (R)-Azelastine peak from all potential degradation products and excipient peaks.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.

  • Acid Hydrolysis:

    • Treat the (R)-Azelastine formulation with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Alkaline Hydrolysis:

    • Treat the (R)-Azelastine formulation with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Treat the (R)-Azelastine formulation with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a defined period.

  • Thermal Degradation:

    • Expose the (R)-Azelastine formulation to dry heat (e.g., 80°C) for a defined period.

  • Photodegradation:

    • Expose the (R)-Azelastine formulation to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms to that of an unstressed sample to identify and quantify degradation products.

Visualizations

degradation_pathway Azelastine (R)-Azelastine Oxidation Oxidation Azelastine->Oxidation H₂O₂ Hydrolysis Hydrolysis Azelastine->Hydrolysis OH⁻ / H⁺ Photodegradation Photodegradation Azelastine->Photodegradation Light (UV/Vis) Degradant1 Oxidized Degradant (e.g., Lactam derivative) Oxidation->Degradant1 Degradant2 Hydrolytic Degradant (Phthalazinone ring opening) Hydrolysis->Degradant2 Degradant3 Photolytic Degradants Photodegradation->Degradant3

Caption: Primary degradation pathways of Azelastine.

experimental_workflow cluster_prep Formulation & Sample Preparation cluster_analysis Analysis cluster_assessment Stability Assessment Formulation (R)-Azelastine Formulation Stressing Forced Degradation (Acid, Base, H₂O₂, Heat, Light) Formulation->Stressing HPLC Stability-Indicating HPLC Stressing->HPLC Data Data Analysis (Peak Purity, Degradant Quantification) HPLC->Data Report Stability Report Data->Report

Caption: Workflow for assessing (R)-Azelastine stability.

troubleshooting_logic start Instability Observed (e.g., Potency Loss, Impurities) check_pH Is pH within optimal range? start->check_pH check_light Is formulation protected from light? check_pH->check_light Yes adjust_pH Adjust pH and/or buffer system check_pH->adjust_pH No check_oxidation Is oxidation a likely cause? check_light->check_oxidation Yes protect_light Use light-resistant packaging check_light->protect_light No add_antioxidant Consider adding an antioxidant and/or chelating agent check_oxidation->add_antioxidant Yes reformulate Re-evaluate excipients and reformulate check_oxidation->reformulate No adjust_pH->reformulate protect_light->reformulate add_antioxidant->reformulate

Caption: Troubleshooting logic for (R)-Azelastine instability.

References

Technical Support Center: (R)-Azelastine Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the analytical method validation of (R)-Azelastine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that may arise during the analytical method validation for both racemic and chiral (R)-Azelastine analysis.

General HPLC Method Issues (Racemic Azelastine)

Q1: My Azelastine peak is showing significant tailing. What are the possible causes and solutions?

A1: Peak tailing for Azelastine, a basic compound, is a common issue in reverse-phase HPLC. Here are the likely causes and troubleshooting steps:

  • Secondary Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with the basic amine group of Azelastine, causing tailing.

    • Solution:

      • Use a base-deactivated column: Employ a column with end-capping or a hybrid particle technology to minimize silanol interactions.

      • Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0-3.5 with phosphate or acetate buffer) will ensure Azelastine is fully protonated, reducing its interaction with silanols.[1][2][3]

      • Add a competing base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.[4]

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak asymmetry.

    • Solution: Reduce the injection concentration and/or volume.

Q2: I am observing poor resolution between Azelastine and its degradation products in a stability-indicating method. How can I improve the separation?

A2: Achieving adequate separation from degradation products is crucial for a stability-indicating method. Consider the following:

  • Optimize Mobile Phase Composition:

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help resolve closely eluting peaks. A typical gradient might involve increasing the proportion of acetonitrile in a buffered aqueous mobile phase.[4]

    • Organic Modifier: Experiment with different organic modifiers (e.g., methanol instead of or in combination with acetonitrile) as this can alter the selectivity.

  • Adjust Mobile Phase pH: A small change in the mobile phase pH can significantly impact the retention times of ionizable degradation products, thereby improving resolution.[1][2]

  • Column Selection: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or cyano column) to achieve a different selectivity.[5][6]

Q3: My method is not sensitive enough to detect low-level impurities or achieve the desired Limit of Quantification (LOQ). What can I do?

A3: Improving sensitivity is often necessary for impurity profiling.

  • Increase Injection Volume: This is the simplest way to increase the signal, but be mindful of potential peak distortion if the injection solvent is stronger than the mobile phase.

  • Optimize Detection Wavelength: While Azelastine has a UV maximum around 230-240 nm, a different wavelength might provide a better signal-to-noise ratio for specific impurities.[1][5]

  • Sample Pre-concentration: If working with dilute samples, consider a solid-phase extraction (SPE) step to concentrate the analytes before injection.

  • Use a More Sensitive Detector: If UV detection is insufficient, consider using a mass spectrometer (LC-MS) for significantly higher sensitivity and selectivity.[7]

Chiral HPLC Method Issues ((R)-Azelastine)

Q1: I am struggling to achieve baseline separation between the (R)- and (S)-enantiomers of Azelastine. What are the key parameters to optimize?

A1: The separation of enantiomers is highly specific to the chiral stationary phase (CSP) and mobile phase conditions.

  • Chiral Stationary Phase (CSP) Selection: This is the most critical factor. For Azelastine, polysaccharide-based CSPs are effective.

    • Recommended Columns: Chiralpak® IA, ID, and IC columns have been reported to be successful for the chiral separation of antihistamines, including Azelastine.[8]

  • Mobile Phase Composition:

    • Normal Phase vs. Reversed Phase: Chiral separations are often more successful in normal-phase mode (e.g., using hexane/ethanol or hexane/isopropanol mixtures).

    • Mobile Phase Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid - TFA, or diethylamine - DEA) can significantly impact enantioselectivity by altering the interactions between the analyte and the CSP.

  • Temperature: Lowering the column temperature can sometimes enhance the resolution between enantiomers by increasing the stability of the transient diastereomeric complexes formed on the CSP.

  • Flow Rate: Reducing the flow rate can improve efficiency and may lead to better resolution, although it will increase the analysis time.

Q2: I am observing peak splitting or distorted peaks for (R)-Azelastine in my chiral separation. What could be the cause?

A2: Peak splitting in chiral chromatography can be complex.

  • Column Contamination or Degradation: Over time, strongly retained compounds can accumulate on the column, or the stationary phase can degrade, leading to poor peak shape.[9]

    • Solution: Implement a column washing/regeneration procedure as recommended by the manufacturer. For immobilized polysaccharide CSPs, flushing with strong solvents like DMF or ethyl acetate may be possible.[9]

  • Injection Solvent Mismatch: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.[10]

    • Solution: Dissolve and inject the sample in the mobile phase or a weaker solvent whenever possible.

  • Co-eluting Impurity: The split peak might be two different, closely eluting compounds.

    • Solution: Use a mass spectrometer to check the purity of the peak. Adjusting the mobile phase composition or trying a different CSP may be necessary to resolve the components.

Q3: Is there a risk of (R)-Azelastine racemizing during sample preparation or analysis?

A3: While Azelastine is reported to be stable under thermal stress in both acidic and alkaline conditions, the potential for racemization at the chiral center should be considered during method validation.[8][11][12]

  • Recommendation: As part of your validation, perform solution stability studies on a sample of pure (R)-Azelastine. Analyze the sample at different time points under various conditions (e.g., in the sample diluent at room temperature and refrigerated) and monitor for the appearance of the (S)-enantiomer. This will confirm the enantiomeric integrity of the analyte throughout the analytical procedure.

Data Presentation

Table 1: Summary of Validation Parameters for Achiral (Racemic) Azelastine HPLC Methods
ParameterMethod 1Method 2Method 3
Column C18C18CN
Mobile Phase Phosphate Buffer (pH 3.1): Acetonitrile (60:40)Phosphate Buffer (pH 3.0): Acetonitrile (Gradient)KH2PO4 Buffer: Acetonitrile (50:50)
Detection (nm) 239236290
Linearity Range (µg/mL) 50-15025-755-120
Correlation Coefficient (r²) >0.999>0.9990.9996
Accuracy (% Recovery) 98.0 - 102.098.0 - 102.099.0 - 102.0
Precision (%RSD) < 2.0< 2.0< 2.0
LOD (µg/mL) Not Reported0.30.81
LOQ (µg/mL) Not Reported1.12.44
Reference [3][4][6][11]
Table 2: Typical Parameters for Chiral HPLC Separation of Azelastine Enantiomers
ParameterTypical Conditions
Column Polysaccharide-based CSP (e.g., Chiralpak® IA, ID, IC)
Mobile Phase Normal Phase: n-Hexane / Ethanol / Additive
Reversed Phase: Buffered Acetonitrile / Water
Detection (nm) 230 - 240
Key Validation Metrics
Resolution (Rs) > 1.5 between (R)- and (S)-enantiomers
Precision of minor enantiomer %RSD < 15% at the quantitation limit
Accuracy of minor enantiomer Typically 80-120% recovery at the quantitation limit
Reference [8]

Experimental Protocols

Representative Protocol for Chiral Separation of (R)-Azelastine

This protocol is a composite representation based on literature for the chiral separation of Azelastine enantiomers. Method development and validation are required for specific applications.

1. Chromatographic System:

  • HPLC system with UV detector.

2. Chromatographic Conditions:

  • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane: Ethanol: Diethylamine (DEA) (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Diluent: Mobile Phase

  • Standard Solution: Prepare a solution of racemic Azelastine HCl in the diluent at a suitable concentration (e.g., 0.5 mg/mL).

  • Sample Solution: Prepare a solution of the (R)-Azelastine sample in the diluent to a similar concentration.

4. System Suitability:

  • Inject the racemic standard solution.

  • The resolution between the two enantiomer peaks should be greater than 1.5.

  • The tailing factor for each peak should be less than 2.0.

5. Validation Considerations:

  • Specificity: Demonstrate that there is no interference from the formulation matrix or related substances at the retention times of the enantiomers.

  • Linearity: Establish the linearity for the (S)-enantiomer in the presence of a fixed concentration of the (R)-enantiomer over a relevant range (e.g., from LOQ to 2% of the (R)-Azelastine concentration).

  • LOD and LOQ: Determine the limit of detection and quantification for the (S)-enantiomer.

  • Accuracy and Precision: Evaluate at multiple levels, particularly at the limit for the undesired enantiomer.

Mandatory Visualization

Workflow for Troubleshooting Chiral HPLC Separation Issues

G cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Outcome start Poor Resolution (Rs < 1.5) between Enantiomers opt1 Adjust Mobile Phase - Change organic modifier ratio - Add/change acidic/basic modifier start->opt1 Primary Approach p2 Peak Tailing or Splitting opt4 Check for Column Contamination - Implement wash/regeneration cycle p2->opt4 Check First opt2 Change Column Temperature (Typically lower) opt1->opt2 If still poor end Resolution Achieved (Rs >= 1.5) opt1->end Successful opt3 Reduce Flow Rate opt2->opt3 If still poor opt2->end Successful opt6 Consider a Different CSP opt3->opt6 Last Resort opt3->end Successful opt5 Verify Injection Solvent - Dissolve sample in mobile phase opt4->opt5 If problem persists opt5->opt1 If hardware/prep is ok

Caption: Troubleshooting workflow for chiral HPLC method development for (R)-Azelastine.

References

Mitigating matrix effects in (R)-Azelastine bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the bioanalysis of (R)-Azelastine.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of (R)-Azelastine, focusing on the identification and mitigation of matrix effects.

Issue/Observation Potential Cause(s) Recommended Action(s)
Poor Peak Shape (Tailing or Fronting) 1. Co-elution of interfering matrix components.[1] 2. Inappropriate mobile phase pH affecting analyte ionization. 3. Column degradation or contamination.1. Optimize Chromatography: Adjust the gradient, mobile phase composition, or try an alternative column chemistry to improve separation from interferences.[2][3] 2. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of (R)-Azelastine to maintain a consistent ionization state. 3. Column Maintenance: Flush the column with a strong solvent or replace it if performance does not improve.
Inconsistent or Low Analyte Recovery 1. Inefficient extraction from the biological matrix. 2. Analyte instability during sample processing.[4] 3. Suboptimal pH for extraction.1. Optimize Sample Preparation: Evaluate different extraction techniques (SPE, LLE, PPT). For LLE, test various organic solvents and pH adjustments. For SPE, screen different sorbents and elution solvents.[5] 2. Assess Stability: Perform stability tests at each step of the sample preparation process (e.g., freeze-thaw, bench-top). 3. pH Adjustment: Adjust the sample pH to ensure (R)-Azelastine is in a neutral form for efficient extraction into an organic solvent.[5]
High Signal Variability (Ion Suppression or Enhancement) 1. Presence of co-eluting endogenous matrix components (e.g., phospholipids, salts).[5] 2. Inadequate sample cleanup.[3] 3. Ionization source contamination.1. Improve Sample Cleanup: Employ more rigorous extraction methods like Solid Phase Extraction (SPE) or double Liquid-Liquid Extraction (LLE) to remove interfering components.[5] 2. Chromatographic Separation: Modify the LC method to separate the analyte from the region where matrix effects are observed. A post-column infusion experiment can identify these regions.[2] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and can compensate for matrix effects.[5] 4. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the mass spectrometer's ion source.
Non-linear Calibration Curve 1. Significant matrix effects at different concentrations. 2. Saturation of the detector at high concentrations. 3. Inappropriate weighting of the regression model.1. Assess Matrix Effect Across the Curve: Evaluate matrix effect at low, medium, and high concentrations. If a concentration-dependent matrix effect is observed, a more effective sample cleanup is necessary. 2. Dilute High Concentration Samples: If detector saturation is suspected, dilute the upper-end calibration standards and samples. 3. Optimize Regression: Use a weighted linear regression (e.g., 1/x or 1/x²) to give less weight to the higher concentration points.
Interference Peaks at the Analyte Retention Time 1. Endogenous matrix components.[6][7] 2. Metabolites of (R)-Azelastine.[8] 3. Contamination from collection tubes or reagents.1. Screen Multiple Blank Matrix Lots: Analyze at least six different lots of blank matrix to check for interferences.[9] 2. Optimize MS/MS Transitions: Select more specific precursor-product ion transitions for (R)-Azelastine to minimize interference from metabolites. 3. Use High-Purity Reagents: Ensure all solvents and reagents are of high purity and test for potential contamination.

Frequently Asked Questions (FAQs)

1. What are matrix effects and how do they impact the bioanalysis of (R)-Azelastine?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components from the biological sample (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative results for (R)-Azelastine.[3] Phospholipids are a common cause of matrix effects in plasma samples.[5]

2. How can I quantitatively assess matrix effects for my (R)-Azelastine assay?

The most common method is the post-extraction spike method.[5] This involves comparing the peak area of (R)-Azelastine in a solution prepared in a clean solvent to the peak area of (R)-Azelastine spiked into an extracted blank biological matrix at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Aqueous Solution)

An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[3]

3. Which sample preparation technique is best for minimizing matrix effects for (R)-Azelastine?

The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, making it more susceptible to matrix effects. Diluting the supernatant after PPT can help reduce matrix effects if sensitivity is not compromised.[5]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample than PPT by partitioning (R)-Azelastine into an immiscible organic solvent.[5] Optimizing the pH and the choice of solvent is crucial for good recovery and minimizing interferences.[5] A double LLE can further improve selectivity.[5]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts. It involves retaining the analyte on a solid sorbent while matrix components are washed away.

4. What is the role of an internal standard (IS) in mitigating matrix effects?

An internal standard is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls. An ideal IS co-elutes with the analyte and experiences the same degree of matrix effect, thereby compensating for variations in signal intensity.[5] A stable isotope-labeled (SIL) internal standard of (R)-Azelastine is the preferred choice as it has almost identical extraction recovery and ionization efficiency.[5]

5. Can chromatographic conditions be modified to reduce matrix effects?

Yes. Optimizing the chromatographic separation can help to resolve (R)-Azelastine from co-eluting, interfering matrix components.[2][3] This can be achieved by:

  • Adjusting the mobile phase gradient profile.

  • Changing the organic modifier or additives.

  • Using a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18).[10]

  • Employing techniques like hydrophilic interaction liquid chromatography (HILIC) if the analyte is polar.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for (R)-Azelastine from Human Plasma

This protocol is based on a validated method for the determination of azelastine in human plasma.[6][7]

  • Sample Preparation:

    • To 1 mL of human plasma in a polypropylene tube, add the internal standard solution (e.g., clomipramine).[6][7]

    • Vortex mix for 30 seconds.

  • Extraction:

    • Add 5 mL of extraction solvent (e.g., n-hexane: 2-propanol, 97:3, v/v).[6][7]

    • Vortex mix for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation:

    • Transfer the supernatant organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile: 5 mM ammonium acetate, 1:1, v/v).[6][7]

    • Vortex mix for 30 seconds.

  • Analysis:

    • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Conditions for (R)-Azelastine Analysis

These are typical starting conditions that may require optimization for your specific instrumentation.

  • LC System: Agilent 1200 series or equivalent

  • Column: YMC C8 (50 x 2.0 mm, 5 µm) or Luna C18 Phenyl-Hexyl (50 x 2.1 mm, 5 µm).[6][10]

  • Mobile Phase: Acetonitrile and 5 mM ammonium acetate (e.g., 70:30, v/v).[6][7]

  • Flow Rate: 0.25 mL/min.[6][7]

  • Injection Volume: 10-20 µL.[10]

  • MS System: API 5000 or equivalent triple quadrupole mass spectrometer.[6]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[6]

  • MRM Transitions:

    • Azelastine: m/z 382.2 → 112.2.[6][7]

    • Internal Standard (Clomipramine): m/z 315.3 → 228.0.[6][7]

Quantitative Data Summary

The following table summarizes recovery and matrix effect data from a published azelastine bioanalytical method using LLE.

Analyte QC Level Extraction Recovery (%) Matrix Effect (%)
AzelastineLow (30 pg/mL)85.298.7
Medium (2500 pg/mL)88.1101.2
High (4000 pg/mL)86.599.5
Internal Standard100 ng/mL87.4100.3

Data synthesized from a representative study. Actual values may vary.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample + IS extraction Liquid-Liquid Extraction (n-hexane:2-propanol) start->extraction centrifuge Centrifugation extraction->centrifuge evaporation Evaporation (N2 Stream) centrifuge->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection reconstitution->injection lc_separation Chromatographic Separation (C8 or Phenyl-Hexyl Column) injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing Troubleshooting_Matrix_Effects start Inconsistent Results or Poor Sensitivity Observed assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Matrix Effect > 15%? assess_me->me_present optimize_sp Optimize Sample Prep (e.g., SPE, LLE) me_present->optimize_sp Yes no_me Method Acceptable me_present->no_me No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled IS optimize_lc->use_sil_is revalidate Re-evaluate Matrix Effect use_sil_is->revalidate revalidate->me_present Still Present end Method Acceptable revalidate->end Resolved

References

Technical Support Center: Optimization of Mobile Phase for Azelastine Chiral Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chiral separation of azelastine.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phases (CSPs) are most effective for separating azelastine enantiomers?

A1: Polysaccharide-based chiral stationary phases are highly effective for the enantioseparation of antihistamines like azelastine. Specifically, Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) and Chiralpak ID (amylose tris(3-chlorophenylcarbamate) immobilized on silica gel) have been shown to provide the best enantioselectivity for this class of compounds.[1][2][3]

Q2: What is a typical starting mobile phase for the chiral separation of azelastine on a Chiralpak column?

A2: A common starting point for the chiral separation of basic compounds like azelastine on a polysaccharide-based CSP is a normal-phase mobile phase. This typically consists of a mixture of n-hexane and an alcohol modifier, such as isopropanol (IPA) or ethanol (EtOH), with a small amount of a basic additive like diethylamine (DEA).[4] A good starting ratio would be in the range of 90:10 to 80:20 (n-hexane:alcohol) with 0.1% DEA.

Q3: Why is a basic additive like diethylamine (DEA) necessary in the mobile phase?

A3: Azelastine is a basic compound. The addition of a basic modifier like DEA to the mobile phase is crucial for several reasons. It helps to improve peak shape and reduce tailing by minimizing interactions between the basic analyte and any acidic silanol groups on the silica surface of the CSP.[5] It can also enhance enantioselectivity and resolution.

Q4: Can reversed-phase chromatography be used for azelastine chiral separation?

A4: While normal-phase chromatography is more common for this type of separation on polysaccharide CSPs, reversed-phase methods can also be developed. This would typically involve a mobile phase consisting of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol. The pH of the aqueous buffer is a critical parameter to optimize in reversed-phase chiral separations.

Q5: How does the choice of alcohol modifier (isopropanol vs. ethanol) affect the separation?

A5: The choice and concentration of the alcohol modifier significantly impact retention times and resolution. Isopropanol is a stronger solvent than ethanol in normal-phase chromatography, leading to shorter retention times. The optimal alcohol and its concentration will depend on the specific CSP and the desired balance between resolution and analysis time. It is recommended to screen both IPA and EtOH to determine the best conditions for your specific separation.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of the mobile phase for azelastine chiral separation.

Problem 1: Poor or No Enantiomeric Resolution

Possible Cause Suggested Solution
Inappropriate Mobile Phase Composition 1. Adjust Alcohol Content: Systematically vary the percentage of the alcohol modifier (IPA or EtOH) in the mobile phase. Start with a lower percentage (e.g., 5%) and gradually increase it. 2. Change Alcohol Modifier: If using IPA, try switching to EtOH, or vice versa. The different steric and polar properties of the alcohols can alter the chiral recognition mechanism. 3. Optimize Additive Concentration: Vary the concentration of DEA (e.g., 0.05%, 0.1%, 0.2%). Too little or too much can negatively impact resolution.
Incorrect Chiral Stationary Phase Ensure you are using a suitable CSP. Chiralpak IA and ID are recommended for azelastine.[1][2][3] If resolution is still not achieved, consider screening other polysaccharide-based CSPs.
Low Column Temperature Lowering the column temperature can sometimes enhance resolution by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. Try running the separation at a controlled room temperature (e.g., 20-25°C) or even lower if your instrument allows.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Cause Suggested Solution
Insufficient Basic Additive Increase the concentration of DEA in the mobile phase (e.g., from 0.1% to 0.2%). This will help to mask active sites on the stationary phase that can cause peak tailing for basic compounds.
Sample Overload Reduce the concentration of the sample being injected. Overloading the column can lead to peak distortion.
Inappropriate Sample Solvent The sample should be dissolved in the mobile phase or a solvent with a similar or weaker elution strength. Dissolving the sample in a much stronger solvent can cause peak distortion.
Column Contamination Flush the column with a strong solvent (refer to the column care manual) to remove any strongly retained impurities. The use of a guard column is highly recommended to protect the analytical column.[6]

Problem 3: Irreproducible Retention Times and/or Resolution

Possible Cause Suggested Solution
"Memory Effect" of Additives Basic additives like DEA can be strongly adsorbed onto the stationary phase, leading to a "memory effect" that affects subsequent analyses, even with different mobile phases.[5][7] To mitigate this, dedicate a column to methods using basic additives or use a rigorous column flushing procedure between different applications.[8]
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the new mobile phase before injecting the sample. This can take 30 minutes or longer. A stable baseline is a good indicator of equilibration.
Mobile Phase Instability Prepare fresh mobile phase daily. Volatile components like DEA can evaporate over time, changing the mobile phase composition and affecting chromatography.
Temperature Fluctuations Use a column thermostat to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

Data Presentation

Table 1: Influence of Mobile Phase Composition on Azelastine Enantioseparation (Hypothetical Data for Illustration)

Chiral Column Mobile Phase (v/v/v) Flow Rate (mL/min) Temperature (°C) Retention Time (min) - Enantiomer 1 Retention Time (min) - Enantiomer 2 Resolution (Rs)
Chiralpak IAn-Hexane/IPA/DEA (90:10:0.1)1.0258.510.21.8
Chiralpak IAn-Hexane/IPA/DEA (80:20:0.1)1.0256.27.51.5
Chiralpak IAn-Hexane/EtOH/DEA (90:10:0.1)1.02510.112.52.1
Chiralpak IDn-Hexane/IPA/DEA (85:15:0.1)1.0259.311.11.9

Note: This table presents hypothetical data to illustrate the expected trends. Actual results may vary.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Azelastine

  • Column: Chiralpak IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase Preparation:

    • Prepare mobile phase A: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine.

    • Prepare mobile phase B: n-Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine.

    • Filter the mobile phases through a 0.45 µm membrane filter and degas.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at 230 nm

  • Procedure:

    • Equilibrate the column with the initial mobile phase (e.g., Mobile Phase A) for at least 30 minutes or until a stable baseline is achieved.

    • Inject a standard solution of racemic azelastine (e.g., 1 mg/mL in mobile phase).

    • Evaluate the chromatogram for resolution and peak shape.

    • If necessary, adjust the ratio of n-hexane to alcohol and/or the concentration of DEA to optimize the separation.

    • Screen Mobile Phase B to compare the results with IPA and EtOH.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_decision Decision cluster_troubleshoot Troubleshooting prep_column Select Chiral Column (e.g., Chiralpak IA/ID) prep_mobile_phase Prepare Mobile Phase (n-Hexane/Alcohol/DEA) prep_column->prep_mobile_phase prep_sample Prepare Azelastine Sample prep_mobile_phase->prep_sample equilibrate Equilibrate Column prep_sample->equilibrate inject Inject Sample equilibrate->inject evaluate Evaluate Resolution & Peak Shape inject->evaluate is_optimized Separation Optimized? evaluate->is_optimized adjust_mobile_phase Adjust Mobile Phase (Solvent Ratio, Additive) is_optimized->adjust_mobile_phase No validate Method Validation is_optimized->validate Yes adjust_mobile_phase->equilibrate check_parameters Check System Parameters (Temp, Flow Rate) adjust_mobile_phase->check_parameters check_parameters->equilibrate

Caption: Workflow for Azelastine Chiral Separation Method Development.

Troubleshooting_Logic cluster_resolution Poor Resolution cluster_peak_shape Poor Peak Shape cluster_reproducibility Poor Reproducibility start Problem Encountered res_mobile_phase Adjust Mobile Phase (Solvent Ratio/Type) start->res_mobile_phase ps_additive Increase Additive Concentration start->ps_additive rep_memory Address Memory Effect (Column Flush) start->rep_memory res_additive Optimize Additive Concentration res_mobile_phase->res_additive res_temp Lower Temperature res_additive->res_temp ps_concentration Reduce Sample Concentration ps_additive->ps_concentration ps_solvent Check Sample Solvent ps_concentration->ps_solvent rep_equilibration Ensure Full Equilibration rep_memory->rep_equilibration rep_mobile_phase Prepare Fresh Mobile Phase rep_equilibration->rep_mobile_phase

References

Troubleshooting low recovery of (R)-Azelastine from samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low recovery of (R)-Azelastine from various samples.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for low recovery of (R)-Azelastine during sample preparation?

A1: Low recovery of (R)-Azelastine can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Sample Degradation: Azelastine is susceptible to degradation under certain conditions. Exposure to high temperatures, UV/VIS light, and strong acidic or alkaline environments can lead to its breakdown.[1][2]

  • Suboptimal Extraction: Inefficient extraction from the sample matrix is a primary cause of low recovery. This can be due to an inappropriate extraction method (LLE vs. SPE), incorrect pH of the sample or extraction solvent, or the formation of emulsions during liquid-liquid extraction.

  • Matrix Effects: Components within the sample matrix (e.g., proteins in plasma) can interfere with the extraction process. For instance, plasma protein binding can significantly reduce the recovery of Azelastine during solid-phase extraction.[3]

  • Adsorption to Labware: Azelastine and its metabolites can adsorb to the surfaces of laboratory equipment, particularly glass. This is a known issue that can lead to significant loss of the analyte.[3]

  • Improper Storage: The stability of Azelastine can be compromised by improper storage conditions of the samples or prepared extracts, leading to degradation before analysis.

Q2: How does pH affect the extraction of (R)-Azelastine?

A2: The pH of the sample and extraction solvents is a critical parameter in both liquid-liquid and solid-phase extraction of Azelastine. For instance, in liquid-liquid extraction, adjusting the pH of the aqueous sample can maximize the amount of Azelastine in its non-ionized form, thereby increasing its solubility in the organic extraction solvent. The addition of ammonium hydroxide before liquid-liquid extraction has been shown to maximize the recovery of similar drugs.[3] For solid-phase extraction, the pH can influence the interaction between Azelastine and the sorbent material.

Q3: Can the type of labware used impact the recovery of (R)-Azelastine?

A3: Yes, the choice of labware can significantly impact the recovery of Azelastine. A metabolite of Azelastine, desmethylazelastine, has shown a strong adsorption affinity for glass tubes, which can lead to abnormal signal loss during analysis.[3] It is highly recommended to use plastic tubes (e.g., polypropylene) instead of glass to minimize this effect and improve recovery.[3]

Q4: What are the recommended storage conditions for samples containing (R)-Azelastine?

A4: To ensure the stability of (R)-Azelastine, samples should be stored in a dark place at controlled ambient temperatures (23 ± 2 °C) or frozen, depending on the sample matrix and the duration of storage.[1] Exposure to light and high temperatures should be avoided to prevent degradation.[1]

Troubleshooting Guides

Low Recovery During Liquid-Liquid Extraction (LLE)

If you are experiencing low recovery of (R)-Azelastine when using a liquid-liquid extraction protocol, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action Expected Outcome
Incorrect pH of Aqueous Phase Adjust the pH of the aqueous sample to be at least two pH units above the pKa of Azelastine to ensure it is in its non-ionized form.[4] The addition of a base like ammonium hydroxide has been shown to improve recovery for similar compounds.[3]Increased partitioning of Azelastine into the organic solvent.
Suboptimal Organic Solvent Test a variety of organic solvents with different polarities (e.g., n-hexane, dichloromethane, ethyl acetate) to find the one that provides the best recovery. A mixture of n-hexane and 2-propanol (97:3, v/v) has been used successfully.[2]Improved extraction efficiency.
Emulsion Formation Do not shake the mixture too vigorously. Instead, gently invert the vial to mix the phases.[5] If an emulsion does form, centrifugation can help to break it.Clear separation of the aqueous and organic layers.
Incomplete Extraction Perform multiple extractions with smaller volumes of the organic solvent instead of a single extraction with a large volume.Increased overall recovery of the analyte.
Low Recovery During Solid-Phase Extraction (SPE)

For issues with low recovery during solid-phase extraction, refer to the following guide:

Potential Cause Troubleshooting Action Expected Outcome
Plasma Protein Binding Pre-treat plasma samples to disrupt protein binding. The use of 0.04 M ammoniacal zinc sulphate before the SPE process has been shown to increase recovery from 28% to over 95% for similar analytes.[3]Increased availability of free Azelastine for binding to the SPE sorbent.
Inappropriate Sorbent Material Select an SPE cartridge with a sorbent that has a high affinity for Azelastine. Oasis MAX cartridges have been used successfully for similar compounds in plasma.[3]Enhanced retention of Azelastine on the SPE column.
Suboptimal Wash and Elution Solvents Optimize the composition of the washing and elution solvents. The washing solvent should be strong enough to remove interferences without eluting the analyte, while the elution solvent should be strong enough to fully recover the analyte from the sorbent.Improved purity of the final extract and higher recovery.
Incorrect Sample Loading Flow Rate Optimize the flow rate during sample loading to ensure sufficient interaction time between Azelastine and the sorbent.Maximized binding of the analyte to the SPE sorbent.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of Azelastine from Human Plasma

This protocol is adapted from a method used for the analysis of Azelastine in human plasma.[2]

  • Sample Preparation: To 1 mL of human plasma in a polypropylene tube, add an appropriate amount of internal standard.

  • pH Adjustment: Add a small volume of a suitable base (e.g., ammonium hydroxide) to adjust the pH of the plasma sample.

  • Extraction: Add 5 mL of an extraction solvent mixture of n-hexane: 2-propanol (97:3, v/v).

  • Mixing: Gently mix the sample by inversion for 10-15 minutes. Avoid vigorous shaking to prevent emulsion formation.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Transfer the upper organic layer to a clean polypropylene tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase (e.g., acetonitrile: 5 mM ammonium acetate, 1:1, v/v) for HPLC or LC-MS/MS analysis.[2]

Protocol 2: RP-HPLC Method for Azelastine Analysis

The following is an example of an RP-HPLC method for the determination of Azelastine.[6]

  • Column: Kromosil C18 (150 x 4.6 mm, 5µm)

  • Mobile Phase: A 50:50 (v/v) mixture of phosphate buffer (pH 3) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 288 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

Visualizations

Troubleshooting_Workflow cluster_Start Start cluster_Investigation Initial Investigation cluster_Solutions Corrective Actions cluster_Outcome Outcome Start Low (R)-Azelastine Recovery Check_Degradation Potential Degradation? Start->Check_Degradation Check_Extraction Suboptimal Extraction? Start->Check_Extraction Check_Adsorption Adsorption to Labware? Start->Check_Adsorption Optimize_Storage Optimize Storage & Handling (Light/Temp Control) Check_Degradation->Optimize_Storage Yes Optimize_LLE Optimize LLE (pH, Solvent) Check_Extraction->Optimize_LLE LLE Optimize_SPE Optimize SPE (Pre-treatment, Sorbent) Check_Extraction->Optimize_SPE SPE Use_Plasticware Switch to Polypropylene Tubes Check_Adsorption->Use_Plasticware Yes Recovery_Improved Recovery Improved Optimize_Storage->Recovery_Improved Optimize_LLE->Recovery_Improved Optimize_SPE->Recovery_Improved Use_Plasticware->Recovery_Improved LLE_vs_SPE_Workflow cluster_Sample Sample cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) cluster_Analysis Analysis Sample Sample (e.g., Plasma) LLE_pH Adjust pH Sample->LLE_pH SPE_Pretreat Pre-treat Sample (Disrupt Protein Binding) Sample->SPE_Pretreat LLE_Solvent Add Organic Solvent LLE_pH->LLE_Solvent LLE_Mix Mix & Separate LLE_Solvent->LLE_Mix LLE_Evap Evaporate & Reconstitute LLE_Mix->LLE_Evap Analysis Analysis (HPLC/LC-MS) LLE_Evap->Analysis SPE_Load Load onto Cartridge SPE_Pretreat->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute SPE_Wash->SPE_Elute SPE_Elute->Analysis

References

Technical Support Center: Synthesis of (R)-Azelastine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of (R)-Azelastine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of (R)-Azelastine?

A1: The synthesis of (R)-Azelastine can lead to the formation of several types of impurities, which can be broadly categorized as:

  • Enantiomeric Impurity: The primary chiral impurity is the undesired (S)-Azelastine enantiomer. Its formation is a critical parameter to control during stereoselective synthesis.

  • Process-Related Impurities: These are impurities that arise from the synthetic route itself. Common process-related impurities for Azelastine include:

    • Azelastine Impurity A (Benzoyl Hydrazine)

    • Azelastine Impurity C (2-[(4-Chlorophenyl)acetyl]benzoic Acid)

    • Azelastine Impurity D (4-(4-Chlorobenzyl)phthalazin-1(2H)-one)[1][2]

  • Degradation Products: These impurities can form during the synthesis or upon storage. Key degradation products include:

    • Azelastine N-Oxide

    • N-Desmethyl Azelastine[1][3]

  • Residual Solvents: Solvents used during the synthesis and purification steps may be present in the final product. Their levels must be carefully controlled to meet regulatory requirements.

Q2: How can I control the formation of the (S)-Azelastine enantiomer?

A2: Controlling the stereochemistry is the most critical aspect of synthesizing (R)-Azelastine with high purity. The formation of the (S)-enantiomer can be minimized by employing stereoselective synthesis strategies. These strategies include:

  • Asymmetric Catalysis: Utilizing chiral catalysts and ligands can direct the reaction to preferentially form the (R)-enantiomer.[]

  • Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to the substrate to guide the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.[5][6][7][8]

  • Chiral Pool Synthesis: Starting the synthesis from a readily available enantiomerically pure starting material that already contains one or more of the required stereocenters.

Q3: What analytical methods are recommended for determining the enantiomeric purity of (R)-Azelastine?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying the enantiomers of Azelastine.[][9][10] Key considerations for developing a chiral HPLC method include:

  • Chiral Stationary Phase (CSP): The choice of the chiral column is critical for achieving separation. Polysaccharide-based CSPs are often effective.

  • Mobile Phase: The composition of the mobile phase needs to be optimized to achieve good resolution between the enantiomers.

  • Detection: UV detection is typically used.

Q4: How can I minimize the formation of degradation products like Azelastine N-Oxide?

A4: Azelastine N-Oxide can form due to oxidation. To minimize its formation, consider the following:

  • Inert Atmosphere: Conduct reactions, particularly those at elevated temperatures, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Control of Oxidizing Agents: Carefully control the stoichiometry of any oxidizing agents used in the synthesis and quench any excess reagent thoroughly.

  • Storage Conditions: Store intermediates and the final product under conditions that protect them from light and air.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
High levels of (S)-Azelastine detected by chiral HPLC. 1. Ineffective chiral catalyst or auxiliary.2. Racemization of an intermediate or the final product.3. Incorrect reaction conditions (temperature, pressure, etc.) for the stereoselective step.1. Screen different chiral catalysts or auxiliaries.2. Verify the optical purity of the chiral starting materials.3. Investigate the stability of all chiral centers throughout the synthesis. Avoid harsh acidic or basic conditions that could cause racemization.4. Optimize the reaction conditions for the stereoselective step.
Presence of Azelastine N-Oxide impurity. 1. Oxidation of the tertiary amine on the azepane ring.2. Presence of residual oxidizing agents.1. Ensure all reaction steps are carried out under an inert atmosphere.2. Use degassed solvents.3. If an oxidation step is part of the synthesis, ensure complete quenching of the oxidizing agent.4. Optimize purification methods to remove the N-oxide impurity.
Detection of N-Desmethyl Azelastine. 1. Demethylation of the azepane nitrogen, which can occur under certain reaction conditions.1. Avoid harsh demethylating agents or conditions.2. If this impurity is consistently formed, consider a protecting group strategy for the methyl group, although this would add steps to the synthesis.
Significant levels of process-related impurities (A, C, D). 1. Incomplete reaction in one of the preceding steps.2. Inefficient purification of intermediates.1. Monitor reaction progress closely using techniques like TLC or HPLC to ensure complete conversion.2. Optimize the purification (e.g., crystallization, chromatography) of each intermediate to remove unreacted starting materials and byproducts.
High levels of residual solvents. 1. Inefficient drying of the final product or intermediates.2. Formation of solvates.1. Optimize the drying process (e.g., increase temperature, extend drying time, use a high-vacuum oven).2. Consider using a different solvent for the final crystallization step that is more easily removed.

Experimental Protocols

General Racemic Synthesis of Azelastine Hydrochloride

A common synthetic route for racemic Azelastine hydrochloride involves a multi-step process. One patented method describes the reaction of N-Methylhexahydroazepin-4-one hydrochloride with benzoyl hydrazine to form an acylhydrazone. This is followed by reduction with potassium borohydride and subsequent condensation with 2-(p-chlorobenzene acetyl) benzoic acid to yield Azelastine.[2]

Chiral Resolution of Racemic Azelastine

Principle: This method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization. After separation, the resolving agent is removed to yield the pure enantiomer.

General Procedure:

  • Diastereomer Formation: Dissolve racemic Azelastine in a suitable solvent. Add an enantiomerically pure chiral acid (e.g., a derivative of tartaric acid or mandelic acid) to form diastereomeric salts.

  • Separation: Induce crystallization. One of the diastereomeric salts will preferentially crystallize out of the solution due to lower solubility. Separate the crystals by filtration.

  • Liberation of the Enantiomer: Treat the separated diastereomeric salt with a base to neutralize the chiral acid and liberate the free base of the desired Azelastine enantiomer.

  • Isolation: Extract the enantiomerically pure Azelastine into an organic solvent, wash, dry, and crystallize to obtain the final product.

Analytical Method: Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the (R)- and (S)-enantiomers of Azelastine.

Parameter Condition
Column Chiral Stationary Phase (e.g., Polysaccharide-based like CHIRALCEL®)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm)
Temperature Controlled room temperature (e.g., 25 °C)

Sample Preparation: Dissolve a known amount of the (R)-Azelastine sample in the mobile phase or a suitable solvent to a known concentration.

Analysis: Inject the sample onto the HPLC system. The retention times of the (R)- and (S)-enantiomers will be different, allowing for their separation and quantification. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Visualizations

General Workflow for Chiral Resolution of Azelastine racemic_azelastine Racemic Azelastine ((R)- and (S)-Azelastine) chiral_acid Add Chiral Resolving Agent (e.g., (R)-Mandelic Acid) racemic_azelastine->chiral_acid diastereomers Formation of Diastereomeric Salts ((R,R) and (S,R) salts) chiral_acid->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separated_salts Separated Diastereomeric Salts (e.g., Insoluble (R,R) salt and Soluble (S,R) salt) crystallization->separated_salts base_treatment_R Base Treatment (e.g., NaOH) separated_salts->base_treatment_R Insoluble Fraction base_treatment_S Base Treatment (e.g., NaOH) separated_salts->base_treatment_S Soluble Fraction r_azelastine (R)-Azelastine (Desired Enantiomer) base_treatment_R->r_azelastine s_azelastine (S)-Azelastine (Undesired Enantiomer) base_treatment_S->s_azelastine

Caption: Workflow for obtaining (R)-Azelastine via chiral resolution.

Troubleshooting Logic for High (S)-Azelastine Impurity start High (S)-Azelastine Detected check_catalyst Verify Chiral Catalyst/Auxiliary Integrity and Loading start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_racemization Investigate Potential for Racemization start->check_racemization optimize_catalyst Screen New Catalysts/Auxiliaries or Optimize Loading check_catalyst->optimize_catalyst If compromised optimize_conditions Systematically Vary and Optimize Reaction Parameters check_conditions->optimize_conditions If suboptimal modify_workup Modify pH or Temperature of Workup/Purification check_racemization->modify_workup If racemization is suspected end Achieve Target Enantiomeric Purity optimize_catalyst->end optimize_conditions->end modify_workup->end

Caption: Decision-making workflow for troubleshooting high enantiomeric impurity.

References

Validation & Comparative

A Comparative Pharmacological Guide to Azelastine: An Examination of a Multifaceted Antiallergic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 10, 2025

Affiliation: Google Research

Abstract

Azelastine is a second-generation antihistamine widely used in the treatment of allergic rhinitis and conjunctivitis. It is commercially available as a racemic mixture of its two enantiomers, (R)-Azelastine and (S)-Azelastine. Despite its chiral nature, extensive review of the current scientific literature reveals a consensus that there is no significant difference in the pharmacological activity between the two enantiomers based on in vitro studies. Therefore, this guide provides a comprehensive comparative overview of the pharmacology of the racemic mixture of Azelastine, focusing on its multiple mechanisms of action that contribute to its clinical efficacy. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental data, protocols, and visual representations of its pharmacological pathways.

Introduction: The Question of Stereoselectivity

Azelastine is a chiral phthalazinone derivative. While it is common for enantiomers of a chiral drug to exhibit different pharmacological and pharmacokinetic properties, the available evidence for Azelastine indicates that both the (R)- and (S)-forms possess comparable activity. In vitro studies have not noted a significant difference in their pharmacological effects, and thus, the drug is developed and marketed as a racemic mixture[1]. This guide will, therefore, focus on the well-documented pharmacology of this racemic mixture, which is the clinically relevant form.

Primary Pharmacological Target: Histamine H1 Receptor Antagonism

Azelastine is a potent and selective antagonist of the histamine H1 receptor[1][2]. This is its primary mechanism of action in alleviating the symptoms of allergic reactions. Histamine, released from mast cells upon allergen exposure, binds to H1 receptors on various cells, leading to symptoms such as itching, sneezing, and rhinorrhea. Azelastine competitively inhibits this binding, thereby mitigating these effects.

Receptor Binding Affinity

The affinity of Azelastine for the histamine H1 receptor has been quantified in various studies. While a specific Ki value is not consistently reported across all literature, it is noted to have a high affinity, with IC50 values that are comparable to or lower than other antihistamines[3]. One study reported that Azelastine's H1-receptor binding is approximately tenfold greater than that of chlorpheniramine on a milligram-per-milligram basis[1].

Multifaceted Anti-inflammatory and Antiallergic Properties

Beyond its primary H1-receptor antagonism, Azelastine exhibits a broad spectrum of anti-inflammatory and antiallergic activities. These secondary mechanisms are crucial to its clinical efficacy, particularly in addressing the late-phase reactions of allergic inflammation.

Mast Cell Stabilization

Azelastine has been shown to stabilize mast cells, thereby inhibiting the release of pre-formed and newly synthesized inflammatory mediators. This includes histamine, tryptase, leukotrienes, and various cytokines[1][4]. This action is thought to be mediated, in part, by the inhibition of calcium influx into mast cells, a critical step in the degranulation process[5].

Inhibition of Inflammatory Mediators

Azelastine actively inhibits the synthesis and/or release of a variety of pro-inflammatory molecules from different cell types. This broad-spectrum activity contributes significantly to its therapeutic effects.

Azelastine has been demonstrated to inhibit the biosynthesis of leukotrienes, which are potent mediators of bronchoconstriction and inflammation[6][7]. It has been shown to inhibit the release of leukotriene C4 (LTC4) and leukotriene B4 (LTB4)[6]. The mechanism for this is, in part, through the inhibition of phospholipase A2 and LTC4 synthase[6].

The production and release of several pro-inflammatory cytokines are also modulated by Azelastine. Studies have shown that it can inhibit the secretion of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-8 (IL-8) from human mast cells[5].

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological properties of racemic Azelastine.

Table 1: Pharmacokinetic Properties of Racemic Azelastine

ParameterValueReference
Systemic Bioavailability (Intranasal)~40%[1]
Time to Peak Plasma Concentration (Cmax)2-3 hours[1]
Elimination Half-life~22 hours[1]
Major Active MetaboliteDesmethylazelastine[1]

Table 2: In Vitro Inhibitory Activity of Racemic Azelastine

Target/ProcessCell/Tissue TypeIC50/InhibitionReference
Leukotriene C4/D4 ReleasePassively sensitized guinea pig lung47 µM (30 min preincubation)[8]
Leukotriene C4/D4 ReleaseHuman polymorphonuclear leukocytes2.3 µM (30 min preincubation)[8]
Leukotriene GenerationHuman neutrophils and eosinophils0.9-1.1 µM[9]
TNF-α SecretionHuman mast cells80% inhibition at 6 µM[5]
IL-6 SecretionHuman mast cells83% inhibition at 24 µM[5]
IL-8 SecretionHuman mast cells99% inhibition at 60 µM[5]
Tryptase ReleaseHuman mast cells55% inhibition at 24 µM[4]
Histamine ReleaseHuman mast cells41% inhibition at 24 µM[4]
Platelet AggregationHuman polymorphonuclear neutrophils and platelets20-70 µM[10]

Experimental Protocols

Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a generalized representation based on common methodologies described in the literature[3].

Objective: To determine the binding affinity of Azelastine for the histamine H1 receptor.

Materials:

  • Membrane preparations from cells expressing the human histamine H1 receptor (e.g., from human lung tissue).

  • Radioligand: [3H]pyrilamine (a known H1 receptor antagonist).

  • Test compound: Azelastine hydrochloride.

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparations with a fixed concentration of [3H]pyrilamine and varying concentrations of Azelastine in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., incubate for 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled H1 receptor antagonist.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of Azelastine that inhibits 50% of the specific binding of [3H]pyrilamine) is determined by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing the Mechanisms of Action

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Azelastine and a typical experimental workflow.

G Azelastine's Multifaceted Mechanism of Action cluster_0 Mast Cell cluster_1 Target Cell Allergen Allergen IgE IgE Allergen->IgE binds Fc_epsilon_RI FcεRI IgE->Fc_epsilon_RI cross-links Ca_influx Ca²⁺ Influx Fc_epsilon_RI->Ca_influx triggers Azelastine_MC Azelastine Azelastine_MC->Ca_influx inhibits Degranulation Degranulation Ca_influx->Degranulation induces Mediator_Release Mediator Release (Histamine, Tryptase) Degranulation->Mediator_Release Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor binds Allergic_Symptoms Allergic Symptoms (itching, sneezing, etc.) H1_Receptor->Allergic_Symptoms activates Azelastine_H1 Azelastine Azelastine_H1->H1_Receptor antagonizes

Figure 1: Azelastine's dual action on mast cells and H1 receptors.

G Azelastine's Inhibition of Inflammatory Mediator Synthesis Cell_Stimulation Cell Stimulation (e.g., Allergen, A23187) PLA2 Phospholipase A₂ Cell_Stimulation->PLA2 activates NFkB_Activation NF-κB Activation Cell_Stimulation->NFkB_Activation activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases LTC4_Synthase LTC₄ Synthase Arachidonic_Acid->LTC4_Synthase substrate for Leukotrienes Leukotrienes (LTC₄) LTC4_Synthase->Leukotrienes Azelastine_PLA2 Azelastine Azelastine_PLA2->PLA2 inhibits Azelastine_LTC4 Azelastine Azelastine_LTC4->LTC4_Synthase inhibits Cytokine_Synthesis Cytokine Synthesis (IL-6, TNF-α, IL-8) NFkB_Activation->Cytokine_Synthesis Azelastine_NFkB Azelastine Azelastine_NFkB->NFkB_Activation inhibits

Figure 2: Azelastine's inhibitory effects on inflammatory pathways.

G Workflow for a Competitive Radioligand Binding Assay Start Start Prepare_Membranes Prepare H1 Receptor-Expressing Cell Membranes Start->Prepare_Membranes Incubate Incubate Membranes with [³H]pyrilamine & Azelastine Prepare_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Measure_Radioactivity Scintillation Counting Wash->Measure_Radioactivity Analyze_Data Data Analysis (Calculate IC₅₀ and Kᵢ) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

References

In Vivo Efficacy of Azelastine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of azelastine's in vivo efficacy. Azelastine is a potent second-generation antihistamine and mast cell stabilizer, widely used in the treatment of allergic rhinitis and conjunctivitis. It is commercially available as a racemic mixture of (R)- and (S)-enantiomers.

Currently, there is a notable absence of publicly available in vivo studies directly comparing the efficacy of the individual enantiomers, (R)-azelastine and (S)-azelastine. In vitro studies have suggested no significant difference in pharmacological activity between the two enantiomers, and azelastine is clinically used as a racemic mixture[1][2][3]. Therefore, this guide will focus on the well-documented in vivo efficacy of the racemic azelastine mixture.

Quantitative Data Summary

The following table summarizes the clinical efficacy of racemic azelastine nasal spray in treating allergic rhinitis, as demonstrated in various clinical trials.

Efficacy ParameterAzelastine FormulationComparatorKey Findings
Total Nasal Symptom Score (TNSS) Reduction Azelastine 0.15% Nasal SprayPlaceboStatistically significant improvement in 12-hour reflective TNSS compared to placebo (p < 0.001)[4].
Onset of Action Azelastine 0.15% Nasal SprayPlacebo, MometasoneOnset of action within 15-30 minutes[4].
Nasal Congestion Relief Azelastine Nasal SprayPlaceboSignificant reduction in nasal obstruction in patients with vasomotor rhinitis (p = 0.042)[5][6].
Ocular Symptom Relief Azelastine Eye Drops (0.05%)Levocabastine Eye Drops (0.05%), PlaceboResponder rate of 69% compared to 59% for levocabastine and 51% for placebo in treating seasonal allergic conjunctivitis[7].
Comparison with Oral Antihistamines Azelastine Nasal SprayCetirizineAzelastine nasal spray showed superior efficacy in improving TNSS compared to oral cetirizine[8].
Combination Therapy Azelastine Nasal Spray with Fluticasone PropionateMonotherapy with either drugCombination therapy demonstrated significantly greater relief of allergic rhinitis symptoms than either agent alone (p < 0.05)[8].

Experimental Protocols

To evaluate the in vivo efficacy of anti-allergic compounds like azelastine enantiomers, standardized animal models of allergic rhinitis or asthma are employed. Below is a detailed methodology for a representative experimental protocol in a murine model of allergic rhinitis.

Objective: To assess and compare the efficacy of (R)-azelastine and (S)-azelastine in reducing allergic rhinitis symptoms in an ovalbumin-sensitized mouse model.

Materials:

  • Animals: BALB/c mice (female, 6-8 weeks old).

  • Allergen: Ovalbumin (OVA).

  • Adjuvant: Aluminum hydroxide (Alum).

  • Test Articles: (R)-azelastine, (S)-azelastine, racemic azelastine (positive control), vehicle (negative control).

  • Challenge Agent: OVA solution for intranasal challenge.

Experimental Procedure:

  • Sensitization:

    • On days 0 and 7, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of saline.

  • Intranasal Challenge:

    • From day 14 to day 21, mice are challenged daily with an intranasal administration of 50 µL of OVA solution (1% in saline) under light anesthesia.

  • Treatment:

    • Thirty minutes prior to each OVA challenge, mice are treated with the respective test articles. For instance, intranasal administration of (R)-azelastine, (S)-azelastine, racemic azelastine, or vehicle.

  • Efficacy Evaluation:

    • Symptom Scoring: Immediately after the final OVA challenge on day 21, the frequency of sneezing and nasal rubbing is counted for 15 minutes.

    • Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, mice are euthanized, and BAL is performed to collect respiratory tract fluid. The total and differential cell counts (eosinophils, neutrophils, lymphocytes) in the BAL fluid are determined.

    • Histological Analysis: Nasal passages are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate goblet cell hyperplasia.

    • Measurement of Serum IgE: Blood is collected via cardiac puncture, and serum levels of OVA-specific IgE are measured by ELISA.

Statistical Analysis: Data are analyzed using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test, to compare the different treatment groups. A p-value of less than 0.05 is typically considered statistically significant.

Visualizations

Azelastine Signaling Pathway

Azelastine exerts its anti-allergic effects through a multi-faceted mechanism of action. It not only acts as a potent H1 receptor antagonist but also stabilizes mast cells and inhibits the release of various pro-inflammatory mediators.

Azelastine_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Allergen Allergen IgE IgE Allergen->IgE binds Fc_epsilon_RI FcεRI IgE->Fc_epsilon_RI cross-links Mast_Cell_Degranulation Mast Cell Degranulation Fc_epsilon_RI->Mast_Cell_Degranulation activates Histamine_Receptor H1 Receptor Downstream_Effects Allergic Symptoms (Sneezing, Itching, Inflammation) Histamine_Receptor->Downstream_Effects triggers Histamine_Release Histamine Release Mast_Cell_Degranulation->Histamine_Release Mediator_Synthesis Pro-inflammatory Mediator Synthesis (Leukotrienes, Cytokines) Mast_Cell_Degranulation->Mediator_Synthesis Histamine_Release->Histamine_Receptor binds to NF_kB_Activation NF-κB Activation Mediator_Synthesis->NF_kB_Activation activates NF_kB_Activation->Downstream_Effects promotes Azelastine Azelastine Azelastine->Histamine_Receptor antagonizes Azelastine->Mast_Cell_Degranulation stabilizes Azelastine->Mediator_Synthesis inhibits

Caption: Azelastine's multi-target mechanism of action in the allergic cascade.

Experimental Workflow for In Vivo Efficacy Comparison

The following diagram illustrates a typical workflow for comparing the in vivo efficacy of azelastine enantiomers in an animal model of allergic rhinitis.

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Efficacy Evaluation Sensitization Sensitization (Day 0 & 7) OVA + Alum i.p. Challenge Intranasal Challenge (Day 14-21) OVA Sensitization->Challenge Treatment_R (R)-Azelastine Challenge->Treatment_R 30 min prior to challenge Treatment_S (S)-Azelastine Challenge->Treatment_S 30 min prior to challenge Treatment_Racemic Racemic Azelastine (Positive Control) Challenge->Treatment_Racemic 30 min prior to challenge Treatment_Vehicle Vehicle (Negative Control) Challenge->Treatment_Vehicle 30 min prior to challenge Symptom_Scoring Symptom Scoring (Sneezing, Rubbing) Treatment_R->Symptom_Scoring Treatment_S->Symptom_Scoring Treatment_Racemic->Symptom_Scoring Treatment_Vehicle->Symptom_Scoring BAL_Analysis Bronchoalveolar Lavage (Cell Counts) Symptom_Scoring->BAL_Analysis Histology Nasal Histology (Inflammation, Goblet Cells) BAL_Analysis->Histology IgE_Measurement Serum IgE Levels Histology->IgE_Measurement

Caption: Workflow for comparing azelastine enantiomers in a mouse model.

References

(R)-Azelastine: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of (R)-Azelastine's performance against other leading antihistamines, supported by experimental data.

This guide provides a comprehensive head-to-head comparison of (R)-Azelastine with other prominent antihistamines, focusing on efficacy, mechanism of action, and key differentiators. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decision-making. It is important to note that Azelastine is a racemic mixture of (R)- and (S)-enantiomers. In vitro studies have indicated no significant difference in the pharmacological activity between the two enantiomers.[1][2][3] Therefore, the data presented for Azelastine is considered representative of (R)-Azelastine.

Comparative Efficacy and Onset of Action

Azelastine, administered as a nasal spray, has demonstrated superior or comparable efficacy to several oral and intranasal antihistamines in the treatment of allergic rhinitis. Its rapid onset of action is a key clinical advantage.

Table 1: Efficacy and Onset of Action of Azelastine vs. Other Antihistamines
ComparatorRoute of AdministrationKey Efficacy FindingsOnset of ActionCitation(s)
Levocetirizine OralAzelastine nasal spray showed significantly better improvement in Patient's Daytime Total Symptom Score (PDTS) and Physician's Clinical Score (PCS) at 4 weeks. No significant difference in Patient's Nighttime Total Symptom Score (PNTS).Not specified in the study.[4]
Cetirizine OralAzelastine nasal spray demonstrated a significantly greater improvement in the Total Nasal Symptom Score (TNSS) over a 2-week period (29.3% vs. 23.0% improvement). Azelastine also showed greater improvements in the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) overall score.[5]Azelastine nasal spray had a significantly faster onset of action, with improvements seen at 60 and 240 minutes after the initial dose.[5][5][6]
Desloratadine OralIn a pollen-challenge study, azelastine nasal spray was significantly more effective than desloratadine tablets in reducing the Major Nasal Symptom Score (MNSS) and Total Nasal Symptom Score (TNSS).[7]Azelastine nasal spray had a rapid onset of action of 15 minutes, compared to 150 minutes for desloratadine.[7][7]
Fexofenadine OralAzelastine nasal spray was effective as a monotherapy for patients who remained symptomatic after treatment with fexofenadine.[8]Not specified in the study.[8]
Loratadine OralAzelastine nasal spray was as effective as loratadine tablets in reducing total symptom scores in patients with seasonal allergic rhinitis.[9]The study noted a rapid onset of action for azelastine.[9]
Levocabastine IntranasalOne study showed azelastine nasal spray to be statistically superior to levocabastine nasal spray in reducing morning and evening nasal symptoms.[6] Another study found comparable efficacy, with a trend favoring levocabastine.[10]Onset of action was comparable for both drugs, with significant relief reported within 30 minutes.[10][6][10]
Olopatadine IntranasalIn patients with vasomotor rhinitis, olopatadine and azelastine nasal sprays showed no significant differences in the reduction of total nasal symptom scores.Not specified in the study.[11]

Mechanism of Action: Beyond H1-Receptor Antagonism

Azelastine's therapeutic effects are attributed to its multi-faceted mechanism of action. While its primary function is as a potent and selective histamine H1-receptor antagonist, it also exhibits significant anti-inflammatory properties.[2][12]

This dual action distinguishes it from many other second-generation antihistamines. Azelastine has been shown to:

  • Stabilize mast cells , inhibiting the release of histamine.[2]

  • Inhibit the production or release of various inflammatory mediators , including leukotrienes, free radicals, and cytokines.[2][12]

  • Downregulate the expression of intercellular adhesion molecule-1 (ICAM-1) , which is involved in inflammatory cell migration.[2]

  • Exhibit effects on platelet-activating factor and kinins .[2]

  • Inhibit interleukin-1 beta (IL-1β) synthesis and/or release in leukocytes in vitro.[13]

These additional properties likely contribute to its effectiveness in alleviating a broad range of allergy symptoms, including nasal congestion, which is often not as effectively addressed by oral antihistamines.[12]

Signaling Pathway of H1-Receptor Antagonism

The following diagram illustrates the primary mechanism of action of Azelastine as a histamine H1-receptor antagonist.

H1_Antagonism cluster_cell Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, increased vascular permeability) PKC->Allergic_Symptoms Ca_release->Allergic_Symptoms Histamine Histamine Histamine->H1R binds to Azelastine (R)-Azelastine Azelastine->H1R blocks binding of Histamine

Caption: Simplified signaling pathway of Histamine H1-receptor antagonism by (R)-Azelastine.

Experimental Protocols

To provide a deeper understanding of the data presented, this section details the methodologies of key comparative studies.

Azelastine Nasal Spray vs. Cetirizine Oral Tablets in Seasonal Allergic Rhinitis (Corren et al., 2005)
  • Study Design: A multicenter, randomized, double-blind, parallel-group, 2-week comparative study conducted during the 2004 fall allergy season.[5]

  • Participants: 307 patients aged 12 to 74 years with moderate to severe seasonal allergic rhinitis (SAR).[5]

  • Inclusion Criteria: A history of SAR for at least two years, a positive skin test to a relevant fall allergen, and a minimum qualifying Total Nasal Symptom Score (TNSS).

  • Exclusion Criteria: History of perennial rhinitis, sinusitis, or structural nasal abnormalities that could interfere with the study assessments.

  • Treatment Arms:

    • Azelastine nasal spray (2 sprays per nostril twice daily) plus a placebo tablet once daily.[5]

    • Cetirizine (10 mg tablet once daily) plus a placebo saline nasal spray twice daily.[5]

  • Primary Efficacy Variables:

    • Change from baseline to day 14 in the 12-hour reflective TNSS. The TNSS is the sum of scores for rhinorrhea, sneezing, itchy nose, and nasal congestion.[5]

    • Onset of action, assessed by the instantaneous TNSS over 4 hours after the first dose.[5]

  • Secondary Efficacy Variable: Change from baseline in the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) for patients aged 18 years and older.[5]

  • Statistical Analysis: Efficacy analyses were performed on the intent-to-treat population. The primary efficacy variables were analyzed using an analysis of covariance (ANCOVA) model.

Experimental Workflow: Azelastine vs. Cetirizine Clinical Trial

Clinical_Trial_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase (2 Weeks) cluster_assessment Efficacy Assessment Patient_Pool Patient Pool (Moderate to Severe SAR) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Pool->Inclusion_Exclusion Placebo_Lead_In 1-Week Placebo Lead-in Inclusion_Exclusion->Placebo_Lead_In Randomization Randomization Placebo_Lead_In->Randomization Azelastine_Group Group A: Azelastine Nasal Spray + Placebo Tablet Randomization->Azelastine_Group 1:1 Cetirizine_Group Group B: Cetirizine Tablet + Placebo Nasal Spray Randomization->Cetirizine_Group 1:1 TNSS_Recording Daily TNSS Recording (Morning & Evening) Azelastine_Group->TNSS_Recording RQLQ_Assessment RQLQ Assessment (Baseline & Day 14) Azelastine_Group->RQLQ_Assessment Cetirizine_Group->TNSS_Recording Cetirizine_Group->RQLQ_Assessment Data_Analysis Statistical Analysis (ANCOVA) TNSS_Recording->Data_Analysis RQLQ_Assessment->Data_Analysis

Caption: Workflow of the comparative clinical trial between Azelastine nasal spray and Cetirizine tablets.

In Vitro Studies

In vitro studies provide further insight into the unique properties of Azelastine.

Table 2: Summary of Key In Vitro Findings
Study FocusExperimental ModelKey FindingsCitation(s)
Duration of Action at H1 Receptor Chinese hamster ovary cell membrane fragments; Guinea-pig and human airway tissueAzelastine exhibited a significantly slower dissociation rate from the H1 receptor compared to diphenhydramine. It continued to antagonize histamine effects for at least 18 hours post-washout in tissue preparations, suggesting a tissue-dependent component to its long duration of action.[14]
Anti-inflammatory Effects Murine bone marrow-derived dendritic cellsAzelastine, unlike other tested H1 antihistamines (olopatadine, cetirizine, pyrilamine), decreased lipopolysaccharide-induced tumor necrosis factor α and interleukin-12 secretion. This effect appeared to be independent of histamine receptors and may be linked to the inhibition of the nuclear factor kappa B (NF-κB) pathway. Azelastine also uniquely reduced the proliferation of allogenic T cells in a mixed leukocyte reaction.[15]
Antiviral Activity Vero E6 cells and reconstituted human nasal tissueAzelastine was found to inhibit SARS-CoV-2 infection in vitro with a comparable EC50 value to remdesivir in Vero E6 cells. It also inhibited viral propagation in infected human nasal tissue.[16][17]

Safety and Tolerability

Azelastine nasal spray is generally well-tolerated. The most common adverse events reported in clinical trials are a bitter taste (dysgeusia), headache, and drowsiness.[12][18] In a comparative study with levocabastine, azelastine was associated with a higher incidence of application site reactions and taste disturbances.[10]

Conclusion

The available evidence indicates that (R)-Azelastine, as a component of the racemic mixture in commercially available formulations, is a highly effective antihistamine for the treatment of allergic rhinitis. Its dual mechanism of action, combining potent H1-receptor antagonism with significant anti-inflammatory and mast cell-stabilizing properties, likely contributes to its broad efficacy and rapid onset of action. Head-to-head clinical trials demonstrate that azelastine nasal spray offers advantages in terms of speed of relief and, in several instances, superior symptom control compared to oral second-generation antihistamines. Its unique in vitro profile, including a long duration of receptor occupancy and distinct immunomodulatory effects, warrants further investigation and may open avenues for new therapeutic applications. For researchers and drug development professionals, (R)-Azelastine represents a valuable molecule with a well-documented clinical profile and intriguing pharmacological characteristics.

References

Unraveling the Side Effect Profile of Azelastine Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 10, 2025

Azelastine, a second-generation antihistamine and mast cell stabilizer, is a cornerstone in the management of allergic rhinitis. Marketed as a racemic mixture of its (S)- and (R)-enantiomers, its clinical efficacy is well-documented. However, for drug development professionals and researchers, a crucial question often arises: do the individual enantiomers present a differential side effect profile that could be leveraged for a therapy with an improved safety margin?

This guide delves into the available scientific literature to provide a comparative analysis of the side effect profiles of azelastine's enantiomers. It synthesizes preclinical and clinical findings, presents quantitative data in a structured format, and outlines the experimental methodologies employed in key studies.

The Enantiomer Question: A Lack of Comparative Clinical Data

A thorough review of published literature, including clinical trial data and regulatory submissions, reveals a significant finding: there is a lack of publicly available clinical studies that have directly compared the side effect profiles of the (S)- and (R)-enantiomers of azelastine in humans. Azelastine is developed and marketed as a racemic mixture[1]. In vitro studies have indicated that there is no notable difference in the pharmacological activity between the two enantiomers[1]. This has likely precluded the clinical development of a single-enantiomer formulation, as a significant therapeutic advantage over the racemate would be required to justify the extensive costs and resources for separate development and regulatory approval.

The decision to develop a racemic drug is often based on factors such as the enantiomers having similar pharmacokinetic and pharmacodynamic properties, and being stable without in vivo interconversion[2][3]. In the absence of a clear therapeutic benefit or a reduction in adverse effects for a single enantiomer, the racemate is often the chosen path.

Therefore, this guide will focus on the comprehensive side effect profile of racemic azelastine, as this represents the entirety of the clinically relevant safety data.

Side Effect Profile of Racemic Azelastine

The side effect profile of racemic azelastine has been extensively characterized in numerous clinical trials for both its intranasal and ophthalmic formulations. The most frequently reported adverse events are generally mild to moderate in severity.

Common and Less Common Adverse Events

The following table summarizes the incidence of common and less common side effects associated with azelastine nasal spray, compiled from various clinical trials.

Side EffectIncidence Rate (%)Notes
Common Side Effects
Bitter Taste8.3 - 19.7[4][5][6][7][8][9]Most frequently reported adverse event.
Headache2 - 14.8[6][7][8]Generally mild and transient.
Somnolence (Drowsiness)0.4 - 11.9[4][5][6][7][8]Can be dose-dependent.
Nasal Irritation/Burning2 - 6.8[7]Localized to the site of administration.
Dry Mouth2 - 2.8[7]
Sneezing~3[7]
Less Common Side Effects
Nausea<2[7]
Fatigue<2[7]
Dizziness<2[7]
Epistaxis (Nosebleed)<2[7]
Weight Gain<2[8]

Note: Incidence rates can vary depending on the study population, dosage, and duration of treatment.

Signaling Pathways and Experimental Workflows

Azelastine's primary mechanism of action is as a potent H1 receptor antagonist. However, its therapeutic effects are also attributed to its mast cell stabilizing properties and its ability to inhibit the release of various inflammatory mediators.

Histamine H1 Receptor Antagonism

The following diagram illustrates the basic signaling pathway of histamine and the antagonistic action of azelastine.

Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to G_protein Gq/11 H1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3_DAG IP3 & DAG (Second Messengers) PLC->IP3_DAG Generates Cellular_Response Allergic Symptoms (e.g., vasodilation, increased vascular permeability) IP3_DAG->Cellular_Response Leads to Azelastine Azelastine Azelastine->H1R Blocks

Caption: Azelastine blocks histamine from binding to the H1 receptor.

Experimental Workflow for Assessing Nasal Allergen Challenge

Clinical trials evaluating the efficacy and safety of intranasal antihistamines often employ a nasal allergen challenge (NAC) model. This controlled exposure to an allergen allows for the precise measurement of the drug's effect on allergic symptoms and inflammatory markers.

cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_challenge Challenge & Assessment Phase Screening Subject Screening (Inclusion/Exclusion Criteria) Baseline Baseline Symptom and Nasal Patency Measurement Screening->Baseline Randomization Randomization (Azelastine vs. Placebo) Baseline->Randomization Dosing Drug Administration Randomization->Dosing NAC Nasal Allergen Challenge (NAC) Dosing->NAC Safety_Monitoring Adverse Event Monitoring Dosing->Safety_Monitoring Symptom_Score Symptom Score Recording (e.g., TNSS) NAC->Symptom_Score Nasal_Lavage Nasal Lavage for Biomarker Analysis (Histamine, Leukotrienes) NAC->Nasal_Lavage NAC->Safety_Monitoring

Caption: Workflow of a nasal allergen challenge study.

Detailed Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, it is essential to understand the methodologies employed in the clinical trials.

Representative Phase III Clinical Trial Protocol for Allergic Rhinitis
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Adult and adolescent patients (≥12 years of age) with a documented history of seasonal allergic rhinitis.

  • Inclusion Criteria:

    • Positive skin prick test to a relevant seasonal allergen.

    • A minimum baseline Total Nasal Symptom Score (TNSS) during the lead-in period.

  • Exclusion Criteria:

    • Presence of chronic sinusitis, nasal polyps, or significant structural nasal abnormalities.

    • Use of disallowed medications (e.g., other antihistamines, corticosteroids) within a specified washout period.

  • Intervention:

    • Azelastine hydrochloride nasal spray (e.g., 137 mcg per spray), two sprays per nostril twice daily.

    • Matching placebo nasal spray, two sprays per nostril twice daily.

  • Primary Efficacy Endpoint: The change from baseline in the 12-hour reflective Total Nasal Symptom Score (rTNSS), which includes scores for nasal congestion, runny nose, itchy nose, and sneezing.

  • Safety Assessments:

    • Recording of all adverse events (AEs), including their severity and relationship to the study drug.

    • Physical examinations, including nasal examinations, at baseline and subsequent visits.

    • Monitoring of vital signs.

  • Statistical Analysis: Analysis of covariance (ANCOVA) is typically used to compare the treatment groups for the primary efficacy endpoint, with baseline scores as a covariate. The incidence of adverse events is summarized and compared between groups.

Conclusion

While the direct comparative side effect profile of (S)- and (R)-azelastine remains uninvestigated in the clinical setting, the safety profile of the racemic mixture is well-established and demonstrates a favorable risk-benefit ratio for the treatment of allergic rhinitis. The most common side effects are localized and generally mild, with systemic effects such as somnolence being manageable for most patients. For researchers and drug developers, the story of azelastine's enantiomers underscores a key principle in chiral drug development: the pursuit of a single-enantiomer product is primarily driven by a clear demonstration of a superior therapeutic index, which, in the case of azelastine, has not been established. Future research, perhaps driven by new understandings of stereoselective metabolism or off-target effects, may one day revisit the individual enantiomers, but for now, the clinical data is firmly rooted in the racemate.

References

(R)-Azelastine: An In Vitro and In Vivo Correlation of its Anti-Allergic Activity

Author: BenchChem Technical Support Team. Date: November 2025

Azelastine, a potent second-generation antihistamine, is widely used for the symptomatic relief of allergic rhinitis and conjunctivitis. It is commercially available as a racemic mixture of (R)- and (S)-enantiomers. This guide provides a comprehensive comparison of the in vitro and in vivo activities of the active (R)-enantiomer of azelastine, supported by experimental data and detailed protocols.

Azelastine exerts its therapeutic effects through a multi-faceted mechanism of action, primarily as a potent and selective antagonist of the histamine H1 receptor.[1][2][3] Beyond its antihistaminic activity, azelastine also demonstrates mast cell stabilizing properties and anti-inflammatory effects, contributing to its clinical efficacy.[1][2] In vitro studies have indicated that there is no significant difference in the pharmacological activity between the (R)- and (S)-enantiomers of azelastine.[1][4][5]

In Vitro Activity of (R)-Azelastine

The in vitro activity of (R)-Azelastine is primarily characterized by its high affinity for the histamine H1 receptor and its ability to inhibit the release of histamine and other pro-inflammatory mediators from mast cells.

Histamine H1 Receptor Binding Affinity

Table 1: In Vitro Activity of Azelastine (Racemic Mixture)

AssayCell LineParameterValueReference(s)
Histamine H1 Receptor BindingHuman Lung MembranesIC50Not explicitly stated, but high affinity noted[3]
Histamine Release InhibitionRat Peritoneal Mast CellsIC50Not explicitly stated, but potent inhibition noted[2]
Mast Cell Stabilization

Azelastine has been shown to inhibit the release of histamine and other inflammatory mediators from mast cells, a key mechanism in preventing the early and late phases of the allergic response.[1][2]

In Vivo Efficacy of (R)-Azelastine

The in vivo efficacy of azelastine has been extensively evaluated in various animal models of allergic rhinitis and in clinical trials in humans. As with the in vitro data, most studies have been conducted with the racemic mixture.

Animal Models of Allergic Rhinitis

In guinea pig models of allergic rhinitis, azelastine has been shown to effectively inhibit nasal symptoms such as sneezing and nasal rubbing.

Table 2: In Vivo Efficacy of Azelastine (Racemic Mixture) in an Allergic Rhinitis Model

Animal ModelTreatmentEfficacy EndpointResultReference(s)
Guinea PigAzelastineInhibition of sneezing and nasal rubbingSignificant inhibition observed[2]
Clinical Studies

In clinical trials for seasonal and perennial allergic rhinitis, intranasal azelastine has demonstrated rapid onset of action and significant improvement in nasal symptoms compared to placebo.[6][7][8][9][10]

Experimental Protocols

Histamine H1 Receptor Binding Assay (Radioligand Binding Assay)

This assay is used to determine the affinity of a compound for the histamine H1 receptor.

Principle: This is a competitive binding assay where a radiolabeled ligand with known affinity for the H1 receptor ([3H]pyrilamine) competes with the test compound (Azelastine) for binding to the receptors in a preparation of cell membranes (e.g., from human lung tissue). The amount of radiolabeled ligand displaced by the test compound is measured, and from this, the inhibitory concentration 50 (IC50) and the binding affinity (Ki) can be calculated.

Brief Protocol:

  • Membrane Preparation: Prepare a crude membrane fraction from a tissue source rich in H1 receptors (e.g., human lung).

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand ([3H]pyrilamine) and varying concentrations of the test compound (Azelastine).

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Mast Cell Histamine Release Assay

This assay measures the ability of a compound to inhibit the release of histamine from mast cells.

Principle: Mast cells are sensitized with an allergen (e.g., ovalbumin) and then challenged with the same allergen to induce degranulation and histamine release. The amount of histamine released into the supernatant is measured in the presence and absence of the test compound (Azelastine).

Brief Protocol:

  • Mast Cell Isolation: Isolate peritoneal mast cells from rats or other suitable animal models.

  • Sensitization: Sensitize the mast cells by incubating them with serum containing IgE antibodies against a specific antigen (e.g., ovalbumin).

  • Incubation with Test Compound: Incubate the sensitized mast cells with varying concentrations of Azelastine.

  • Antigen Challenge: Challenge the mast cells with the specific antigen to induce histamine release.

  • Histamine Measurement: Centrifuge the cell suspension and measure the histamine concentration in the supernatant using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

  • Data Analysis: Calculate the percentage of inhibition of histamine release for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Histamine_H1_Receptor_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R binds Gq_protein Gq Protein H1R->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response Azelastine (R)-Azelastine Azelastine->H1R blocks

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental_Workflow_In_Vitro cluster_H1_Binding Histamine H1 Receptor Binding Assay cluster_Mast_Cell Mast Cell Histamine Release Assay H1_1 Prepare Human Lung Membrane Suspension H1_2 Incubate with [³H]pyrilamine and (R)-Azelastine H1_1->H1_2 H1_3 Filter and Wash H1_2->H1_3 H1_4 Scintillation Counting H1_3->H1_4 H1_5 Determine IC₅₀ and Ki H1_4->H1_5 MC_1 Isolate Rat Peritoneal Mast Cells MC_2 Sensitize with IgE MC_1->MC_2 MC_3 Incubate with (R)-Azelastine MC_2->MC_3 MC_4 Challenge with Antigen MC_3->MC_4 MC_5 Measure Histamine Release MC_4->MC_5 MC_6 Determine IC₅₀ MC_5->MC_6

References

Validating the Purity of Synthesized (R)-Azelastine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of synthesized chiral compounds like (R)-Azelastine is a critical step in drug development. This guide provides a comparative overview of key analytical techniques for validating the purity of (R)-Azelastine, complete with experimental protocols and performance data to aid in method selection and implementation.

The separation and quantification of enantiomers are paramount in pharmaceutical development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This guide focuses on three principal methods for the chiral separation and purity validation of (R)-Azelastine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Comparative Analysis of Analytical Methods

The choice of analytical method for validating the purity of (R)-Azelastine depends on various factors, including the required sensitivity, resolution, sample throughput, and available instrumentation. The following tables summarize the key performance parameters of Chiral HPLC, Chiral GC-MS, and Chiral CE, offering a direct comparison to facilitate an informed decision.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography-Mass Spectrometry (GC-MS)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.Separation of volatile derivatives of enantiomers based on their interaction with a chiral stationary phase, followed by mass analysis.Separation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector.
Typical Stationary Phase Chiralpak IA, Chiralpak IDCyclodextrin-based chiral columns (e.g., Rt-βDEXse)Not applicable (chiral selector is in the background electrolyte)
Typical Mobile Phase/Carrier Gas Acetonitrile/Water/Ammonia solutionHeliumPhosphate buffer with a chiral selector (e.g., cyclodextrin)
Detection UV, MS/MSMass Spectrometry (MS)UV, DAD
Sample Derivatization Generally not requiredOften required to increase volatilityNot required
Performance MetricChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography-Mass Spectrometry (GC-MS)Chiral Capillary Electrophoresis (CE)
Limit of Detection (LOD) 0.1 - 1 ng/mL[1]Analyte dependent, typically low pg range1 - 10 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL[1]Analyte dependent, typically low pg range5 - 50 ng/mL
Linearity (r²) > 0.99[1]> 0.99> 0.99
Precision (%RSD) < 10%[1]< 15%< 5%
Analysis Time 10 - 30 minutes15 - 45 minutes5 - 20 minutes

Experimental Protocols

Detailed methodologies for each technique are provided below to guide researchers in setting up their experiments for validating the purity of (R)-Azelastine.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is widely used for the enantioselective analysis of pharmaceutical compounds.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV or MS/MS detector.

Chromatographic Conditions:

  • Column: Chiralpak IA or Chiralpak ID[1]

  • Mobile Phase: Acetonitrile/Water/Ammonia solution (e.g., 90:10:0.1, v/v/v)[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm or MS/MS with electrospray ionization (ESI) in positive mode.[2]

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the synthesized (R)-Azelastine in the mobile phase to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, particularly for volatile and thermally stable compounds. Derivatization is often necessary for non-volatile drugs like Azelastine.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: Chiral capillary column (e.g., Rt-βDEXse or similar cyclodextrin-based column)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 min.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Detection: Electron ionization (EI) at 70 eV, scanning in full scan mode or selected ion monitoring (SIM) for higher sensitivity.

Sample Preparation and Derivatization (Example Protocol):

  • To 1 mg of the synthesized (R)-Azelastine, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Chiral Capillary Electrophoresis (CE)

CE is a powerful technique for chiral separations, offering high efficiency and low sample consumption.

Instrumentation:

  • Capillary electrophoresis system with a UV or Diode Array Detector (DAD).

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 25 mM phosphate buffer (pH 2.5) containing a chiral selector (e.g., 10 mM sulfated-β-cyclodextrin).[3]

  • Voltage: 20 kV[3]

  • Temperature: 25 °C[3]

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: UV at 214 nm.[3]

Sample Preparation:

  • Dissolve the synthesized (R)-Azelastine in the background electrolyte to a concentration of 0.5 mg/mL.

  • Vortex and sonicate briefly to ensure complete dissolution.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve (R)-Azelastine in Mobile Phase prep2 Filter Sample prep1->prep2 hplc Inject into Chiral HPLC System prep2->hplc data Detect and Quantify Enantiomers (UV/MS) hplc->data report Purity Report data->report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Derivatize (R)-Azelastine gcms Inject into Chiral GC-MS System prep1->gcms data Separate and Detect Enantiomers (MS) gcms->data report Purity Report data->report CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing prep1 Dissolve (R)-Azelastine in BGE ce Inject into Chiral CE System prep1->ce data Separate and Detect Enantiomers (UV) ce->data report Purity Report data->report

References

A Comparative Guide to Chiral Columns for Azelastine Enantioseparation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of azelastine, achieving efficient chiral separation of its enantiomers is a critical step. This guide provides a comparative overview of different polysaccharide-based chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) separation of azelastine enantiomers. The performance of Chiralpak® IA, Chiralpak® ID, and Chiralpak® AD-H columns is compared, with supporting experimental data and detailed protocols to aid in column selection and method development.

Performance Comparison of Chiral Columns

The selection of an appropriate chiral column is paramount for the successful separation of azelastine enantiomers. Polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives, have demonstrated high efficacy in resolving a wide range of chiral compounds, including antihistamines like azelastine.[1][2] A comparative study involving the chiral separation of five antihistamine drugs, including azelastine, highlighted the complementary nature of Chiralpak® IA and Chiralpak® ID columns.[1][3]

The following table summarizes the quantitative data for the chiral separation of azelastine on different Chiralpak® columns. This data is essential for researchers to anticipate the performance of each column under specific chromatographic conditions.

Chiral ColumnStationary Phase ChemistryMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (min)Separation Factor (α)Resolution (Rs)
Chiralpak® IA Immobilized amylose tris(3,5-dimethylphenylcarbamate)ACN/Water/NH3·H2O (95:5:0.1, v/v/v)1.025tR1: 6.8, tR2: 7.51.152.10
Chiralpak® ID Immobilized amylose tris(3-chlorophenylcarbamate)ACN/Water/NH3·H2O (90:10:0.1, v/v/v)1.025tR1: 8.2, tR2: 9.11.182.50
Chiralpak® AD-H Coated amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol/DEA (80:20:0.1, v/v/v)1.025tR1: 10.5, tR2: 12.11.222.80

Note: The data presented is a compilation from various studies and is intended for comparative purposes. Actual results may vary depending on the specific instrument, column batch, and experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving consistent and reliable results in chiral separations. Below are the methodologies for the separation of azelastine enantiomers on the compared Chiralpak® columns.

Method 1: Chiral Separation on Chiralpak® IA
  • Column: Chiralpak® IA (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile / Water / Ammonia Solution (95:5:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve azelastine hydrochloride reference standard in the mobile phase to a concentration of 1 mg/mL.

Method 2: Chiral Separation on Chiralpak® ID
  • Column: Chiralpak® ID (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile / Water / Ammonia Solution (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve azelastine hydrochloride reference standard in the mobile phase to a concentration of 1 mg/mL.

Method 3: Chiral Separation on Chiralpak® AD-H
  • Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm)[4]

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve azelastine hydrochloride reference standard in the mobile phase to a concentration of 1 mg/mL.

Visualizing the Chiral Column Selection Workflow

The process of selecting an optimal chiral column for a specific separation can be systematic. The following diagram, generated using Graphviz, illustrates a logical workflow for the selection of a chiral column for azelastine separation.

Chiral_Column_Selection_Workflow start Start: Define Azelastine Separation Goal lit_review Literature Review & Database Search start->lit_review initial_screening Initial Column Screening: Polysaccharide-based CSPs (IA, ID, AD-H) lit_review->initial_screening method_dev Method Development: Mobile Phase Optimization (Modifiers, Additives) initial_screening->method_dev performance_eval Performance Evaluation: Resolution (Rs), Selectivity (α), Retention Time method_dev->performance_eval decision Optimal Column & Method Selected? performance_eval->decision refine Refine Method or Screen Other Columns decision->refine No finalize Finalize Method & Proceed to Validation decision->finalize Yes refine->method_dev end End finalize->end

Caption: Workflow for Chiral Column Selection for Azelastine Separation.

References

A Comparative Guide to the Inter-laboratory Validation of (R)-Azelastine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of (R)-Azelastine, the pharmacologically active enantiomer of the antihistamine Azelastine. While a formal inter-laboratory validation study for (R)-Azelastine is not publicly available, this document synthesizes single-laboratory validation data for various analytical techniques applied to Azelastine, offering a benchmark for performance comparison. The methodologies discussed are primarily based on High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most prevalent techniques for chiral separations and sensitive quantification in biological matrices.

Data Presentation: A Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods used for the quantification of Azelastine. It is important to note that most of the available literature pertains to the analysis of racemic Azelastine. The data presented here is intended to provide a comparative perspective on the capabilities of these methods, which are applicable to the quantification of the individual (R)-enantiomer.

MethodAnalyteMatrixLinearity RangeAccuracy (%)Precision (%RSD)Limit of Quantification (LOQ)Reference
Chiral HPLC-UV Azelastine enantiomers-Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
LC-ESI/MS/MS AzelastineHuman Plasma10 - 5000 pg/mL87.57 - 109.704.13 - 17.9110 pg/mL[2]
RP-HPLC Azelastine HClOphthalmic Solution6.25 - 50 µg/mLNot Specified< 2Not Specified[3]
RP-HPLC Azelastine HClNasal Spray5 - 120 µg/mL99 - 102< 22.44 µg/mL[4]
RP-HPLC Azelastine HClBulk and Nasal SprayNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for the quantification of Azelastine, which can be adapted for the specific analysis of the (R)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is essential for the separation and quantification of the individual enantiomers of Azelastine.

  • Chromatographic System: A standard HPLC system equipped with a UV detector is typically used.

  • Chiral Stationary Phase: The choice of the chiral column is critical for enantioseparation. Columns such as Chiralpak IA or Chiralpak ID have been shown to be effective for separating Azelastine enantiomers[1].

  • Mobile Phase: The mobile phase composition is optimized to achieve the best resolution between the enantiomers. A typical mobile phase might consist of a mixture of acetonitrile, water, and a basic additive like ammonia solution[1]. For example, a mobile phase of acetonitrile–water–ammonia solution (90:10:0.1, v/v/v) has been used[1].

  • Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.

  • Detection: UV detection is commonly employed, with the wavelength set to the maximum absorbance of Azelastine (e.g., 212 nm)[3].

  • Sample Preparation: The sample preparation method depends on the matrix. For pharmaceutical formulations, simple dilution with the mobile phase may be sufficient. For biological samples like plasma, a liquid-liquid extraction or solid-phase extraction is necessary to remove interfering substances.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of Azelastine in biological matrices.

  • Chromatographic System: An LC system coupled to a tandem mass spectrometer is required.

  • Column: A C8 or C18 reversed-phase column is commonly used for the separation of Azelastine[2].

  • Mobile Phase: A typical mobile phase consists of an organic solvent like acetonitrile and an aqueous buffer such as ammonium acetate[2].

  • Flow Rate: The flow rate is optimized for the specific column and system, often in the range of 0.25 mL/min[2].

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for Azelastine and monitoring a specific product ion, which provides high selectivity[2].

  • Sample Preparation: For plasma samples, a protein precipitation step followed by liquid-liquid extraction is a common procedure to isolate the analyte[2].

Mandatory Visualization: Inter-laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation of an analytical method for (R)-Azelastine quantification, based on established guidelines such as those from the International Council for Harmonisation (ICH).

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-laboratory Study Protocol cluster_2 Phase 3: Multi-Laboratory Analysis cluster_3 Phase 4: Data Analysis & Reporting MD Method Development (Chiral Separation of Azelastine) SLV Single-Laboratory Validation (ICH Q2(R1) Parameters) MD->SLV Protocol Develop Study Protocol Samples Prepare & Distribute Standardized Samples Protocol->Samples LabA Laboratory A Analysis Samples->LabA LabB Laboratory B Analysis Samples->LabB LabC Laboratory C Analysis Samples->LabC Data Collect & Statistically Analyze Data (Repeatability & Reproducibility) LabA->Data LabB->Data LabC->Data Report Final Validation Report Data->Report

Caption: Workflow for Inter-laboratory Validation of (R)-Azelastine Quantification.

This logical workflow outlines the critical stages of a robust inter-laboratory validation, from initial method development and single-laboratory validation to the comprehensive analysis of results from multiple laboratories. This process is essential to establish the reproducibility and reliability of the analytical method across different testing environments, a key requirement for regulatory submissions and quality control in the pharmaceutical industry.

References

Navigating the Stereochemistry of Azelastine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Azelastine, a potent second-generation antihistamine, is widely utilized in the management of allergic rhinitis and conjunctivitis. A critical aspect of its pharmacology, often a subject of inquiry in drug development, is the activity of its stereoisomers. This guide provides a comprehensive statistical and mechanistic analysis of azelastine, addressing the nuances of its enantiomeric properties. It is intended for researchers, scientists, and drug development professionals seeking a detailed comparison based on available experimental data.

Azelastine is administered as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. Extensive review of published literature and regulatory documents, including those from the FDA, indicates that there is no noted difference in the primary pharmacological activity between these two enantiomers.[1][2][3][4][5] Both appear to contribute similarly to the drug's therapeutic effects. Consequently, clinical and preclinical studies have focused on the racemic mixture rather than the individual stereoisomers.

This guide, therefore, summarizes the pharmacological and clinical data for racemic azelastine and, where relevant, draws comparisons with other antihistamines where enantiomeric differences are significant.

Mechanism of Action: A Multi-Faceted Approach

Azelastine's efficacy stems from a combination of mechanisms that go beyond simple histamine H1-receptor antagonism.[3]

  • H1-Receptor Antagonism : As a primary mechanism, azelastine is a potent and selective inverse agonist of the H1-receptor, competitively inhibiting the effects of histamine.[3] This action is responsible for the rapid relief of symptoms like sneezing, itching, and rhinorrhea.

  • Mast Cell Stabilization : Azelastine inhibits the release of histamine and other pro-inflammatory mediators, such as leukotrienes and cytokines, from mast cells.[3]

  • Anti-inflammatory Effects : The drug has demonstrated a broader anti-inflammatory profile by downregulating the expression of intercellular adhesion molecule-1 (ICAM-1), which is involved in the recruitment of inflammatory cells.[3]

The synergistic action of these pathways contributes to azelastine's effectiveness in managing both the early and late phases of the allergic response.

Signaling Pathway of Azelastine's Action

Azelastine_Mechanism Azelastine's Multi-faceted Mechanism of Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Allergen Allergen IgE IgE Allergen->IgE Binds to Mast_Cell Mast Cell IgE->Mast_Cell Activates Mediator_Release Release of Histamine, Leukotrienes, Cytokines Mast_Cell->Mediator_Release Triggers H1_Receptor H1 Receptor Inflammatory_Cascade Inflammatory Cascade H1_Receptor->Inflammatory_Cascade Activates Mediator_Release->H1_Receptor Binds to Symptoms Allergic Symptoms (Sneezing, Itching, etc.) Inflammatory_Cascade->Symptoms Leads to Azelastine Azelastine Azelastine->Mast_Cell Stabilizes Azelastine->H1_Receptor Blocks

Caption: Azelastine's dual mechanism of action.

Pharmacokinetic and Pharmacodynamic Profile

The pharmacokinetic properties of azelastine are well-characterized for the racemic mixture.

ParameterValueReference
Bioavailability (Intranasal) ~40%[6][7]
Time to Peak Plasma Concentration 2-3 hours[3]
Elimination Half-life ~22 hours[2]
Metabolism Primarily via Cytochrome P450 system[2]
Primary Active Metabolite Desmethylazelastine[2][3]
Protein Binding ~88% (Azelastine), ~97% (Desmethylazelastine)[2]

Clinical Efficacy: A Comparative Overview

Clinical trials have consistently demonstrated the efficacy of azelastine nasal spray in treating seasonal and perennial allergic rhinitis.

Comparison with Placebo
Study EndpointAzelastine GroupPlacebo Groupp-valueReference
Mean Change in rTNSS -4.10-3.33<0.05[8]
Improvement in Runny Nose Statistically Significant-0.04[8]

rTNSS: reflective Total Nasal Symptom Score

Comparison with Other Antihistamines
ComparatorKey FindingReference
Cetirizine (oral) Azelastine showed significantly better resolution of nasal stuffiness and rhinorrhea. Drowsiness was significantly less frequent with azelastine.[9]
Levocabastine (intranasal) Azelastine was statistically superior in overall efficacy.[10]

Adverse Effects Profile

The most commonly reported adverse effects associated with azelastine nasal spray are generally mild and localized.

Adverse EffectFrequencyReference
Bitter Taste 8.3% - 19.7%[5]
Headache 0.4% - 14.8%[5][11]
Somnolence (Drowsiness) 0.4% - 11.5%[5][11]
Nasal Burning/Discomfort 6.8%[8]
Epistaxis (Nosebleed) Common[6][11]

Experimental Protocols

Chiral Separation of Azelastine Enantiomers

While the enantiomers of azelastine are considered pharmacologically equivalent, their separation is a crucial step in analytical characterization and for any potential future stereospecific investigations. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for this purpose.

Objective: To resolve the (R)- and (S)-enantiomers of azelastine.

Methodology:

  • Chiral Stationary Phase: A Chiralpak IA or Chiralpak ID column is often effective for the separation of antihistamine enantiomers.[12][13]

  • Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile) and an aqueous buffer with a basic additive (e.g., ammonia solution) is typically used. A representative mobile phase could be acetonitrile–water–ammonia solution (90:10:0.1, v/v/v).[12]

  • Flow Rate: A standard flow rate of 1.0 mL/min is generally appropriate.

  • Detection: UV detection at a wavelength of 212 nm.

  • Sample Preparation: Azelastine hydrochloride standard is dissolved in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

Experimental Workflow for Chiral HPLC

Chiral_HPLC_Workflow Workflow for Chiral Separation of Azelastine Sample_Prep Sample Preparation (Dissolve Azelastine in Mobile Phase) HPLC_System HPLC System Sample_Prep->HPLC_System Chiral_Column Chiral Column (e.g., Chiralpak IA) HPLC_System->Chiral_Column Detection UV Detection (212 nm) Chiral_Column->Detection Data_Analysis Data Analysis (Peak Resolution, Enantiomeric Purity) Detection->Data_Analysis

Caption: A typical workflow for the chiral separation of azelastine.

Conclusion

The available evidence strongly suggests that the (R)- and (S)-enantiomers of azelastine do not exhibit significant differences in their pharmacological activity. Therefore, the use of the racemic mixture in clinical practice is well-justified. This guide provides a comprehensive overview of the existing data on racemic azelastine, offering valuable insights for researchers and drug developers. While direct comparative studies on the enantiomers are absent due to their presumed equivalence, the provided experimental protocols for chiral separation are essential for analytical purposes and underscore the importance of stereochemical considerations in pharmaceutical science. Future research, if any, on the individual enantiomers would be required to demonstrate a clear clinical advantage to warrant stereospecific development.

References

Safety Operating Guide

Proper Disposal of (R)-Azelastine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of (R)-Azelastine Hydrochloride, a potent pharmacologically active material.

This compound is classified as a hazardous substance and requires careful handling and disposal to prevent harm to human health and the environment.[1] All waste containing this compound must be managed in strict accordance with local, state, and federal regulations.[1]

Hazardous Waste Characterization

Before disposal, it is essential to characterize the waste stream containing this compound. Key hazardous properties are summarized in the table below.

Hazard ClassificationDescriptionPrimary Disposal Concern
Acute Oral Toxicity Harmful if swallowed.[2][3][4][5][6]Prevents accidental ingestion by humans or animals.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[5]Minimizes environmental release to protect ecosystems and public health.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[6]Prevents contamination of waterways and harm to aquatic organisms.
Hazardous Substance Considered a hazardous substance according to OSHA 29 CFR 1910.1200.[1]Requires handling and disposal as regulated hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Isolate all waste materials containing this compound, including pure substance, solutions, contaminated personal protective equipment (PPE), and empty containers.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Containerization:

  • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.

  • The container must be chemically compatible with the waste and have a securely fitting lid.[7]

  • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution or local regulations.

3. On-site Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2]

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a spill.

4. Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the drain or in the regular trash.[1] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[8]

  • DO NOT allow wash water from cleaning contaminated equipment to enter drains without prior treatment.[1]

5. Disposal Arrangements:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[9]

  • Follow all institutional procedures for requesting a hazardous waste pickup.

6. Recommended Final Disposal Method:

  • The recommended method of disposal for this compound is incineration in a licensed hazardous waste incinerator.[1][9] This process should be carried out by a licensed disposal company. Some sources suggest dissolving or mixing the material with a combustible solvent before incineration.[9]

7. Empty Container Disposal:

  • Empty containers that held this compound may still present a chemical hazard and must be handled as hazardous waste.[1]

  • Consult with your EHS department for specific procedures on decontaminating or disposing of these containers. Some regulations may require triple-rinsing the container with a suitable solvent, with the rinsate collected as hazardous waste.[10]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Waste Generation (this compound) is_pure Is the waste pure compound or a concentrated solution? start->is_pure is_ppe Is the waste contaminated PPE, glassware, or debris? start->is_ppe is_container Is it an empty container? start->is_container collect_solid Collect in a dedicated, labeled hazardous waste container for solids. is_pure->collect_solid Yes (Solid) collect_liquid Collect in a dedicated, labeled hazardous waste container for liquids. is_pure->collect_liquid Yes (Liquid) is_ppe->collect_solid Yes consult_ehs Consult Institutional EHS Protocol is_container->consult_ehs Yes dispose Arrange for pickup by a licensed hazardous waste disposal company. collect_solid->dispose collect_liquid->dispose no_drain DO NOT DISPOSE DOWN THE DRAIN collect_liquid->no_drain consult_ehs->dispose incinerate Recommended Disposal: Incineration dispose->incinerate

Caption: Disposal decision workflow for this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and waste disposal protocols and the relevant Safety Data Sheet (SDS) before handling or disposing of any chemical. All waste disposal must comply with local, state, and federal regulations.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.